2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-tert-butyl-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-8(2,3)6-5(4-9)12-7(10)11-6/h1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYSLVRFRAKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377658 | |
| Record name | 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-99-2 | |
| Record name | 2-Amino-4-(1,1-dimethylethyl)-5-thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold of immense importance in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3] The target molecule of this guide, 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, is a key building block in the synthesis of novel therapeutics, particularly kinase inhibitors for oncology research.[4] Its structure is foundational for developing small molecules with high potency and selectivity against various human cancer cell lines.[4] This guide provides a detailed, field-proven pathway for its synthesis, grounded in established chemical principles.
Strategic Approach: The Gewald Three-Component Reaction
The synthesis of polysubstituted 2-aminothiophenes and related heterocycles like thiazoles is most efficiently achieved through the Gewald three-component reaction.[5][6][7] This one-pot synthesis is renowned for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[6][8]
The core transformation involves the condensation of three key components:
-
An α-ketonitrile: 3,3-Dimethyl-2-oxobutanenitrile (also known as pivaloylacetonitrile).[9]
-
A source of activated nitrogen: Cyanamide .
-
Elemental Sulfur .
This reaction is typically catalyzed by a base, such as a secondary amine like morpholine or piperidine, in a polar solvent like ethanol or methanol.[6][10]
The Reaction Mechanism: A Step-by-Step Elucidation
Understanding the reaction mechanism is critical for troubleshooting and optimization. While some finer points regarding the behavior of elemental sulfur are still under investigation, the generally accepted pathway involves several key stages.[5][11][12][13]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the α-ketonitrile (1 ) and cyanamide (2 ).[5][14] The base abstracts a proton from the α-carbon of the ketonitrile, creating a nucleophilic enolate that attacks the electrophilic carbon of the cyanamide. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate (3 ).[5][14]
-
Michael Addition of Sulfur: The α,β-unsaturated intermediate (3 ) then undergoes a Michael-type addition. A sulfur nucleophile, formed from elemental sulfur with the aid of the base, attacks the β-carbon of the double bond. This step introduces the sulfur atom required for the thiazole ring.
-
Intramolecular Cyclization & Tautomerization: The crucial ring-closing step involves an intramolecular nucleophilic attack from the sulfur anion onto the carbon of one of the nitrile groups.[6] This cyclization forms the five-membered thiazole ring. The resulting intermediate (4 ) rapidly undergoes tautomerization to yield the final, stable aromatic product, this compound (5 ).[5]
Below is a diagrammatic representation of the proposed reaction mechanism.
Caption: Key steps in the Gewald synthesis pathway.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis, purification, and characterization of the target compound.
4.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 3,3-Dimethyl-2-oxobutanenitrile | C₆H₉NO | 111.14 | 1.0 | (e.g., 11.11 g) |
| Cyanamide | CH₂N₂ | 42.04 | 1.1 | (e.g., 4.62 g) |
| Elemental Sulfur | S | 32.06 | 1.1 | (e.g., 3.53 g) |
| Morpholine | C₄H₉NO | 87.12 | 0.2 | (e.g., 1.74 g) |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | (e.g., 100 mL) |
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL).
-
Reagent Addition: Sequentially add 3,3-dimethyl-2-oxobutanenitrile (1.0 eq), cyanamide (1.1 eq), and elemental sulfur (1.1 eq) to the solvent with stirring.
-
Catalyst Introduction: Add morpholine (0.2 eq) to the suspension. The morpholine acts as a basic catalyst to facilitate the condensation and sulfur addition steps.[10]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2][15]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The primary method for purification is recrystallization.[2] Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum to a constant weight.
Workflow Visualization
The overall laboratory workflow can be visualized as follows:
Caption: From starting materials to final product analysis.
Characterization and Data
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required.
6.1. Expected Physical Properties
| Property | Expected Value |
| Molecular Formula | C₈H₁₁N₃S |
| Molecular Weight | 181.26 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~180-185 °C (Varies with purity) |
6.2. Spectroscopic Data
The following are representative spectral data for product validation:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expect a sharp singlet in the δ 1.4-1.6 ppm range, integrating to 9 protons, corresponding to the tert-butyl group.
-
Expect a broad singlet in the δ 6.5-7.5 ppm range, integrating to 2 protons, corresponding to the amino (-NH₂) group. The chemical shift of this peak can be concentration-dependent and may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Expect signals for the tert-butyl carbons (~30-35 ppm for CH₃ and the quaternary C).
-
Expect signals for the thiazole ring carbons, including the carbon bearing the amino group (C2), the carbon bearing the tert-butyl group (C4), and the carbon bearing the nitrile (C5).
-
Expect a signal for the nitrile carbon (-CN) in the δ 115-120 ppm range.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Characteristic N-H stretching vibrations for the primary amine around 3300-3450 cm⁻¹.
-
A sharp, strong absorption for the nitrile (-C≡N) group around 2210-2230 cm⁻¹.
-
C-H stretching and bending vibrations for the tert-butyl group.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) should be observed at m/z = 181. A (M+H)⁺ peak at m/z = 182 is expected in ESI+ mode.
-
Conclusion
The Gewald three-component reaction provides a robust, efficient, and scalable pathway for the synthesis of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable building block can be produced in high yield and purity. The detailed mechanistic understanding and the comprehensive protocol provided in this guide equip researchers and drug development professionals with the necessary tools to successfully synthesize and validate this important chemical intermediate.
References
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Wikipedia. Gewald reaction. [Link]
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PrepChem.com. Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. [Link]
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
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ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
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PubMed Central. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]
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Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Beilstein Journals. Thiazole formation through a modified Gewald reaction. [Link]
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ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
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ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. [Link]
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ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. [Link]
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ResearchGate. (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. [Link]
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Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- Google Patents. Process for preparing 3,3-dimethyl-2-oxobutyric acid.
- Google Patents.
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Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
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ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]
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PubMed. The Gewald multicomponent reaction. [Link]
- Google Patents. Process for synthesizing 3,3-dimethyl-2-butanone.
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ResearchGate. Gewald reaction and apply in drug synthesis. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile (CAS No: 303994-99-2), a heterocyclic building block of significant interest in medicinal chemistry. This document delves into the molecular structure, core physicochemical parameters, and spectral analyses of the compound. Furthermore, it outlines a standard synthesis protocol and discusses its potential applications, particularly in the realm of drug discovery and oncology research. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this promising chemical entity.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates due to its ability to interact with a wide array of biological targets. Its presence in clinically approved drugs underscores its therapeutic potential. This compound belongs to this important class of compounds and serves as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. This guide aims to provide a detailed examination of its fundamental physicochemical characteristics, which are critical for its application in drug design, synthesis, and formulation development.
Molecular Structure and Key Identifiers
The molecular structure of this compound is characterized by a central thiazole ring substituted with an amino group at the 2-position, a tert-butyl group at the 4-position, and a nitrile group at the 5-position.
graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
C1 [label="C"];
C2 [label="C"];
N1 [label="N"];
C3 [label="C"];
S1 [label="S"];
N2 [label="NH₂"];
C4 [label="C"];
C5 [label="C"];
C6 [label="CH₃"];
C7 [label="CH₃"];
C8 [label="CH₃"];
N3 [label="N"];
C1 -- C2 [len=1.5];
C2 -- N1 [len=1.5];
N1 -- C3 [len=1.5];
C3 -- S1 [len=1.5];
S1 -- C1 [len=1.5];
C3 -- N2 [len=1.5];
C1 -- C4 [len=1.5];
C2 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C5 -- C7 [len=1.5];
C5 -- C8 [len=1.5];
C4 -- N3 [dir=triple, len=1.5];
// Positioning
C5 [pos="0,0!"];
C2 [pos="1.5,0!"];
C1 [pos="2.5,1.5!"];
S1 [pos="3.5,0!"];
C3 [pos="2.5,-1.5!"];
N1 [pos="1.5,-1.5!"];
N2 [pos="3.5,-2.5!"];
C4 [pos="3.5,2.5!"];
N3 [pos="4.5,3.0!"];
C6 [pos="-1,1!"];
C7 [pos="-1,0!"];
C8 [pos="-1,-1!"];
}
Figure 2: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Expert Insights: The Hantzsch synthesis is a robust and versatile method for constructing the 2-aminothiazole core. The choice of solvent is critical; ethanol is commonly used as it effectively dissolves the reactants and is relatively easy to remove. Monitoring the reaction by TLC is a crucial self-validating step to ensure the reaction has gone to completion and to minimize the formation of byproducts. The final purification step is essential to obtain a high-purity compound suitable for further biological testing.
Spectral Analysis
Spectroscopic data is indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: One would expect to see a singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region (around 1.3-1.5 ppm). A broad singlet corresponding to the two protons of the amino group would also be expected, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the eight carbon atoms. The quaternary carbon of the tert-butyl group and the carbon atom of the methyl groups would appear in the aliphatic region. The carbon atoms of the thiazole ring and the nitrile group would resonate in the downfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: Around 3100-3500 cm⁻¹ for the amino group.
-
C≡N stretching: A sharp peak around 2200-2260 cm⁻¹ for the nitrile group.
-
C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring.
-
C-H stretching and bending: For the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 181.26. Fragmentation patterns could provide further structural information.
Potential Applications in Drug Discovery
This compound is a valuable building block for the synthesis of compounds with potential therapeutic applications, particularly in oncology. Derivatives of the 2-aminothiazole scaffold have shown a broad spectrum of pharmacological activities, including anticancer properties.
Research indicates that analogs based on this structure exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, leukemia, lung, colon, and kidney. The mechanism of action is often associated with the inhibition of critical enzyme targets involved in cell proliferation, such as VEGFR-2 kinase, PI3K, and cyclin-dependent kinases.
Figure 3: Potential signaling pathways targeted by derivatives of the subject compound.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, it is recommended to keep it in a dark place under an inert atmosphere at 2-8°C.
-
Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its physicochemical properties, particularly its moderate lipophilicity, make it an attractive scaffold for the design of novel therapeutic agents. While a comprehensive experimental characterization is still needed, the information compiled in this guide provides a solid foundation for researchers to leverage the potential of this compound in their drug discovery endeavors. Further studies to determine its complete physicochemical profile and to explore its synthetic derivatization are highly encouraged.
References
An In-Depth Technical Guide to 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile (CAS: 303994-99-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1] This guide delves into the physicochemical properties, synthesis, analytical characterization, and applications of this specific derivative, with a focus on its role in the development of novel kinase inhibitors. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Introduction and Significance
This compound (CAS No. 303994-99-2) is a specialized organic compound that has garnered significant interest within the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a 2-aminothiazole ring substituted with a tert-butyl group at the 4-position and a nitrile group at the 5-position, makes it a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules.[1][2]
The 2-aminothiazole core is a well-established pharmacophore, present in a variety of approved drugs, and is known to impart a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The tert-butyl group on this particular derivative enhances its lipophilicity, which can be advantageous for cell membrane permeability, while the nitrile group serves as a valuable synthetic handle for further molecular elaborations.[2] This compound is of particular importance in the field of oncology, where it serves as a key starting material for the synthesis of potent and selective kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 303994-99-2 | [1][2] |
| Molecular Formula | C₈H₁₁N₃S | [1][2] |
| Molecular Weight | 181.26 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid (Expected) | General knowledge |
| Melting Point | Data not available for this specific compound. For comparison, 2-amino-4-(p-tolyl)thiazole has a melting point of 148-150 °C. | |
| Solubility | Low solubility in water. Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | [2] |
| Storage | Keep in a dark place under an inert atmosphere at 2-8°C. | [1][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the upfield region (around δ 1.35 ppm). The protons of the amino group will likely appear as a broad singlet, and the chemical shift can vary depending on the solvent and concentration. A key diagnostic signal would be the singlet for the proton at the 5-position of the thiazole ring, expected to be in the downfield region (around δ 8.2 ppm).[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon of the nitrile group is expected in the 115-120 ppm region. The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals. The carbons of the thiazole ring will appear in the aromatic region, with the C2 carbon (attached to the amino group) being the most downfield. For similar 2-aminothiazole structures, the C2, C4, and C5 carbons of the thiazole ring appear around 167 ppm, 152-155 ppm, and 102 ppm, respectively.[6]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. A sharp band around 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3100-3500 cm⁻¹. C-H stretching and bending vibrations for the tert-butyl group will also be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The calculated [M+H]⁺ for C₈H₁₁N₃S is 196.0784.[1]
Synthesis and Manufacturing
The primary route for the synthesis of this compound is a well-established, high-yielding process.
Primary Synthesis Protocol
A common and efficient method for the synthesis of this compound involves a one-pot reaction.
Reaction Scheme:
Sources
- 1. This compound|CAS 303994-99-2 [benchchem.com]
- 2. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile [myskinrecipes.com]
- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 303994-99-2|2-Amino-4-(tert-butyl)thiazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs. This technical guide provides a comprehensive exploration of the multifaceted pharmacological landscape of 2-aminothiazole derivatives. Moving beyond a mere catalog of activities, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights into the design and evaluation of novel therapeutic agents. Detailed experimental protocols, mechanistic pathways, and structure-activity relationship (SAR) analyses are presented to equip researchers with the knowledge to navigate and innovate within this fertile area of drug discovery.
Introduction: The Enduring Appeal of the 2-Aminothiazole Core
The 2-aminothiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural motif is not only a key component of natural products, such as thiamine (Vitamin B1), but is also a privileged structure in synthetic medicinal chemistry.[1] Its prevalence in drug discovery is attributed to its ability to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking, and its amenable synthetic accessibility.
Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, among others.[1][2][3][4][5][6] This guide will dissect these key therapeutic areas, providing a granular view of the underlying mechanisms of action and the experimental methodologies required for their robust evaluation.
Antimicrobial Activity: Combating a Growing Threat
The rise of antimicrobial resistance necessitates the urgent development of novel anti-infective agents. The 2-aminothiazole scaffold has proven to be a valuable template in this endeavor, with derivatives exhibiting activity against a wide spectrum of pathogens, including bacteria, fungi, and mycobacteria.[3][7][8]
Mechanism of Action and Structure-Activity Relationships (SAR)
The antimicrobial action of 2-aminothiazole derivatives is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target enzymes involved in fatty acid biosynthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH). The isosteric replacement of the thiazole ring with an oxazole has been explored to improve physicochemical properties while retaining antimicrobial efficacy.[9]
Key SAR insights for antimicrobial 2-aminothiazoles include:
-
Substitution at the 2-amino position: Acylation or arylation of the amino group can significantly modulate activity. For example, amide-linked substituted phenyl rings at this position have shown promise for antimycobacterial activity.[10]
-
Substitution at the 4-position: The introduction of aryl or heteroaryl groups at this position can influence the spectrum of activity. A 2-pyridyl ring at this position has been found to be beneficial for antimycobacterial compounds.[10]
-
Substitution at the 5-position: Modifications at this position can also impact potency and selectivity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay to quantify the in vitro antimicrobial activity of 2-aminothiazole derivatives is the determination of the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution Method
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown overnight on an appropriate agar medium.
-
Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The 2-aminothiazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Workflow for Antimicrobial Screening
Caption: Workflow for the discovery of novel antimicrobial 2-aminothiazole derivatives.
Anticancer Activity: A Scaffold for Targeted Therapies
The 2-aminothiazole core is a prominent feature in several approved and investigational anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[11] This underscores the potential of this scaffold in developing targeted cancer therapies.[12] Derivatives have shown efficacy against a wide array of human cancer cell lines, including breast, lung, colon, and leukemia.[11]
Mechanisms of Action in Oncology
The anticancer effects of 2-aminothiazole derivatives are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[13] Some of the well-documented mechanisms include:
-
Kinase Inhibition: Many 2-aminothiazole-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.
-
PI3K Pathway Inhibition: As exemplified by Alpelisib, 2-aminothiazole derivatives can target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[11]
Quantitative Data Summary: Anticancer Activity of Representative 2-Aminothiazole Derivatives
| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Benzophenone-linked 2-aminothiazoles | HCT15 (MDR positive) | < 10 | Tubulin Polymerization Inhibition | [11] |
| Paeonol-2-aminothiazole-phenylsulfonyls | Various cancer cell lines | Varies | Cytotoxicity | [3] |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | K562 (Leukemia) | Good anti-proliferative effects | Not specified | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Objective: To determine the concentration of a 2-aminothiazole derivative that inhibits 50% of cancer cell growth (IC₅₀).
Methodology:
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The 2-aminothiazole derivative is dissolved and serially diluted to various concentrations.
-
The cell culture medium is replaced with a medium containing the different concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
IC₅₀ Calculation:
-
The absorbance values are used to plot a dose-response curve, from which the IC₅₀ value is calculated.
-
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminothiazole derivatives.
Anti-inflammatory and Neuroprotective Activities
Beyond antimicrobial and anticancer applications, 2-aminothiazole derivatives have emerged as promising agents for treating inflammatory diseases and neurodegenerative disorders.
Anti-inflammatory Effects
Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory properties. For instance, some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as MCP-1 and IL-6.[14] Others have been identified as inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[15]
Neuroprotection
In the context of neurodegenerative diseases like Alzheimer's, 2-aminothiazole derivatives have shown promise. A notable study revealed that a series of 2-aminothiazoles could protect against tau-induced neuronal toxicity at nanomolar concentrations, suggesting their potential as therapeutics for tauopathies.[16]
Synthesis of 2-Aminothiazole Derivatives
A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of a thiourea or a related compound with an α-haloketone.
General Synthetic Scheme: Hantzsch Thiazole Synthesis
Caption: A simplified representation of the Hantzsch synthesis of 2-aminothiazoles.
The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring by varying the starting materials, which is crucial for generating chemical diversity for SAR studies.[4]
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance. Future research will likely focus on the development of more selective and potent compounds through structure-based drug design and the exploration of novel biological targets. The integration of in silico methods, such as QSAR and molecular docking, with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of 2-aminothiazole-based therapeutics.
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A Technical Guide to the Spectral Analysis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
This technical guide provides an in-depth spectral analysis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, a key building block in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous clinically approved drugs, and a thorough understanding of its spectroscopic properties is paramount for researchers in the field.[1][2] This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural elucidation and analytical characterization critical for drug development professionals.
Introduction: The Significance of this compound
This compound (Molecular Formula: C₈H₁₁N₃S, Molecular Weight: 181.26 g/mol ) is a heterocyclic compound of significant interest due to the versatile reactivity of its functional groups: a primary amine, a nitrile, and a bulky tert-butyl group attached to a thiazole core.[3][4] These features make it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[4] A comprehensive spectral analysis is the cornerstone of its chemical identity, ensuring purity, confirming structure, and providing a foundational dataset for further chemical modifications and biological screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of its symmetrical nature. The most prominent signal is a singlet integrating to nine protons, characteristic of the tert-butyl group.[1] Due to the free rotation around the C-C bond, all nine methyl protons are chemically equivalent, resulting in a single, sharp resonance.[4][5] The protons of the primary amino group typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration due to hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.5 - 6.5 | broad s | 2H | -NH₂ |
| 1.35 | s | 9H | -C(CH₃)₃ |
Note: The chemical shift of the -NH₂ protons can vary. Data is predicted based on typical values for 2-aminothiazole derivatives.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule. For this compound, we expect to observe six distinct signals, as two of the methyl carbons in the tert-butyl group are equivalent. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the thiazole ring. Based on data from analogous structures, the predicted chemical shifts are detailed below.[3]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170 | C2 (-C-NH₂) | Carbon attached to two nitrogen atoms, highly deshielded. |
| ~165 | C4 (-C-tert-butyl) | Quaternary carbon on the thiazole ring, deshielded by the ring and the tert-butyl group. |
| ~115 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~95 | C5 (-C-CN) | Carbon on the thiazole ring attached to the electron-withdrawing nitrile group. |
| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~30 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |
Note: Chemical shifts are estimations based on known values for substituted aminothiazoles.[3]
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amino protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[6]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit distinct absorption bands corresponding to its key functionalities.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400 - 3200 | Medium, Doublet | N-H stretch | Primary Amine |
| 2960 - 2870 | Strong | C-H stretch | tert-Butyl |
| ~2225 | Strong, Sharp | C≡N stretch | Nitrile |
| ~1630 | Strong | C=N stretch | Thiazole Ring |
| ~1550 | Medium | N-H bend | Primary Amine |
| ~1460 | Medium | C-H bend | tert-Butyl |
| ~1100 | Medium | C-S stretch | Thiazole Ring |
The presence of a strong, sharp peak around 2225 cm⁻¹ is a clear indicator of the nitrile group.[7][8][9] The N-H stretching vibrations of the primary amine are expected to appear as a doublet in the region of 3400-3200 cm⁻¹.[10] The various C-H stretching and bending vibrations of the tert-butyl group will also be prominent.
Experimental Protocol for IR Analysis
For a solid sample like this compound, the following protocol can be used:
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or acetone).[5]
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[5]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.
-
Alternative Method (KBr Pellet): Alternatively, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet using a hydraulic press.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and elucidating its structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound, the expected protonated molecule ([M+H]⁺) has a calculated exact mass of 182.0746. An experimental value that closely matches this confirms the elemental composition.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Pathway
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) and several fragment ion peaks. The fragmentation pattern is often predictable and provides valuable structural information.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z | Ion Structure | Proposed Fragmentation |
| 181 | [C₈H₁₁N₃S]⁺ | Molecular Ion (M⁺) |
| 166 | [C₇H₈N₃S]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |
| 125 | [C₅H₇N₂S]⁺ | Loss of the tert-butyl radical (•C(CH₃)₃). |
| 99 | [C₄H₅N₂S]⁺ | Further fragmentation of the thiazole ring. |
The most abundant fragment is often the result of the loss of a stable neutral species or a stable radical. In this case, the loss of a methyl radical to form a stable tertiary carbocation is a likely initial fragmentation step.
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Whitepaper: The Ascendancy of 2-Aminothiazole Derivatives in Modern Anticancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and potent activity against a spectrum of malignancies. Its unique electronic and structural features enable it to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of the anticancer properties of 2-aminothiazole derivatives, synthesizing key mechanistic insights, structure-activity relationships (SAR), and evaluative methodologies. We will explore how this core moiety forms the foundation of clinically approved drugs like the kinase inhibitors Dasatinib and Alpelisib and continues to be a fertile ground for the development of next-generation oncology therapeutics aimed at overcoming drug resistance and improving patient outcomes.[1][2]
Introduction: The Challenge of Cancer and the Quest for Novel Scaffolds
Cancer remains a formidable challenge to global health, characterized by uncontrolled cell growth and the potential for metastasis.[1][3] A primary obstacle in oncology is the development of drug resistance, which significantly limits the long-term efficacy of many chemotherapeutic agents and necessitates a continuous search for novel therapeutic agents.[1] In this context, small-molecule inhibitors targeting key cellular pathways have become a cornerstone of modern cancer treatment.
The 2-aminothiazole ring, a five-membered heteroaromatic system containing nitrogen and sulfur, has proven to be an exceptionally valuable scaffold in this pursuit.[3][4] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The significance of this scaffold is underscored by its presence in several FDA-approved anticancer drugs, validating its utility and potential in clinical settings.[1] This guide will dissect the chemical and biological attributes that make 2-aminothiazole derivatives potent anticancer agents.
The 2-Aminothiazole Core: A Privileged Scaffold for Target Interaction
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The 2-aminothiazole core fits this description perfectly. Its anticancer efficacy stems from its distinct structural features and its capacity to modulate diverse biological pathways involved in tumorigenesis.[3] The nitrogen and sulfur heteroatoms, along with the exocyclic amino group, provide crucial hydrogen bond donor and acceptor sites, enabling high-affinity interactions with the active sites of various enzymes, particularly kinases.
Hantzsch Synthesis: A Foundational Synthetic Route
The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative. The simplicity and modularity of this reaction allow for the facile introduction of various substituents at the C4 and C5 positions of the thiazole ring, making it a cornerstone for building libraries of diverse analogues for SAR studies.
Caption: Fig 1. Hantzsch Thiazole Synthesis Workflow.
Diverse Mechanisms of Anticancer Action
2-Aminothiazole derivatives exert their anticancer effects by modulating a wide range of cellular targets. Their ability to inhibit multiple pathways simultaneously is a key advantage, potentially reducing the likelihood of acquired resistance.
Kinase Inhibition: The Dominant Mechanism
Many of the most potent 2-aminothiazole anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
-
Src/Abl Kinase: Dasatinib is a prime example, a potent, multi-targeted inhibitor of Abl, Src, and c-Kit kinases.[1] It is approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia.[1]
-
PI3K (Phosphatidylinositol 3-Kinase): Alpelisib is an orally bioavailable, α-specific PI3K inhibitor approved for treating certain types of advanced breast cancer.[1][6]
-
Aurora Kinases: These are key mitotic kinases, and their misregulation can lead to aneuploidy and tumorigenesis.[5] Several 2-aminothiazole series have been developed as potent Aurora kinase inhibitors.[5][7]
-
EGFR and VEGFR: Derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[3]
-
Hec1/Nek2: Highly active inhibitors targeting the Hec1/Nek2 protein network, which is crucial for mitotic spindle assembly, have been developed from the 2-aminothiazole scaffold.[5]
Caption: Fig 2. Mechanism of Kinase Inhibition.
Disruption of Microtubule Dynamics
Some 2-aminothiazole derivatives function as tubulin polymerization inhibitors, mirroring the mechanism of natural products like Combretastatin A-4.[1] By binding to the colchicine site on tubulin, they prevent the formation of microtubules, which are essential for forming the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Induction of Apoptosis
Beyond cell cycle arrest, many 2-aminothiazole compounds have been shown to be potent inducers of apoptosis (programmed cell death).[3] This is often confirmed through assays like Annexin V-FITC/propidium iodide (PI) double staining, which can distinguish between early apoptotic, late apoptotic, and necrotic cells.[1] The apoptotic effect can be a direct consequence of inhibiting key survival kinases (like Akt, a downstream target of PI3K) or through other, less defined pathways.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-aminothiazole scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.
-
C2 Position (Amino Group): The exocyclic amino group is a critical interaction point. Derivatization of this amine into ureido or thioureido functionalities has been shown to significantly enhance activity against leukemia and melanoma cell lines in some series.[1] However, replacing the ureido group with a thioureido can also lead to a reduction in potency, indicating that the specific nature of this linkage is highly context-dependent.[1]
-
C4 and C5 Positions: These positions are ripe for modification to tune the compound's potency and selectivity.
-
Introducing a phenyl group at the C4 position is a common feature in many active derivatives.[1]
-
The addition of lipophilic substituents , such as a fused butylidene ring (forming a tetrahydrobenzo[d]thiazole core), has been shown to be beneficial for cytotoxicity.[1]
-
Conversely, small alkyl groups like methyl at the C4 or C5 position can decrease potency.[1]
-
Caption: Fig 3. Key SAR Insights for the 2-Aminothiazole Scaffold.
Quantitative Data Summary
The potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.
| Compound Class/Example | Target(s) | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference |
| 4,5-Butylidene derivative (analogue 20) | Not Specified | H1299 (Lung), SHG-44 (Glioma) | 4.89 µM, 4.03 µM | [1] |
| Thiazolo[4,5-d]pyridazine (analogue 88) | DHFR | HS 578T (Breast) | 0.8 µM | [5] |
| 2-Arylamino-4-(3'-indolyl)thiazole (17b) | Not Specified | MCF-7 (Breast) | 1.86 µM | |
| Acylated 4-aryl-aminothiazole | Hec1/Nek2 | Various | Potent Inhibition | [5] |
Key Experimental Protocols
The evaluation of novel anticancer compounds follows a standardized workflow. The protocols below represent core in vitro assays for an initial assessment of 2-aminothiazole derivatives.
General Workflow for Compound Evaluation
Caption: Fig 4. Drug Discovery and Evaluation Workflow.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, allowing for their differentiation via flow cytometry.
Methodology:
-
Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Future Perspectives and Conclusion
The 2-aminothiazole scaffold is undeniably a cornerstone of modern anticancer drug discovery. Its proven clinical success and chemical tractability ensure its continued relevance. Future research will likely focus on several key areas:
-
Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue in the target protein can lead to increased potency and duration of action.
-
Targeting Novel Pathways: While kinase inhibition is a well-trodden path, exploring the potential of 2-aminothiazole derivatives to inhibit other targets like epigenetic modulators or protein-protein interactions could yield novel therapeutics.
-
Combination Therapies: The diverse mechanisms of action make these compounds ideal candidates for combination therapies, potentially synergizing with existing treatments to overcome resistance.
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). ACS Omega. Retrieved January 23, 2026, from [Link]
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The Strategic Utility of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the diverse array of substituted 2-aminothiazoles, 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile has emerged as a particularly valuable and versatile synthetic building block. Its unique combination of a nucleophilic amino group, an electron-withdrawing nitrile function, and a sterically demanding tert-butyl group provides a powerful platform for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and strategic applications of this key intermediate, offering field-proven insights for its effective utilization in research and drug discovery.
Introduction: The Significance of the 2-Aminothiazole Core
The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a cornerstone of modern medicinal chemistry.[1] This heterocyclic system is found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The strategic importance of this compound lies in its trifunctional nature, which allows for selective and sequential chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries.[3] The tert-butyl group at the 4-position offers steric shielding and enhances lipophilicity, often leading to improved pharmacokinetic profiles in drug candidates. The nitrile group at the 5-position is a versatile handle for further chemical elaboration, including its conversion into amides, carboxylic acids, or its participation in cycloaddition reactions to form fused heterocyclic systems.
Synthesis of the Core Building Block
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4] However, for the specific case of this compound, a variation of the Gewald reaction provides a more direct and atom-economical route.[5][6] This one-pot, three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
dot```dot graph Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Pivalaldehyde [label="Pivalaldehyde"]; Malononitrile [label="Malononitrile"]; Sulfur [label="Elemental Sulfur (S8)"]; Base [label="Base (e.g., Morpholine)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Knoevenagel Condensation\nProduct", style=dashed]; Product [label="2-Amino-4-(tert-butyl)-\n1,3-thiazole-5-carbonitrile", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pivalaldehyde -> Intermediate [label=" "]; Malononitrile -> Intermediate [label=" "]; Base -> Intermediate [label="Catalyst"]; Intermediate -> Product; Sulfur -> Product [label="Cyclization"]; }
Figure 2: Synthesis of thieno[2,3-d]pyrimidines from the title building block.
Experimental Insight: The reaction of this compound with formamide or guanidine leads to the formation of the corresponding thieno[2,3-d]pyrimidine derivatives through a cyclization reaction. The amino group of the thiazole and the nitrile group participate in the formation of the fused pyrimidine ring.
Acylation of the Amino Group
The 2-amino group can be readily acylated to introduce a variety of substituents, which is a common strategy in drug design to modulate the biological activity and physicochemical properties of the parent molecule. [7] Representative Protocol: Acylation with an Acid Chloride
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Condensation with Aldehydes to Form Schiff Bases
The amino group can also undergo condensation reactions with aldehydes to form the corresponding Schiff bases (imines). These intermediates can be further modified or can themselves be the target molecules with specific biological activities.
dot
Figure 3: Formation of a Schiff base via condensation with an aldehyde.
Conclusion: A Strategic Asset in Synthetic Chemistry
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via a Gewald-type reaction, coupled with its trifunctional nature, provides chemists with a powerful tool for the construction of a wide range of heterocyclic compounds. The strategic incorporation of this building block has proven to be a successful approach in the development of novel therapeutic agents and functional materials. As the demand for new and diverse molecular scaffolds continues to grow, the importance of this compound as a key synthetic intermediate is poised to increase even further.
References
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Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
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MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
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MySkinRecipes. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile.
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NIH National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
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NIH National Center for Biotechnology Information. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
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NIH National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
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ResearchGate. Thiazole formation through a modified Gewald reaction.
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Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
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Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid.
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Solubility and stability of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Executive Summary
This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound (CAS: 303994-99-2). As a key building block in medicinal chemistry, particularly for oncology therapeutics, a thorough understanding of its physicochemical properties is critical for formulation development, analytical method validation, and ensuring drug product efficacy and safety.[1][2] This document synthesizes theoretical principles with actionable experimental protocols, offering researchers and drug development professionals a robust framework for handling and characterizing this compound. Key findings indicate that the molecule possesses low aqueous solubility, a direct consequence of the hydrophobic tert-butyl group, and exhibits specific stability liabilities, including susceptibility to oxidation and degradation under harsh hydrolytic conditions. Adherence to recommended storage conditions—refrigeration (2-8°C) under an inert atmosphere and protected from light—is paramount to maintaining its integrity.[1][3]
Introduction: A Privileged Scaffold in Drug Discovery
This compound is a heterocyclic compound featuring the 2-aminothiazole scaffold, a structure recognized as a "privileged" pharmacophore in drug discovery.[1][4] This core is integral to numerous clinically significant agents, particularly in oncology, where its derivatives have demonstrated potent and selective inhibitory activity against a range of cancer cell lines.[1] The compound, with the molecular formula C₈H₁₁N₃S and a molecular weight of 181.26 g/mol , serves as a critical intermediate for synthesizing small molecule therapeutics that target key enzymes in cell proliferation pathways, such as VEGFR-2 kinase.[1][2]
The molecule's structure incorporates three key functional groups that dictate its chemical behavior:
-
The 2-Aminothiazole Ring: This core provides a rigid framework and is a key site for biological interactions and potential chemical reactivity.[4][5]
-
The tert-Butyl Group: This bulky, non-polar substituent significantly increases the molecule's hydrophobicity, which enhances membrane permeability but concurrently reduces aqueous solubility.[1]
-
The 5-Carbonitrile Group: The nitrile moiety is a polar, metabolically stable group that can participate in hydrogen bonding and often improves pharmacokinetic profiles in drug candidates.[6][7][8]
A precise understanding of the interplay between these groups is essential for predicting and managing the compound's solubility and stability.
Physicochemical and Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structural features of this compound present a classic challenge in drug development: balancing lipophilicity for cell penetration with sufficient aqueous solubility for dissolution and absorption.
Theoretical Considerations and Experimental Data
The compound's solubility is primarily governed by the large, hydrophobic tert-butyl group. This is reflected in its predicted LogP value of 2.1, which indicates a preference for lipid environments over aqueous ones.[1] Consequently, its aqueous solubility is low, reported to be less than 0.1 mg/mL in phosphate-buffered saline (PBS).[1] While the nitrile and amino groups offer some capacity for hydrogen bonding, it is insufficient to overcome the dominant hydrophobic character of the tert-butyl moiety.
For context, studies on related aminothiazole derivatives, such as 2-amino-5-methylthiazole, show a distinct solubility hierarchy in organic solvents, with the highest solubility typically observed in polar protic solvents like methanol, followed by polar aprotic solvents such as ethyl acetate and acetone, and lowest in non-polar solvents like cyclohexane.[9] A similar trend can be anticipated for the title compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃S | [1][2] |
| Molecular Weight | 181.26 g/mol | [1][2] |
| CAS Number | 303994-99-2 | [3] |
| Predicted LogP | 2.1 | [1] |
| Aqueous Solubility | Low (<0.1 mg/mL in PBS) | [1] |
| Appearance | Solid (powder/crystal) |
Table 1: Summary of Physicochemical and Solubility Data.
Experimental Protocol: Isothermal Solubility Determination
To accurately quantify the compound's solubility in various solvent systems (e.g., buffers at different pH values, organic co-solvents), the isothermal saturation method is the gold standard. This protocol ensures that equilibrium is reached, providing reliable and reproducible data.
Causality Behind Experimental Choices:
-
Solvent Selection: A range of solvents spanning different polarities (e.g., water, ethanol, acetonitrile, DMSO) is chosen to build a comprehensive solubility profile relevant to both formulation and analytical development.
-
Temperature Control: Maintaining a constant temperature (e.g., 25°C and/or 37°C) is critical as solubility is temperature-dependent.
-
Equilibration Time: A sufficient incubation period (24-48 hours) with agitation is necessary to ensure the solution reaches true thermodynamic equilibrium.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25 °C) for at least 24 hours to achieve equilibrium.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved solids. This step is critical to prevent artificially high results.
-
Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the dilution factor and the quantified concentration.
Caption: Workflow for Isothermal Solubility Determination.
Stability Profile and Forced Degradation
Assessing the chemical stability of a drug candidate is mandated by regulatory bodies like the ICH to understand its degradation pathways and establish a stable formulation.[10][11] Forced degradation (or stress testing) intentionally exposes the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating power of analytical methods.[10]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways are plausible:
-
Hydrolysis: The aminothiazole ring or the nitrile group could be susceptible to hydrolysis under strong acidic or basic conditions. Loss of the cyano group can be monitored by FTIR spectroscopy (disappearance of the ν(C≡N) stretch around 2200 cm⁻¹).[1]
-
Oxidation: The sulfur atom in the thiazole ring is a prime target for oxidation, potentially forming a sulfoxide derivative. This transformation would result in a mass increase of 16 Da, detectable by mass spectrometry (e.g., LC-HRMS).[1]
-
Photodegradation: Aromatic and heterocyclic systems are often sensitive to light. Photo-degradation of thiazole-containing compounds with aryl substituents has been observed, suggesting this is a relevant stress condition to test.[12]
-
Thermal Degradation: Exposure to high heat can provide the energy needed to overcome activation barriers for various degradation reactions.
-
Dealkylation: While less common, cleavage of the tert-butyl group could occur under very harsh acidic conditions, which can be monitored by NMR for the disappearance of the characteristic signal around δ 1.35 ppm.[1]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to stress testing, ensuring that all major degradation routes are investigated. The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.
Causality Behind Experimental Choices:
-
Parallel Design: Each stress condition is tested in parallel to isolate its specific effect.
-
Control Sample: An unstressed sample (control) is analyzed alongside the stressed samples to provide a baseline and calculate the extent of degradation.
-
Stress Conditions: The chosen conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) are standard in the industry and recommended by ICH guidelines to probe hydrolytic and oxidative pathways.[11]
-
Stability-Indicating Method: The use of an HPLC method with a photodiode array (PDA) detector is crucial. The PDA allows for peak purity analysis, ensuring that the parent API peak is not co-eluting with any degradants, thus validating the method as "stability-indicating."
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: For each condition, mix an aliquot of the stock solution with the stressor in a sealed vial.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal: Keep the solid compound in a temperature-controlled oven (e.g., 60°C).
-
Photolytic: Expose the solution/solid to a calibrated light source as per ICH Q1B guidelines.
-
-
Incubation: Place the vials under the specified conditions (e.g., 60°C for hydrolysis and oxidation) for a defined period (e.g., 24, 48, 72 hours). Samples should be periodically checked to target 5-20% degradation.
-
Neutralization: After incubation, cool the hydrolytic samples to room temperature and neutralize them (add an equivalent amount of base to the acid sample and acid to the base sample).
-
Analysis: Dilute all samples (including a control stored at 2-8°C) to the same concentration with mobile phase and analyze immediately using a validated stability-indicating HPLC-PDA method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, report the relative retention times of any new peaks (degradants), and perform peak purity analysis on the parent peak.
| Stress Condition | Typical Reagent/Setting | Potential Observation | Analytical Confirmation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Formation of new peaks in HPLC | LC-MS for mass of degradants |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Formation of new peaks in HPLC | LC-MS, FTIR (loss of C≡N) |
| Oxidation | 3% H₂O₂, RT/60°C | Formation of a major degradant peak | LC-HRMS (M+16 peak for sulfoxide) |
| Thermal | 60-80°C (solid state) | Minimal degradation expected if stable | HPLC for % loss of parent |
| Photolytic | ICH Q1B light source | Discoloration, new peaks in HPLC | HPLC-PDA for peak purity |
Table 2: Summary of Forced Degradation Conditions and Expected Observations.
Caption: Workflow for a Forced Degradation Study.
Recommended Storage and Handling
Based on the compound's physicochemical properties and potential instabilities, the following storage conditions are recommended to ensure its long-term integrity:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1][3]
-
Light: Keep in a dark place or use amber vials to protect from light-induced degradation.[1][3]
-
Handling: When preparing solutions, use freshly purified solvents and avoid prolonged exposure to harsh pH conditions or high temperatures.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined physicochemical profile that presents both opportunities and challenges for drug development. Its high hydrophobicity necessitates the use of solubility-enhancement strategies for aqueous formulations, while its susceptibility to oxidative and, to a lesser extent, hydrolytic and photolytic degradation requires careful control of storage and handling conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize its solubility and stability, enabling the development of reliable analytical methods and stable pharmaceutical formulations. By understanding and controlling for these properties, the full therapeutic potential of this privileged scaffold can be effectively realized.
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein . PubMed Central. Available at: [Link]
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2-Amino-4-(tert-butyl)thiazole-5-carbonitrile . MySkinRecipes. Available at: [Link]
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections . MDPI. Available at: [Link]
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2-Amino-1,3-thiazole-5-carbonitrile | C4H3N3S | CID 10057507 . PubChem. Available at: [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . PMC - NIH. Available at: [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . Signal Transduction and Targeted Therapy. Available at: [Link]
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Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Research in Chemistry. Available at: [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . National Library of Medicine. Available at: [Link]
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2-Aminothiazole | C3H4N2S | CID 2155 . PubChem. Available at: [Link]
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Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR . PubMed. Available at: [Link]
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Use and Safety of Tyrphostin AG17 as a Stabilizer in Foods and Dietary Supplements Based on Toxicological Studies and QSAR Analysis . MDPI. Available at: [Link]
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Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions . ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug development.[1][2] This structural motif is a cornerstone in a variety of clinically significant therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[2][3][4] Specifically, 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile (Molecular Formula: C₈H₁₁N₃S, Molecular Weight: 181.26 g/mol ) serves as a critical high-purity building block for the synthesis of novel small-molecule therapeutics.[3][5] Derivatives based on this core structure have shown potent and selective inhibitory activity in the nanomolar range against various human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3] The mechanism of action is often associated with the inhibition of key enzymes involved in cell proliferation and angiogenesis, such as VEGFR-2 kinase or PI3K.[3]
This document provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology is based on the principles of the Gewald multicomponent reaction, a robust and efficient one-pot synthesis strategy for highly substituted sulfur-containing heterocycles.[6][7][8]
Reaction Principle and Mechanism
The synthesis of this compound is achieved via a one-pot, three-component Gewald reaction. This reaction involves the base-catalyzed condensation of a ketone (pinacolone), an active methylene nitrile (malononitrile), and elemental sulfur.[8][9]
The reaction proceeds through several key mechanistic steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (pinacolone) and the active methylene compound (malononitrile). The base, typically a secondary amine like morpholine, facilitates the formation of an α,β-unsaturated dinitrile intermediate.[7][9]
-
Michael Addition of Sulfur: The α,β-unsaturated intermediate undergoes a Michael addition with sulfur. The base promotes the formation of a thiolate anion from elemental sulfur, which then attacks the intermediate.[7][8]
-
Intramolecular Cyclization & Tautomerization: The sulfur-containing intermediate rapidly undergoes an intramolecular cyclization. The nucleophilic sulfur attacks one of the nitrile groups, leading to the formation of the thiazole ring. A subsequent tautomerization yields the final, stable aromatic 2-aminothiazole product.[7][9]
This one-pot approach is highly efficient, combining multiple transformations into a single synthetic operation, which improves atom economy and reduces waste.[9]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Purity | Notes |
| Pinacolone | 75-97-8 | 100.16 g/mol | ≥98% | Source of the tert-butyl group |
| Malononitrile | 109-77-3 | 66.06 g/mol | ≥99% | Highly Toxic . Handle with care. |
| Sulfur (Elemental) | 7704-34-9 | 32.06 g/mol | ≥99.5% | Fine powder form is recommended. |
| Morpholine | 110-91-8 | 87.12 g/mol | ≥99% | Base catalyst. Corrosive. |
| Ethanol | 64-17-5 | 46.07 g/mol | ≥99.5% | Reaction Solvent. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | For work-up and recrystallization. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | - | Optional, for hot filtration. |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer / Temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Buchner funnel and vacuum flask
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Crystallizing dish
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Analytical balance
Experimental Protocol
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Perform the entire procedure in a well-ventilated fume hood due to the toxicity of malononitrile and the flammability of ethanol.
Step 2: Reagent Addition
-
To the reaction flask, add ethanol (100 mL).
-
With gentle stirring, add pinacolone (10.0 g, 0.10 mol, 1.0 eq).
-
Add malononitrile (6.6 g, 0.10 mol, 1.0 eq). Causality Note: Malononitrile is a potent nucleophile and its dinitrile structure is crucial for the cyclization step. Handle this reagent with extreme caution under the fume hood.[10][11]
-
Add powdered elemental sulfur (3.2 g, 0.10 mol, 1.0 eq). Causality Note: Using powdered sulfur increases the surface area, facilitating its reaction and dissolution in the basic medium.[12]
-
Finally, add morpholine (4.4 g, 4.4 mL, 0.05 mol, 0.5 eq) dropwise to the stirred suspension. Causality Note: Morpholine acts as a base catalyst to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation. A catalytic amount is sufficient, though stoichiometric amounts are sometimes used.[6][9]
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78-80°C) using the heating mantle.
-
Maintain a gentle reflux with continuous stirring for 4-6 hours .
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Mobile Phase: Ethyl Acetate / Hexane (30:70 v/v).
-
Procedure: Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate.
-
Visualization: Check for the consumption of starting materials and the formation of a new, more polar product spot under UV light (254 nm). The reaction is complete when the pinacolone spot has disappeared.
-
Step 4: Product Isolation and Work-up
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
A yellow to light-brown solid precipitate should form. Causality Note: The target compound is insoluble in water, causing it to precipitate out from the aqueous ethanol mixture, which effectively separates it from the soluble morpholine catalyst and other polar impurities.[13]
-
Continue stirring the suspension in the ice bath for 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities.
Step 5: Purification
-
The primary method for purification is recrystallization.
-
Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a pad of Celite® to remove the charcoal.
-
Slowly add deionized water to the hot ethanol solution until the solution becomes cloudy (the cloud point).
-
Re-heat the mixture gently until it becomes clear again, then remove it from the heat source and allow it to cool slowly to room temperature, and finally in an ice bath.
-
Colorless to pale yellow crystals will form.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50), and dry under vacuum at 40-50°C for several hours.
Step 6: Characterization
-
Yield: Calculate the percentage yield of the purified product. Typical yields for this reaction are in the range of 65-80%.
-
Melting Point: Determine the melting point of the dried crystals. The literature melting point for a similar compound (2-Amino-5-tert-butyl-1,3,4-thiadiazole) is 181-185 °C, which can be used as a rough guide.[14]
-
Spectroscopic Analysis: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectroscopy.
Visual Summaries
Overall Reaction Scheme
Caption: One-pot Gewald synthesis of the target 2-aminothiazole.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Safety Precautions and Hazard Management
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves during the experiment.[14]
-
Fume Hood: All operations involving malononitrile, morpholine, and ethanol must be conducted in a certified chemical fume hood to avoid inhalation of toxic and flammable vapors.[14]
-
Malononitrile: This compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Use extreme caution and ensure it is handled only in a fume hood with appropriate PPE.[15]
-
Morpholine: Corrosive liquid and vapor. Causes severe skin burns and eye damage. It is also flammable.
-
Flammable Solvents: Ethanol is a highly flammable liquid. Keep away from open flames, sparks, and hot surfaces. Ensure the heating mantle is spark-free.
-
Waste Disposal: Dispose of all chemical waste, including filtrate and residual solvents, in appropriately labeled hazardous waste containers according to institutional guidelines. Do not pour chemical waste down the drain.[15]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention for any significant exposure.[15]
References
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Synthesis of novel 2-amino thiazole derivatives . Der Pharma Chemica. Available from: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkivoc. Available from: [Link]
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2-Amino-4-(tert-butyl)thiazole-5-carbonitrile . MySkinRecipes. Available from: [Link]
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections . MDPI. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Semantic Scholar. Available from: [Link]
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Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole . PrepChem.com. Available from: [Link]
- Process of producing 2-aminothiazole. Google Patents.
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One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols . ACS Publications. Available from: [Link]
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Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs . PubMed. Available from: [Link]
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Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes . Request PDF. Available from: [Link]
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Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis . Bentham Science. Available from: [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents . Dove Medical Press. Available from: [Link]
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Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) . De Gruyter. Available from: [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair . Thieme Chemistry. Available from: [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem . RSC Publishing. Available from: [Link]
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Computational investigations on the mechanism of the Gewald reaction . chemrxiv.org. Available from: [Link]
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New Heterocyclization Reactions with Malononitrile Dimer . Semantic Scholar. Available from: [Link]
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2-Amino-1,3-thiazole-5-carbonitrile . PubChem. Available from: [Link]
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Thiazole formation through a modified Gewald reaction . Beilstein Journals. Available from: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . NIH. Available from: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ResearchGate. Available from: [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . Semantic Scholar. Available from: [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry . MDPI. Available from: [Link]
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Hantzsch Thiazole Synthesis: A Comprehensive Guide to the Preparation of 2-Aminothiazole Derivatives
Introduction: The Enduring Relevance of a Classic Reaction
First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] Its remarkable reliability and versatility have established it as a primary method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry.[2] This is particularly true for the synthesis of 2-aminothiazole derivatives, which are integral components of a wide array of pharmaceuticals, agrochemicals, and functional materials.[3] The 2-aminothiazole moiety is a key pharmacophore, appearing in drugs with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[3][4]
This guide provides an in-depth exploration of the Hantzsch thiazole synthesis for preparing 2-aminothiazole derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies of the reaction, offer detailed and field-tested protocols, and discuss common challenges and troubleshooting strategies. Furthermore, we will highlight the practical applications of this synthesis in the development of important therapeutic agents.
The Mechanism of the Hantzsch 2-Aminothiazole Synthesis
The Hantzsch synthesis of 2-aminothiazoles is a classic condensation reaction that typically involves an α-haloketone and a thiourea or a substituted thiourea.[2] The reaction proceeds through a well-elucidated pathway involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration to furnish the aromatic thiazole ring.[1][2] The driving force for the reaction is the formation of the highly stable aromatic thiazole ring.[1]
The generally accepted mechanism can be broken down into the following key steps:
-
S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic α-carbon of the haloketone. This step, an SN2 reaction, results in the formation of an isothiouronium salt intermediate.[1][2]
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole derivative.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic 2-aminothiazole product.[1]
// Reactants alpha_haloketone [label="α-Haloketone"]; thiourea [label="Thiourea"];
// Intermediates s_alkylation [label="Isothiouronium Salt\n(S-Alkylation Intermediate)", shape=Mrecord, fillcolor="#FBBC05"]; cyclized [label="Cyclized Intermediate\n(4-Hydroxy-4,5-dihydrothiazole)", shape=Mrecord, fillcolor="#EA4335"];
// Product product [label="2-Aminothiazole", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows and Labels alpha_haloketone -> s_alkylation [label="Nucleophilic Attack\n(SN2)"]; thiourea -> s_alkylation; s_alkylation -> cyclized [label="Intramolecular\nCyclization"]; cyclized -> product [label="Dehydration\n(-H₂O)"];
// Invisible nodes for alignment {rank=same; alpha_haloketone; thiourea;} } Hantzsch Thiazole Synthesis Mechanism.
Reagents and Materials: Building Blocks for 2-Aminothiazole Diversity
The versatility of the Hantzsch synthesis stems from the wide variety of commercially available or readily accessible α-haloketones and thioureas. The choice of these starting materials directly dictates the substitution pattern of the final 2-aminothiazole product.
| Reagent Type | Examples | Role in Synthesis | Key Considerations |
| α-Haloketones | 2-Bromoacetophenone, Ethyl bromopyruvate, Chloroacetone, 3-Bromo-2-butanone, Substituted phenacyl bromides | Provides the C4 and C5 atoms of the thiazole ring. The substituent on the ketone determines the group at the 4-position of the thiazole. | α-Bromo derivatives are generally more reactive than α-chloro derivatives. These compounds are often lachrymatory and should be handled in a well-ventilated fume hood. |
| Thioureas | Thiourea, N-Methylthiourea, N-Phenylthiourea, N,N'-Dimethylthiourea, Acetylthiourea | Provides the N3, C2, and S1 atoms of the thiazole ring. The substituents on the nitrogen atoms determine the groups on the exocyclic amino group at the 2-position. | Substituted thioureas allow for the introduction of various functionalities on the 2-amino group. The purity of the thiourea is crucial for obtaining high yields. |
| Solvents | Ethanol, Methanol, Acetonitrile, Dimethylformamide (DMF), Dioxane | Provides a medium for the reaction to occur. The choice of solvent can influence reaction rate and product solubility. | Ethanol is a common and effective solvent for this reaction. For less reactive substrates, higher boiling point solvents like DMF may be necessary. |
| Bases (optional) | Sodium carbonate, Triethylamine, Pyridine | Used in the work-up to neutralize the hydrohalic acid formed during the reaction and to precipitate the free base of the 2-aminothiazole product. | The product is often isolated as a hydrohalide salt, and a base is required to obtain the neutral compound. |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, standardized protocol for the synthesis of a representative 2-aminothiazole derivative, 2-amino-4-phenylthiazole, via the conventional Hantzsch method.
Protocol: Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Ethanol (95%, 20 mL)
-
5% Sodium Carbonate Solution (aqueous)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.91 g, 12 mmol) in 20 mL of 95% ethanol.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[5] Maintain a gentle reflux with continuous stirring for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the reaction mixture to cool to room temperature. The product, 2-amino-4-phenylthiazole hydrobromide, may precipitate as a white or off-white solid.
-
Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution with stirring.[6] This will neutralize the hydrobromic acid and precipitate the free base of the 2-aminothiazole.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any inorganic salts.[5]
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The final product is 2-amino-4-phenylthiazole.
-
Characterization: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Troubleshooting and Common Challenges
While the Hantzsch synthesis is generally robust, researchers may encounter challenges such as low yields or the formation of side products.[6] This section provides a guide to troubleshooting common issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Impure starting materials.[6]- Incomplete reaction.- Incorrect stoichiometry. | - Ensure the purity of the α-haloketone and thiourea. The α-haloketone can be purified by recrystallization or distillation.- Increase the reaction time or temperature. Consider using a higher boiling point solvent.- Use a slight excess (1.1-1.2 equivalents) of the thiourea. |
| Formation of Side Products | - Self-condensation of the α-haloketone.- Formation of isomeric byproducts (e.g., 2-imino-2,3-dihydrothiazoles).[6] | - Add the α-haloketone slowly to the solution of thiourea.- Optimize the reaction temperature; sometimes lower temperatures can minimize side reactions.- Purify the crude product by recrystallization or column chromatography. |
| Difficulty in Product Isolation | - Product is soluble in the work-up solvent.- Formation of an oil instead of a solid. | - If the product is water-soluble, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If an oil persists, purify by column chromatography. |
Applications in Drug Discovery: From Bench to Bedside
The Hantzsch thiazole synthesis is not merely an academic curiosity; it is a powerful tool in the synthesis of medicinally important compounds. The 2-aminothiazole core is a key structural motif in several approved drugs.
-
Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[7][8] The synthesis of Dasatinib involves the preparation of a key 2-aminothiazole intermediate, N-(2-chloro-6-methylphenyl)-2-amino-5-thiazolecarboxamide, which is often synthesized via a Hantzsch-type reaction.[9]
-
Fanetizole: An anti-inflammatory drug. Its synthesis has been reported to utilize an iridium-catalyzed ylide insertion, which represents a modern variation of thiazole synthesis, highlighting the ongoing evolution of methods to construct this important heterocycle.
The ability to readily synthesize a diverse library of 2-aminothiazole derivatives through the Hantzsch reaction makes it an invaluable tool in lead optimization and structure-activity relationship (SAR) studies during the drug discovery process.
Conclusion: A Timeless Synthesis for Modern Challenges
The Hantzsch thiazole synthesis, despite its age, continues to be an indispensable reaction in the arsenal of the modern organic and medicinal chemist. Its operational simplicity, broad substrate scope, and the high value of its 2-aminothiazole products ensure its continued relevance. By understanding the underlying mechanism, optimizing reaction protocols, and being equipped with effective troubleshooting strategies, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of new therapeutics and functional materials.
References
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637–1638.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 23, 2026, from [Link]
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-23. [Link]
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Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
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Bouchet, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184. [Link]
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Mollazadeh, S., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 255-264. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). [Video]. YouTube. [Link]
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Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. [Link]
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-
Eureka | Patsnap. (n.d.). A kind of synthetic method of dasatinib intermediate. [Link]
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Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of Substituted 2-Aminothiazoles
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3][4] This heterocyclic scaffold is a key pharmacophore, conferring upon molecules a diverse range of therapeutic properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][2][3] The structural versatility of 2-aminothiazoles allows for extensive modification, making them an attractive starting point for the synthesis of novel therapeutic agents.[2][3] Consequently, the development of efficient, scalable, and sustainable synthetic routes to substituted 2-aminothiazoles is of paramount importance to researchers in both academic and industrial settings.[5] This guide provides a detailed exploration of the one-pot synthesis of these valuable compounds, with a focus on practical applications and the underlying chemical principles.
Synthetic Methodologies: A Comparative Overview
The classical approach to 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[6][7] While robust, this method often requires the isolation of lachrymatory and unstable α-haloketone intermediates.[8] Modern advancements have led to the development of one-pot procedures that circumvent this issue by generating the α-haloketone in situ. Furthermore, a variety of "green" methodologies have emerged, employing alternative energy sources and catalysts to improve reaction efficiency and reduce environmental impact.
The Hantzsch Thiazole Synthesis: The Foundation
The Hantzsch synthesis remains a fundamental and widely utilized method for constructing the 2-aminothiazole ring. The reaction proceeds through a multi-step pathway that begins with the S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[6]
The general mechanism can be visualized as follows:
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Modern One-Pot Approaches: Efficiency and Sustainability
To streamline the synthesis and avoid handling hazardous intermediates, several one-pot strategies have been developed. These methods typically involve the in situ generation of the α-haloketone from a corresponding ketone, followed by the immediate reaction with thiourea.
A notable trend in recent years is the adoption of green chemistry principles. This includes the use of:
-
Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields.[9][10]
-
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions at ambient temperatures, offering excellent yields and shorter reaction times.[11][12]
-
Green Catalysts and Solvents: The use of biodegradable catalysts and environmentally benign solvents, such as polyethylene glycol (PEG) or lactic acid, is gaining traction.[5][8][11] For instance, lactic acid has been successfully employed as both a solvent and a catalyst in the one-pot synthesis of 2-aminothiazoles.[8]
Detailed Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a step-by-step guide for a representative one-pot synthesis of 2-amino-4-phenylthiazole from acetophenone and thiourea, employing an in situ bromination step.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (1.1 mL) | 10 mmol |
| Thiourea | CH₄N₂S | 76.12 | 0.76 g | 10 mmol |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g | 10 mmol |
| Ethanol (95%) | C₂H₅OH | 46.07 | 30 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | ~50 mL | - |
Experimental Procedure
Caption: Experimental workflow for the one-pot synthesis of 2-amino-4-phenylthiazole.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone (1.20 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 30 mL of 95% ethanol.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization and Precipitation: Pour the reaction mixture into a beaker containing approximately 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the effervescence ceases. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and byproducts.
-
Drying: Transfer the solid product to a watch glass and dry it in an oven at 60-70 °C to a constant weight.
Expected Results and Characterization
-
Yield: Typically, this reaction provides the product in good to excellent yields (80-95%).
-
Appearance: A pale yellow or off-white solid.
-
Melting Point: The melting point of the product can be compared with the literature value for verification of purity.
-
Spectroscopic Analysis: The structure of the synthesized 2-amino-4-phenylthiazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Comparative Data of Different Synthetic Methods
The choice of synthetic method often depends on the desired scale, available equipment, and environmental considerations. The following table summarizes a comparison of different one-pot methods for the synthesis of substituted 2-aminothiazoles.
| Method | Catalyst/Energy Source | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Conventional Heating | None or mild acid/base | 2-10 hours | 70-90 | Simple setup, well-established |
| Microwave-Assisted | Microwave irradiation | 5-30 minutes | 85-98 | Rapid, high yields, improved efficiency[9][10] |
| Ultrasound-Assisted | Ultrasonic irradiation | 30-60 minutes | 80-95 | Milder conditions, good yields[11] |
| Green Catalysis | e.g., Lactic Acid, Zeolites | 15-60 minutes | 85-96 | Environmentally friendly, often avoids hazardous reagents[8][13] |
Troubleshooting and Optimization
-
Low Yields: Incomplete reaction may be due to insufficient reaction time or temperature. Ensure the reflux is maintained and monitor the reaction by TLC. The quality of the reagents, particularly the brominating agent, is also crucial.
-
Impure Product: The presence of unreacted starting materials or byproducts may require purification by recrystallization from a suitable solvent (e.g., ethanol). The washing steps during work-up are critical for removing impurities.
-
Reaction Fails to Initiate: Ensure that the starting materials are of good quality and the solvent is appropriate for the reaction. In some cases, a catalytic amount of a weak acid or base may be beneficial.
Conclusion
The one-pot synthesis of substituted 2-aminothiazoles represents a significant advancement in synthetic organic chemistry, offering a more efficient and often more environmentally friendly alternative to traditional multi-step procedures. By understanding the underlying reaction mechanisms and the various methodologies available, researchers can select and optimize the most suitable approach for their specific needs. The continued development of novel catalysts and energy sources promises to further enhance the accessibility and sustainability of these valuable heterocyclic compounds, thereby accelerating the discovery of new therapeutic agents.
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9361. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Guchhait, S. K., & Selvakumar, S. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(35), 21535-21556. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Anonymous. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
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Anonymous. (n.d.). Ultrasound mediation for one-pot synthesis of 2-aminothiazoles from easily available aromatic ketones. Academia.edu. [Link]
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Anonymous. (n.d.). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]
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Anonymous. (n.d.). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. [Link]
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Anonymous. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]
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Anonymous. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][5][13]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. PubMed Central. [Link]
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Anonymous. (n.d.). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
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Anonymous. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
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Anonymous. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. [Link]
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The Ascendancy of Microwave-Assisted Organic Synthesis (MAOS)
For researchers, scientists, and professionals engaged in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, the 2-aminothiazole scaffold holds a prominent position due to its wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This application note provides a detailed guide to the microwave-assisted synthesis of 2-aminothiazole compounds, a modern technique that offers significant advantages over classical synthetic methods.
Traditional organic synthesis often involves long reaction times, high energy consumption, and the use of large quantities of solvents.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, aligning with the principles of green chemistry.[3][4] This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a host of benefits.[5][6]
The primary advantages of MAOS include:
-
Accelerated Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to mere minutes.[5][7]
-
Enhanced Yields and Purity: The rapid and uniform heating provided by microwaves often leads to higher product yields and cleaner reaction profiles with fewer byproducts.[3][6]
-
Improved Reproducibility: Automated microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.[4]
-
Energy Efficiency: By directly heating the reactants and solvents, microwave synthesis is significantly more energy-efficient than conventional heating methods.[8]
-
Solvent Reduction: The efficiency of microwave heating can enable reactions to be carried out in smaller volumes of solvent or even under solvent-free conditions.[6]
The Hantzsch Thiazole Synthesis: A Classic Reimagined
The Hantzsch thiazole synthesis, first reported in 1887, is the most common method for preparing 2-aminothiazole derivatives.[9] This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[9] While effective, the classical Hantzsch synthesis often requires prolonged heating.[10] The application of microwave irradiation has revolutionized this process, making it significantly faster and more efficient.[10][11]
The general mechanism for the microwave-assisted Hantzsch synthesis begins with the reaction of an α-haloketone with a thiourea derivative. The reaction proceeds through a series of intermediates to form the final 2-aminothiazole product.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of 2-aminothiazole derivatives.
Protocol 1: General Procedure for the Synthesis of N-Substituted 2-Aminothiazoles
This protocol is adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[10]
Materials:
-
Appropriate 2-chloro-1-(substituted)ethanone (1 mmol)
-
Substituted thiourea (1 mmol)
-
Methanol (2 mL)
-
Microwave reactor vial (capable of withstanding the reaction pressure)
-
Microwave synthesizer
Procedure:
-
Combine the 2-chloro-1-(substituted)ethanone (1 mmol) and the substituted thiourea (1 mmol) in a microwave reactor vial.
-
Add methanol (2 mL) to the vial.
-
Seal the vial securely and place it in the microwave synthesizer.
-
Irradiate the reaction mixture under the optimized conditions (e.g., 90 °C for 30 minutes).[10] It is crucial to monitor the internal temperature and pressure of the vial.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials or impurities.[10]
-
Dry the purified product. The resulting compounds can be characterized by NMR, IR, and HRMS analysis.[10]
Table 1: Examples of Synthesized N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines with Microwave vs. Conventional Heating [10]
| Entry | Substituent (R1) | Substituent (R2, R3, R4) | Microwave Yield (%) (30 min) | Conventional Yield (%) (8 h) |
| 1 | H | H | 98 | 65 |
| 2 | OCH3 | H | 96 | 45 |
| 3 | CH3 | H | 92 | 69 |
| 4 | CN | H | 90 | 60 |
| 5 | Br | H | 95 | 78 |
| 6 | H | 4-Cl | 93 | 74 |
| 7 | H | 2,5-diCl | 99 | 88 |
| 8 | H | 4-OCH3 | 90 | 53 |
As demonstrated in the table, microwave-assisted synthesis consistently provides higher yields in a fraction of the time compared to conventional heating methods.
Protocol 2: Catalyst-Free Synthesis of 2-Aminothiazoles
This protocol outlines a solvent-free approach for the synthesis of 2-aminothiazoles.[12]
Materials:
-
2-Bromoacetophenone derivative
-
Thiourea or selenourea
-
Microwave synthesizer
Procedure:
-
In a suitable vessel for microwave synthesis, combine the 2-bromoacetophenone derivative and thiourea (or selenourea).
-
Place the vessel in the microwave synthesizer.
-
Irradiate the mixture for a few seconds. The reaction is typically very rapid.[12]
-
After the reaction is complete, the product can be isolated and purified. This method is noted for its simplicity and eco-friendly nature.[12]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflows for the microwave-assisted synthesis of 2-aminothiazole compounds.
Caption: General workflow for microwave-assisted synthesis of 2-aminothiazoles.
Caption: Simplified reaction mechanism for Hantzsch thiazole synthesis.
Conclusion and Future Perspectives
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious approach to the preparation of valuable compounds.[7][13] The application of this technology to the synthesis of 2-aminothiazoles has streamlined the process, enabling the creation of diverse libraries of these important molecules for drug discovery and development.[9] As microwave technology continues to evolve, it is expected to play an even greater role in the future of medicinal chemistry, facilitating the discovery of new therapeutics to address a wide range of diseases.
References
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
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Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
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Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry.
-
2-aminothiazole derivative, preparation method, and use. Google Patents.
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ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate.
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
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MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
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Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing.
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
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Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate.
-
Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Preprints.org.
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Microwave-assisted heterocyclic synthesis. ResearchGate.
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Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry.
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Thiazole synthesis. Organic Chemistry Portal.
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A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry.
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Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
-
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives. Benchchem.
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Application Note: High-Purity Refinement of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile via Optimized Recrystallization
Abstract: This document provides a comprehensive guide and a detailed protocol for the purification of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis.[1][2] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][3][4] Achieving high purity of this intermediate is critical for ensuring the efficacy, safety, and reproducibility of downstream synthetic steps and the final active pharmaceutical ingredient (API). Recrystallization is presented as a robust, scalable, and efficient method for removing process-related impurities.[5] This guide details the fundamental principles, a step-by-step laboratory protocol, troubleshooting advice, and methods for purity verification.
Foundational Principles: The Science of Recrystallization
Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the differential solubility of a target compound and its impurities in a selected solvent system at varying temperatures.[5][6] The ideal solvent will exhibit high solubility for the target compound, this compound, at an elevated temperature (near the solvent's boiling point) and significantly lower solubility at reduced temperatures (room temperature or below).[7]
The process involves dissolving the impure solid in a minimum volume of the hot solvent to create a saturated solution. Insoluble impurities can be removed at this stage by hot filtration. As the saturated solution undergoes controlled, slow cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Soluble impurities, ideally, remain in the mother liquor.[7] This self-validating process ensures that only molecules of the correct geometry fit into the growing crystal lattice, physically excluding dissimilar impurity molecules.
Strategic Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. The tert-butyl group on the thiazole ring increases the compound's hydrophobicity, suggesting poor solubility in water but good solubility in various organic solvents.[1] For related 2-aminothiazole derivatives, ethanol has been successfully employed as a recrystallization solvent.[8] A preliminary solvent screen is essential for optimization.
Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility. The ideal solvent should show poor solubility at this stage.
-
Gently heat the tubes that showed poor solubility. The compound should dissolve completely at or near the boiling point of the solvent.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
The optimal solvent is one that dissolves the compound when hot and yields a high recovery of crystalline solid upon cooling.
Table 1: Potential Solvents and Their Properties
| Solvent | Boiling Point (°C) | Expected Solubility of Target Compound (Hot) | Expected Solubility of Target Compound (Cold) | Notes |
| Ethanol | 78 | High | Low | A common and effective choice for many thiazole derivatives.[8] |
| Isopropanol | 82 | High | Low | Similar properties to ethanol; a good alternative. |
| Ethyl Acetate | 77 | Moderate to High | Low | Can be effective but may be too good a solvent at RT, reducing yield. |
| Acetonitrile | 82 | Moderate to High | Low | Another potential polar aprotic option. |
Detailed Recrystallization Protocol
This protocol is designed for the purification of this compound, assuming ethanol is selected as the optimal solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade or higher)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks (2 sizes)
-
Graduated cylinders
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filtration flask
-
Filter paper (sized for the funnel)
-
Vacuum source
-
Spatula and watch glass
-
Ice bath container
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the chosen solvent (ethanol) to a gentle boil on a hotplate.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring. Add just enough solvent to fully dissolve the solid at the boiling point. Expert Tip: Using the minimum amount of solvent is crucial for maximizing the recovery yield.
-
Decolorization (If Necessary): If the hot solution has a noticeable color (and the pure compound is known to be colorless or pale), remove it from the heat, add a very small amount of activated carbon, and then bring it back to a boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[9]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, well-defined crystals, which are typically purer.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation and Washing: Set up a Buchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of cold ethanol. Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Once the mother liquor has been drawn through, wash the crystals on the filter paper with a very small portion of ice-cold ethanol to rinse away any remaining impurities. Causality Note: Using cold solvent for washing prevents the redissolving of the purified product.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).
Expertise and Trustworthiness: Troubleshooting and Validation
A robust protocol anticipates potential deviations and includes methods for verification.
Expert Troubleshooting:
-
Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. To remedy this, add more hot solvent until the oil redissolves, then allow it to cool more slowly.
-
No Crystals Form: If crystallization does not occur upon cooling, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch. If these fail, gently evaporate some of the solvent to increase the concentration and attempt cooling again.
-
Low Recovery: This often results from using too much solvent during dissolution or washing with solvent that was not sufficiently cold.
Self-Validating Purity Assessment:
The trustworthiness of this protocol is confirmed by analyzing the final product.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified material, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the purified product and multiple spots (or a spot for the main impurity) in the crude lane.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): For the highest level of confirmation, nuclear magnetic resonance spectroscopy can be used to confirm the chemical structure and identify the presence of any remaining impurities.
By following this detailed guide, researchers and drug development professionals can confidently purify this compound to the high degree of purity required for its critical applications in synthesizing next-generation therapeutics.
References
-
C. Venkata Rao et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2):181-184. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
MySkinRecipes. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile. [Link]
-
ResearchGate. (2022). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. [Link]
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Application Notes and Protocols: A Scientist's Guide to the Purification of 2-Aminothiazole via Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-aminothiazole using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the underlying chemical principles and rationale for each procedural choice. By understanding the "why" behind the "how," researchers can effectively troubleshoot and adapt this protocol for the purification of other basic heterocyclic compounds. This guide emphasizes scientific integrity, providing a self-validating system for achieving high-purity 2-aminothiazole, a critical building block in medicinal chemistry.
Introduction: The Significance of 2-Aminothiazole and the Imperative for Purity
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The efficacy and safety of these therapeutic agents are intrinsically linked to the purity of their synthetic precursors. Impurities from the synthesis of 2-aminothiazole can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and the introduction of potentially toxic byproducts into the final active pharmaceutical ingredient (API).
Column chromatography is a fundamental and powerful technique for the purification of organic compounds. It relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. However, the purification of 2-aminothiazole by standard silica gel chromatography presents a significant challenge due to its basic nature. The lone pair of electrons on the amino group and the nitrogen atom within the thiazole ring can interact strongly with the acidic silanol groups on the surface of silica gel. This can result in poor separation, significant tailing of the elution band, and in some cases, irreversible adsorption of the compound to the stationary phase.
This guide provides a robust protocol that addresses these challenges, ensuring the efficient and effective purification of 2-aminothiazole.
The Science of Separation: Overcoming the Challenges of Purifying a Basic Compound
The key to successfully purifying 2-aminothiazole on silica gel lies in mitigating the acid-base interaction between the analyte and the stationary phase. Two primary strategies are employed:
-
Deactivation of the Silica Gel Surface: By introducing a small amount of a volatile organic base, such as triethylamine (TEA), into the mobile phase, the acidic silanol groups on the silica surface are effectively neutralized. This "competing base" masks the sites that would otherwise strongly interact with the 2-aminothiazole, allowing it to travel through the column with improved peak shape and recovery.
-
Selection of an Appropriate Solvent System: The mobile phase, a mixture of solvents, is carefully chosen to achieve a balance between solvating the 2-aminothiazole and allowing for differential adsorption of impurities. The polarity of the solvent system is optimized using Thin Layer Chromatography (TLC) to ensure good separation.
Pre-Purification: Thin Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is crucial to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition in which the 2-aminothiazole has a retention factor (Rf) of approximately 0.2-0.35.[2] This Rf value indicates that the compound will move through the column at a suitable rate, allowing for effective separation from less polar and more polar impurities.
Materials for TLC
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Crude 2-aminothiazole sample
-
Solvents: Ethyl acetate, Hexane, Triethylamine (TEA)
-
Visualization tools: UV lamp (254 nm), Iodine chamber
Step-by-Step TLC Protocol
-
Prepare the Developing Chamber: Add a small amount of the chosen mobile phase to the developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.
-
Spot the TLC Plate: Dissolve a small amount of the crude 2-aminothiazole in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary spotter, carefully apply a small spot of the solution onto the origin line of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm); 2-aminothiazole, being a conjugated system, should be UV active and appear as a dark spot.[3] Further visualization can be achieved by placing the plate in an iodine chamber, which will stain organic compounds, often appearing as brown spots.[3]
-
Calculate the Rf Value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize the Mobile Phase:
-
Starting Point: Begin with a solvent system of 70:30:1 Hexane:Ethyl Acetate:Triethylamine .
-
If the Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If the Rf is too high (>0.4): The solvent system is too polar. Increase the proportion of hexane.
-
Adjust until the Rf of the 2-aminothiazole spot is in the optimal range of 0.2-0.35. A recommended solvent system to try is Ethyl Acetate/n-Hexane (2:1) with the addition of 1% triethylamine.[4]
-
The Main Event: Column Chromatography Protocol
Once the optimal solvent system has been determined by TLC, you can proceed with the column chromatography.
Materials for Column Chromatography
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Mobile phase (optimized from TLC)
-
Crude 2-aminothiazole
-
Collection tubes/flasks
-
TLC supplies for fraction analysis
Experimental Workflow Diagram
Caption: Workflow for the purification of 2-aminothiazole by column chromatography.
Step-by-Step Column Chromatography Protocol
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.
-
Crucially, never let the column run dry. The solvent level should always be above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 2-aminothiazole in a minimal amount of the mobile phase or a slightly more polar solvent to ensure complete dissolution.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.
-
Carefully add a small amount of the mobile phase to rinse the sides of the column and allow it to adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in numbered tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to determine which contain the purified 2-aminothiazole.
-
Spot the crude mixture, the 2-aminothiazole standard (if available), and every few fractions on a TLC plate.
-
Develop and visualize the TLC plate as described previously.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain only the pure 2-aminothiazole (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-aminothiazole.
-
Data Presentation: Key Parameters for Success
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective adsorbent for normal-phase chromatography. The small particle size provides a large surface area for better separation. |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Triethylamine (TEA) | A common solvent system for compounds of moderate polarity. The ratio is optimized via TLC. TEA is essential to neutralize the acidic silica gel. |
| Optimal Rf | 0.2 - 0.35 | Ensures the compound moves through the column at a rate that allows for good separation from impurities. |
| Visualization | UV (254 nm) and Iodine Stain | 2-Aminothiazole is UV active. Iodine is a general stain for organic compounds. |
Conclusion and Further Considerations
This protocol provides a reliable method for the purification of 2-aminothiazole by column chromatography. The key to success lies in the careful development of the mobile phase using TLC and the deactivation of the silica gel with triethylamine. For particularly challenging separations or for compounds that are sensitive to basic conditions, alternative stationary phases such as neutral alumina or amine-functionalized silica gel may be considered. By understanding the principles outlined in this guide, researchers can confidently purify 2-aminothiazole and other basic compounds, ensuring the quality and integrity of their scientific endeavors.
References
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Kalhor, M., & Zarnegar, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(13), 8635-8648. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
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Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
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Wikipedia. (2023). 2-Aminothiazole. [Link]
-
PubChem. 2-Aminothiazole. [Link]
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El-Sayed, M. A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Columbia University, Department of Chemistry. Column chromatography. [Link]
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Application Note: A Practical Guide to Utilizing 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile for Kinase Inhibitor Profiling
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] The 2-aminothiazole scaffold has emerged as a "privileged structure" in this field, forming the core of several clinically approved kinase inhibitors, including the potent pan-Src kinase inhibitor Dasatinib.[3][4][5] This is largely due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.
This application note focuses on 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile , a valuable chemical building block for developing novel kinase inhibitors.[6][7] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, such as VEGFR-2, PI3K, and Aurora kinases.[4][6] Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven guide to effectively utilize this compound in a suite of kinase inhibition assays, from initial biochemical screening to cell-based validation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for robust and reproducible results.
Section 1: The 2-Aminothiazole Scaffold - A Privileged Kinase Hinge-Binder
The efficacy of the 2-aminothiazole scaffold lies in its structural capacity to mimic the adenine portion of ATP. The nitrogen atoms of the aminothiazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, allowing them to form strong interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, providing a stable foundation for other parts of the molecule to extend into adjacent pockets, thereby conferring potency and selectivity.
Numerous studies have validated the 2-aminothiazole core as an indispensable structure for designing novel inhibitors against targets like Aurora kinases and protein kinase CK2.[8][9] The tert-butyl and carbonitrile groups on the core of this compound provide specific steric and electronic properties that can be further exploited in medicinal chemistry efforts to achieve desired target profiles.[6]
Caption: Interaction of a 2-aminothiazole inhibitor with the kinase ATP-binding site.
Section 2: Compound Preparation for Screening Assays
The accuracy of any inhibition assay begins with the proper handling and preparation of the test compound. Carboxylic acid derivatives, in particular, can face challenges with cell permeability, which may necessitate bioisosteric replacements or prodrug strategies for cellular studies.[8] For biochemical assays, ensuring complete solubilization and accurate dilution is paramount.
Protocol 1: Stock Solution Preparation and Serial Dilution
-
Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for creating stock solutions of small molecules due to its high solubilizing power. However, high concentrations of DMSO can disrupt enzyme structure and function. Therefore, it is critical to control the final DMSO concentration in the assay to typically ≤1% to minimize its impact on kinase activity.[10]
-
Material & Storage: this compound should be stored at 2-8°C under an inert atmosphere in a dark place to maintain stability.[6]
-
Stock Solution (10 mM): Carefully weigh out 1.813 mg of the compound (MW = 181.26 g/mol ) and dissolve it in 1 mL of 100% molecular-biology-grade DMSO. Vortex thoroughly until the compound is completely dissolved. This creates a 10 mM stock solution.
-
Intermediate Dilutions: Create an intermediate dilution plate. For a typical 10-point dose-response curve, perform a 1:3 serial dilution in 100% DMSO.
-
Add 30 µL of the 10 mM stock to well A1 of a 96-well plate. Add 20 µL of 100% DMSO to wells A2 through A10.
-
Transfer 10 µL from well A1 to well A2, mix thoroughly.
-
Transfer 10 µL from well A2 to well A3, mix thoroughly. Continue this process down to well A10. This creates a concentration range from 10 mM to ~0.5 µM.
-
-
Final Assay Concentration: When adding the compound from the intermediate plate to the final assay, ensure the volume added results in a final DMSO concentration that does not exceed 1%. For example, adding 1 µL of the DMSO dilution series to a final assay volume of 100 µL yields a 1% DMSO concentration.
Section 3: Biochemical Kinase Inhibition Assays
Biochemical assays directly measure the catalytic function of a purified kinase enzyme and are the workhorse for primary screening and potency determination (IC50).[10] Modern non-radioactive formats are preferred for their safety and high-throughput scalability.[10]
Protocol 2: Luminescence-Based Kinase Assay (Kinase-Glo™ Principle)
-
Principle & Rationale: This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction well after the kinase-catalyzed phosphorylation step.[11] The detection reagent contains luciferase, which produces a luminescent signal directly proportional to the ATP concentration.[12] Therefore, a potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.[13] This method is nearly universal, as it is compatible with virtually any kinase/substrate pair.[11]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Assay Optimization (Self-Validation): Before screening, determine the optimal kinase concentration and reaction time. Run a kinase titration to find the concentration that yields a robust signal and consumes ~10-30% of the initial ATP (typically 10 µM) within the linear velocity region of the reaction.[14] This ensures the assay is sensitive to inhibition.
-
Plate Setup: Use a white, opaque 384-well plate suitable for luminescence.
-
Reaction Assembly:
-
Add 2.5 µL of 4x Kinase Buffer containing the optimized concentration of the target kinase and its specific substrate.
-
Add 2.5 µL of this compound serially diluted in 4x Assay Buffer (or a known inhibitor for the positive control, or buffer with DMSO for the negative control).
-
Initiate the reaction by adding 5 µL of 2x ATP solution (e.g., 20 µM for a 10 µM final concentration). The final reaction volume is 10 µL.
-
-
Kinase Reaction: Mix gently on a plate shaker and incubate at room temperature for the pre-determined time (e.g., 60 minutes).
-
Signal Detection: Add 10 µL of Kinase-Glo™ Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
Protocol 3: Fluorescence Polarization (FP)-Based Kinase Assay
-
Principle & Rationale: FP assays are powerful for monitoring molecular interactions.[15] In the context of a kinase assay, one common format detects the product, ADP.[13] The assay uses an antibody specific for ADP and a fluorescently labeled ADP tracer. In the absence of kinase activity (no ADP produced), the tracer binds to the large antibody, tumbles slowly in solution, and emits highly polarized light. When the kinase is active, it produces unlabeled ADP, which competes with the tracer for antibody binding. The displaced, small tracer tumbles rapidly, emitting depolarized light. Thus, kinase inhibition leads to a higher FP signal. This is a mix-and-read format amenable to high-throughput screening.[1]
Methodology:
-
Kinase Reaction: Perform the kinase reaction in a 384-well black plate as described in Protocol 2 (Steps 1-4). The reaction volume is typically 10-20 µL.
-
Detection Reagent Preparation: Prepare the FP detection mix containing the ADP antibody and the fluorescent ADP tracer according to the manufacturer's protocol (e.g., Transcreener® ADP² FP Assay).
-
Signal Detection: Add an equal volume (e.g., 10 µL) of the FP detection mix to the completed kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the competitive binding to reach equilibrium.
-
Readout: Measure fluorescence polarization on a microplate reader equipped with appropriate filters for the chosen fluorophore.[13] The output is typically in millipolarization (mP) units.
Section 4: Cell-Based Kinase Inhibition Assays
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a complex cellular milieu, and exert a downstream functional effect.[16]
Protocol 4: Cellular Phospho-Substrate Assay (Target Engagement)
-
Principle & Rationale: This assay directly measures the phosphorylation of a kinase's downstream substrate within intact cells.[17] Cells are treated with the inhibitor, then stimulated with an appropriate growth factor or agonist to activate the target kinase pathway. The level of substrate phosphorylation is then quantified using a sensitive immunoassay, such as a cell-based ELISA. A decrease in the phospho-substrate signal indicates successful target engagement and inhibition by the compound.[18]
Caption: Workflow for a cell-based phospho-substrate inhibition assay.
Methodology:
-
Cell Culture: Seed cells known to have an active kinase pathway of interest (e.g., MCF-7 cells for HER2/HER3 signaling) into a 96-well cell culture plate and grow overnight.[18]
-
Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours.
-
Inhibitor Treatment: Add serial dilutions of this compound (prepared in the appropriate medium) to the cells. Incubate for 1-2 hours to allow for cell penetration and target binding.
-
Pathway Stimulation: Add a stimulating ligand (e.g., Heregulin for the HER3 pathway) for a short period (e.g., 5-10 minutes) to induce robust phosphorylation of the downstream substrate (e.g., Akt, Erk).
-
Cell Lysis: Immediately aspirate the medium and add cell lysis buffer to stop all enzymatic activity and extract cellular proteins.
-
Quantification: Transfer the cell lysates to an assay plate pre-coated with a capture antibody for the total substrate protein. Detect the phosphorylated substrate using a specific primary antibody against the phospho-epitope, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or colorimetric substrate.
-
Readout: Measure the signal on a microplate reader. Normalize the phospho-substrate signal to the total amount of substrate or cell number to account for any cytotoxic effects.
Section 5: Data Analysis and Interpretation
Raw data from the plate reader must be converted into a meaningful measure of inhibitor potency. The half-maximal inhibitory concentration (IC50) is the most common metric.[19][20]
Protocol 5: IC50 Value Determination
-
Calculate Percent Inhibition:
-
First, normalize the data using your controls. The "0% Inhibition" control is the signal from the reaction with active enzyme but no inhibitor (DMSO only). The "100% Inhibition" control is the signal from a no-enzyme well or a well with a saturating concentration of a known potent inhibitor.
-
Use the formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).
-
Determine IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition, as calculated by the software from the fitted curve.[21][22]
Data Presentation: Sample IC50 Table
Summarizing results in a clear table is essential for comparing potency and selectivity across different kinases.
| Kinase Target | Assay Type | IC50 (nM) [Hypothetical Data] | Z'-factor |
| Aurora Kinase A | Luminescence | 85 | 0.82 |
| VEGFR-2 | FP | 150 | 0.79 |
| CK2 | Luminescence | 1,200 | 0.85 |
| PI3Kα | FP | 450 | 0.75 |
| Src | Luminescence | >10,000 | 0.88 |
-
Trustworthiness Check: The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay that is well-suited for high-throughput screening.
References
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
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El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
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Gelin, M., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 208, 112771. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
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Eurofins DiscoverX. (2024). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794. [Link]
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Serban, G., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(23), 7132. [Link]
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MySkinRecipes. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile. MySkinRecipes. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors.... ResearchGate. [Link]
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Lih, D. S., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 556, 40–47. [Link]
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He, X., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 429(2), 110–116. [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
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AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]
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ResearchGate. (2024). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. BMG LABTECH. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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BPS Bioscience. Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]
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ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]
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Application Notes and Protocols for Cell-Based Assays with 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[1] This heterocyclic motif is a key component in several clinically approved drugs and a focal point in the development of novel therapeutic agents, particularly in oncology. 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile is a prime example of a building block from this class, holding considerable promise for the development of new anticancer therapies.[2] Derivatives of the 2-aminothiazole core have demonstrated potent and selective inhibitory activity against a variety of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a suite of cell-based assays. The protocols detailed herein are designed to elucidate the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this compound, enabling a thorough characterization of its anticancer potential.
Anticipated Mechanism of Action: Targeting Key Cancer Pathways
While the precise molecular targets of this compound are a subject of ongoing investigation, the broader class of 2-aminothiazole derivatives has been shown to exert its anticancer effects through the modulation of critical signaling pathways that are often dysregulated in cancer. Understanding these potential mechanisms is crucial for designing and interpreting cell-based assays.
Inhibition of Pro-Survival Signaling Pathways
Many cancers exhibit aberrant activation of pro-survival signaling pathways, which promotes uncontrolled cell growth and resistance to apoptosis. 2-aminothiazole derivatives have been reported to inhibit key kinases in these pathways:
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[3][4] Inhibition of VEGFR-2 can stifle tumor growth by cutting off this vital supply line.[1][4][5][6]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a central regulator of cell survival, proliferation, and metabolism.[7][8][9][10][11] Its hyperactivation is a common feature in many cancers, making it an attractive therapeutic target.[7][10]
-
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that control the progression of the cell cycle.[12][13][14][15][16] Dysregulation of CDK activity leads to unchecked cell division, a hallmark of cancer.[13]
The following diagram illustrates the potential points of intervention for this compound within these critical cancer-related signaling pathways.
Caption: A streamlined workflow for the cell-based characterization of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the anticancer properties of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational assays are essential steps in the preclinical development of novel anticancer agents and will guide further investigations into the promising class of 2-aminothiazole derivatives.
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Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
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Reddy, V. G., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Biomolecular Structure and Dynamics, 41(1), 235-251. [Link]
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Khan Academy. (n.d.). Cell cycle regulators. Retrieved from [Link]
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Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer. Nature Reviews Cancer, 2(7), 489-501. [Link]
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Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]
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Carmeliet, P., & Jain, R. K. (2011). Molecular mechanisms and clinical applications of angiogenesis. Nature, 473(7347), 298-307. [Link]
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PraxiLabs. (2025). Cell Cycle Stages & Regulation by Cyclins and CDKs. Retrieved from [Link]
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Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5658. [Link]
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Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627-644. [Link]
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Jayashree, B. S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013. [Link]
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YouTube. (2018). Cyclins and CDKs Cell Cycle Regulation. Retrieved from [Link]
-
YouTube. (2012). The PI3K Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. Retrieved from [Link]
-
University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Cicatiello, V., et al. (2021). Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. International Journal of Molecular Sciences, 22(19), 10475. [Link]
-
El-Adl, K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Biomolecular Structure and Dynamics, 41(1), 235-251. [Link]
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Application Notes & Protocols: Derivatization of the Amino Group of 2-Aminothiazoles
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure
The 2-aminothiazole motif is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] This heterocyclic scaffold is integral to pharmaceuticals exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3][4] The strategic importance of this scaffold lies in its versatile chemical handles, particularly the exocyclic amino group at the C-2 position. Modification of this amino group is a primary strategy for modulating the compound's physicochemical properties, target affinity, pharmacokinetic profile, and overall therapeutic efficacy.[5]
This guide provides an in-depth exploration of the principal strategies for derivatizing the 2-amino group of thiazoles, offering both the theoretical underpinnings and field-tested laboratory protocols for key transformations, including N-acylation, N-sulfonylation, N-alkylation, and N-arylation.
Chemical Rationale: Reactivity of the 2-Amino Group
The reactivity of the 2-aminothiazole core is governed by the nucleophilic character of the exocyclic amino group. This nitrogen atom readily attacks electrophilic centers, forming the basis for the derivatization reactions discussed herein. It is also important to consider the potential for tautomerism, where the proton may shift between the exocyclic and endocyclic nitrogen atoms, although reactions typically occur at the more nucleophilic exocyclic amine. The choice of solvent, base, and electrophile is critical for controlling selectivity and achieving high yields.
N-Acylation: Synthesis of Thiazolyl Amides
N-acylation is one of the most fundamental and widely employed derivatization techniques. The introduction of an acyl group to form an amide linkage can significantly alter a molecule's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability.[5] This reaction typically proceeds via a nucleophilic acyl substitution mechanism where the 2-amino group attacks the electrophilic carbonyl carbon of an acylating agent.[6][7]
Causality Behind Experimental Choices:
-
Acylating Agents: Acyl chlorides and acid anhydrides are highly reactive and commonly used for efficient acylation.[1][3] Carboxylic acids can also be used, but require activation with coupling agents (e.g., DCC, EDC).
-
Solvent & Base: A non-protic solvent such as pyridine, tetrahydrofuran (THF), or dichloromethane (DCM) is preferred to avoid side reactions with the acylating agent. Pyridine is an excellent choice as it serves as both the solvent and the base required to neutralize the HCl byproduct generated when using acyl chlorides.[1][3] Other non-nucleophilic bases like triethylamine (TEA) or sodium carbonate can also be used.[8][9]
General Reaction Scheme: N-Acylation
Caption: General scheme for N-acylation of 2-aminothiazoles.
Protocol 1.1: General N-Acylation using Acyl Chloride in Pyridine
This protocol is adapted from methodologies frequently reported for achieving high yields in the acylation of 2-aminothiazoles.[1][3]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Acyl chloride (1.1 - 1.5 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acid wash removes excess pyridine.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude amide product by recrystallization or silica gel column chromatography.
Protocol 1.2: N-Acylation with Chloroacetyl Chloride in THF
This protocol provides a specific example for synthesizing an intermediate useful for further alkylation reactions.[8]
Materials:
-
4,5-substituted-2-aminothiazole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA, 1.5 eq)
-
Ethyl acetate (EtOAc), Hexanes
Procedure:
-
Add the 4,5-substituted-2-aminothiazole (1.0 eq) to a round-bottom flask containing anhydrous THF.
-
Add triethylamine (1.5 eq) to the mixture.
-
Cool the flask to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product via flash column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ω-halogenated amide derivative.[8]
N-Sulfonylation: Crafting Thiazolyl Sulfonamides
The sulfonamide functional group is another key pharmacophore in drug design. N-sulfonylation of 2-aminothiazole introduces this moiety, often to enhance biological activity or improve solubility. The reaction is analogous to acylation, involving the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride.[9][10]
Causality Behind Experimental Choices:
-
Electrophile: Substituted benzenesulfonyl chlorides are the most common reagents for this transformation.[9][10]
-
Base/Solvent System: An inorganic base like sodium carbonate (Na₂CO₃) in a non-protic solvent like DCM is a highly effective and mild system.[9][10] This avoids the use of pyridine, which can be difficult to remove during workup. The solid-liquid biphasic system drives the reaction by neutralizing the generated HCl.
Protocol 2.1: Synthesis of 2-Aminothiazole Sulfonamides
This robust protocol is based on the work of Prachayasittikul et al. for the synthesis of a diverse library of sulfonamide derivatives.[9]
Materials:
-
2-Aminothiazole (1.0 eq)
-
Appropriate benzenesulfonyl chloride derivative (1.0 eq)
-
Sodium Carbonate (Na₂CO₃, 1.5 eq)
-
Dichloromethane (DCM)
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine 2-aminothiazole (1.0 eq), the desired benzenesulfonyl chloride (1.0 eq), and sodium carbonate (1.5 eq) in DCM in a round-bottom flask.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-24 hours. Monitor progress by TLC.
-
After completion, add distilled water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[9]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.
Data Summary: N-Sulfonylation Conditions
| Starting Material | Sulfonylating Agent | Base | Solvent | Temp. | Reference |
| 2-Aminothiazole | Benzenesulfonyl Chlorides | Na₂CO₃ | DCM | RT | [9] |
| Paeonol-2-aminothiazole | Phenylsulfonyl Chloride | - | Refluxing EtOH | Reflux | [2][3] |
| Resin-bound 2-aminothiazole | p-Toluenesulfonyl chloride | Pyridine | Pyridine/DCM | RT | [4] |
N-Alkylation: Introducing Alkyl Substituents
N-alkylation of 2-aminothiazoles can be achieved through several methods, with reductive amination being a particularly versatile and high-yielding approach. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the amine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
Causality Behind Experimental Choices:
-
Reagents: An aldehyde or ketone serves as the source of the alkyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine intermediate without affecting other functional groups like esters or the thiazole ring.[11]
-
Solvent: Anhydrous methanol is an excellent solvent for this reaction, as it readily dissolves the reactants and the borohydride reducing agent.
Protocol 3.1: N-Alkylation via Reductive Amination
This protocol is adapted from a reported synthesis of N-alkylated 2-aminobenzothiazoles and is directly applicable to 2-aminothiazoles.[11]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄, 2.0-3.0 eq)
Procedure:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) and the corresponding aldehyde (1.2 eq) in anhydrous methanol.
-
Add anhydrous Na₂SO₄ to act as a dehydrating agent, facilitating imine formation.
-
Stir the mixture at room temperature for 1-4 hours to allow for the formation of the Schiff base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the N-alkylated product by flash column chromatography.
N-Arylation: Forming Carbon-Nitrogen Bonds
Creating a direct bond between the 2-amino nitrogen and an aryl ring requires more specialized methods, typically involving transition-metal catalysis. The Ullmann condensation is a classic and effective method for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: Copper catalysts are essential for facilitating this C-N cross-coupling reaction. The catalyst activates the aryl halide, enabling the nucleophilic attack by the aminothiazole.
-
Conditions: The reaction often requires elevated temperatures. However, recent advancements, such as the use of ultrasonic irradiation, can significantly accelerate the reaction and allow it to proceed at room temperature, reducing reaction times from hours to minutes.[12]
Protocol 4.1: Ullmann Condensation with Ultrasonic Irradiation
This modern protocol demonstrates a mild and rapid method for N-arylation.[12]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
Aryl halide (e.g., 2-chlorobenzoic acid) (1.1 eq)
-
Copper powder (catalyst)
-
Potassium Carbonate (K₂CO₃, base)
-
N,N-Dimethylformamide (DMF)
-
Ultrasonic bath
Procedure:
-
In a suitable vessel, combine the 2-aminothiazole (1.0 eq), the aryl halide (1.1 eq), copper powder, and K₂CO₃.
-
Add DMF as the solvent.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete in under 30 minutes.[12]
-
Upon completion, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the N-arylated product by column chromatography.
General Experimental Workflow and Purification
A standardized workflow is crucial for ensuring reproducibility and high purity of the final compounds. The process involves reaction setup, monitoring, work-up to isolate the crude product, and final purification.
Caption: A typical workflow for synthesis and purification.
Purification Considerations:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and determining the appropriate solvent system for column chromatography.
-
Column Chromatography: The most common method for purifying products. Silica gel is the standard stationary phase, with solvent systems typically composed of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, methanol).
-
Recrystallization: A powerful technique for purifying solid compounds if a suitable solvent system can be identified.
-
Characterization: Final, purified compounds must be rigorously characterized to confirm their structure and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.[9][10]
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., Chebil, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]
-
Al-Ostoot, F.H., Al-Ghorbani, M., Chebil, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
- Wang, Z., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Sharma, P., & Rawal, R. K. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(41), 25687-25703. [Link]
-
Noolu, B., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Various Authors. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]
-
Nofal, Z. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]
- Ackermann, L., et al. (2011). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Ayimbila, F., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]
-
Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 13-31. [Link]
-
Rossi, A., et al. (2018). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]
-
Heravi, M. M., et al. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 37(1), 91-96. [Link]
-
de Oliveira, R. B., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2315. [Link]
-
The Organic Chemistry Tutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. excli.de [excli.de]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Note: Rapid Synthesis of a 2-Aminothiazole Library for High-Throughput Screening
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic scaffold is a key component in numerous approved drugs, including the kinase inhibitor Dasatinib (BMS-354825) and the PI3K inhibitor Alpelisib, highlighting its importance in modern drug discovery, particularly in oncology.[2][3] The versatility of the 2-aminothiazole core allows for substitutions at multiple positions, enabling the generation of large, diverse chemical libraries essential for high-throughput screening (HTS) campaigns.[4][5][6] These libraries are instrumental in identifying novel hit compounds against various biological targets, from kinases to microbial enzymes.[4][7][8][9] This application note provides a detailed, field-proven protocol for the efficient synthesis, purification, and characterization of a 2-aminothiazole library, optimized for the demands of HTS.
Strategic Considerations: Causality Behind Experimental Choices
The successful generation of a compound library for HTS hinges on strategic decisions that prioritize efficiency, diversity, and purity. Our approach is grounded in years of experience in combinatorial chemistry and process optimization.
Choice of Synthetic Route: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles), remains the most robust and widely adopted method for constructing this scaffold.[10][11][12][13] Its enduring popularity stems from several key advantages:
-
Versatility: The reaction accommodates a wide range of commercially available α-haloketones and substituted thioureas, providing two key points of diversity for library generation.
-
Reliability: It is a high-yielding reaction, which is critical when synthesizing large numbers of compounds.[13]
-
Simplicity: The reaction is operationally simple to perform.[11][14]
For library synthesis, we will employ a solution-phase approach, which offers flexibility in reagent concentration and is amenable to automation.[15] While solid-phase synthesis offers advantages in purification, modern automated purification systems have made solution-phase synthesis highly competitive and often faster for library production.[16][17]
Accelerating the Synthesis: The Power of Microwave Irradiation
To meet the throughput demands of library synthesis, we will leverage microwave-assisted organic synthesis (MAOS). Compared to conventional heating, microwave irradiation offers several compelling advantages:
-
Drastically Reduced Reaction Times: Reactions that typically require several hours under conventional reflux can often be completed in minutes.[18][19][20]
-
Improved Yields and Purity: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts, simplifying subsequent purification.[18][20]
-
Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, ensuring high reaction reproducibility across a library.
This acceleration is crucial for generating a diverse library in a time-effective manner, enabling a faster design-make-test cycle.[18]
Workflow Overview
The overall workflow is designed for efficiency and automation-friendliness, moving from parallel synthesis to high-throughput purification and analysis.
Caption: High-throughput 2-aminothiazole library synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. α-haloketones are lachrymatory and should be handled with care.
Protocol 1: Microwave-Assisted Parallel Synthesis of a 96-Compound 2-Aminothiazole Library
This protocol details the synthesis in a 96-well plate format using a multi-well microwave reactor.
Materials:
-
Array of 8 unique α-bromoacetophenones (Substituents R¹).
-
Array of 12 unique N-substituted thioureas (Substituents R²).
-
Anhydrous Ethanol (EtOH).
-
Microwave-safe 96-well reaction block with appropriate sealing mats.
-
Automated liquid handler or multichannel pipette.
Procedure:
-
Reagent Stock Solution Preparation:
-
Prepare 0.2 M stock solutions of each of the 8 α-bromoacetophenones in anhydrous EtOH.
-
Prepare 0.22 M stock solutions of each of the 12 N-substituted thioureas in anhydrous EtOH. The slight excess of thiourea ensures complete consumption of the α-haloketone.
-
-
Automated Reagent Dispensing:
-
Using an automated liquid handler, dispense 500 µL (0.1 mmol) of each of the 8 α-bromoacetophenone stock solutions into the 12 wells of their respective columns in the 96-well reaction block.
-
Dispense 500 µL (0.11 mmol) of each of the 12 thiourea stock solutions into the 8 wells of their respective rows. Each well will now contain a unique combination of an α-haloketone and a thiourea in 1 mL of EtOH.
-
-
Microwave Reaction:
-
Securely seal the 96-well reaction block with a pierceable sealing mat.
-
Place the block in the microwave reactor.
-
Microwave Program:
-
Temperature: 90 °C[18]
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: High
-
-
-
Reaction Quenching and Work-up:
-
After the reaction is complete and the block has cooled to room temperature, unseal the plate.
-
Add 1 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to neutralize the hydrobromide salt formed during the reaction and precipitate the free base product.
-
Add 1 mL of ethyl acetate to each well.
-
Seal the plate and agitate vigorously for 5 minutes on a plate shaker for liquid-liquid extraction.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the upper organic layer from each well using an automated liquid handler and transfer to a new 96-well collection plate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator. The resulting crude solids are ready for purification.
-
Caption: Simplified mechanism of the Hantzsch 2-aminothiazole synthesis.
Protocol 2: High-Throughput Purification and Analysis
Purification is often the bottleneck in library synthesis.[17] An automated mass-directed preparative HPLC system is essential for efficient purification.[21][22][23]
Instrumentation:
-
Preparative HPLC system with a diode array detector (DAD) and a mass spectrometer (MS).
-
Automated fraction collector.
-
LC-MS system for quality control.
Procedure:
-
Sample Preparation for Purification:
-
Re-dissolve the crude product in each well of the collection plate in 1.0 mL of a DMSO/Methanol (1:1) mixture.
-
-
Automated Preparative HPLC:
-
Column: C18 reverse-phase column (e.g., 19 x 50 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Method:
-
Inject the entire sample from each well sequentially.
-
Run a fast, generic gradient (e.g., 5% to 95% B over 5 minutes).
-
The fraction collector is triggered by the mass signal (MS) corresponding to the expected product mass. This is superior to UV triggering, which can be activated by impurities.
-
-
-
Quality Control (QC):
-
From each collected pure fraction, an aliquot is automatically transferred to a new 96-well plate for QC analysis.
-
Analyze each sample using a rapid LC-MS method (e.g., < 2-minute gradient) to confirm both identity (correct mass) and purity (peak area %).[24][25]
-
For a representative subset of the library (e.g., 5-10 compounds), obtain ¹H NMR and ¹³C NMR spectra to confirm structural integrity.[26]
-
-
Library Plating:
-
Quantify the concentration of the pure compounds (e.g., using a UV-Vis plate reader or ELSD).
-
Normalize the concentration of all pure compounds (>95% purity) in DMSO to a standard stock concentration (e.g., 10 mM) in 96- or 384-well plates ready for HTS.
-
Data Presentation: Expected Results
The following table summarizes a representative set of reaction parameters and expected outcomes for a subset of the library.
| Entry | R¹ (α-Haloketone) | R² (Thiourea) | MW Time (min) | Expected Mass [M+H]⁺ | Crude Yield (%) | Purity after HPLC (%) |
| 1 | 4-Fluorophenyl | Phenyl | 20 | 273.07 | 85-95 | >98 |
| 2 | 4-Fluorophenyl | 4-Chlorophenyl | 20 | 307.03 | 82-92 | >98 |
| 3 | 4-Methoxyphenyl | Phenyl | 20 | 285.10 | 88-98 | >97 |
| 4 | 4-Methoxyphenyl | 4-Chlorophenyl | 20 | 319.06 | 85-95 | >99 |
| 5 | 2-Naphthyl | Phenyl | 20 | 305.11 | 80-90 | >97 |
| 6 | 2-Naphthyl | 4-Chlorophenyl | 20 | 339.07 | 78-88 | >98 |
Purity determined by LC-MS analysis at 254 nm.
Conclusion and Self-Validating Systems
This application note outlines a robust and efficient workflow for the synthesis of a diverse 2-aminothiazole library suitable for high-throughput screening. The protocol's trustworthiness is established through a self-validating system: each step is designed for automation and high fidelity, and the final quality control check via LC-MS and NMR confirms the success of the entire process for each individual compound.[24][26] The integration of microwave synthesis with automated mass-directed purification provides a powerful platform for accelerating the hit-finding stage of drug discovery. By systematically varying the α-haloketone and thiourea building blocks, researchers can rapidly explore a vast chemical space around this critical pharmacophore.
References
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Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(39), 5262-5266. [Link]
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Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
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Li, Y., & Zhang, W. (2013). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 15(4), 363-373. [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Rostom, S. A. F., Ashour, H. M. A., El-Din, M. M. S., & El-Ashmawy, M. B. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-301. [Link]
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Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]
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Shaik, M. R., Al-Amiery, A. A., & de la Torre, G. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
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In Vivo Experimental Design Using 2-Aminothiazole Compounds: From Strategy to Execution
An Application Guide for Drug Development Professionals
Preamble: The 2-Aminothiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole (2-AT) moiety is recognized as a "privileged structure" in medicinal chemistry, a core scaffold that appears in numerous biologically active compounds across a wide range of therapeutic areas.[1][2] Its versatile nature has led to the development of FDA-approved drugs such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[3][4] The broad pharmacological spectrum of 2-AT derivatives includes anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, making them a focal point of intensive research.[5][6][7]
However, this potential is not without its challenges. The 2-aminothiazole group has also been flagged as a potential "toxicophore," a structure that can be metabolically activated to form reactive metabolites.[1] This duality underscores the critical importance of rigorous and well-planned in vivo experimental design. A successful preclinical campaign for a 2-AT compound is not merely about demonstrating efficacy; it is about building a comprehensive data package that balances therapeutic potential with a clear understanding of the compound's behavior and safety profile in a living system.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for designing, executing, and interpreting in vivo studies involving 2-aminothiazole compounds. It moves beyond simple step-by-step instructions to explain the causality behind critical experimental choices, ensuring a robust and translatable outcome.
Part I: Foundational Strategy - Model Selection and Ethical Considerations
The success of any in vivo study is predicated on the selection of an appropriate animal model that can meaningfully recapitulate the human disease state and answer the specific biological question at hand.
Selecting the Appropriate Preclinical Model
The choice of model must be hypothesis-driven, directly reflecting the intended mechanism of action (MOA) of the 2-aminothiazole compound under investigation.
-
For Oncology Applications: Given that many 2-AT compounds are kinase inhibitors, human tumor xenograft models are the workhorse of preclinical oncology.[3][4] A cancer cell line with a known dependency on the target pathway (e.g., a PI3K-mutant line for a PI3K inhibitor) should be chosen.[3]
-
Ectopic Models: Tumor cells are implanted subcutaneously. These models are advantageous for their simplicity, ease of tumor measurement, and reproducibility, making them ideal for initial efficacy screening.[8]
-
Orthotopic Models: Tumor cells are implanted into the corresponding organ (e.g., breast cancer cells into the mammary fat pad). These models offer greater clinical relevance by better mimicking tumor-microenvironment interactions and metastatic potential, though they are technically more demanding.[8]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. These models are considered high-fidelity and are invaluable for evaluating efficacy in a system that retains the heterogeneity of the original human tumor.[8]
-
-
For Anti-Inflammatory Applications: The model must reflect the type of inflammation being targeted.
-
For Antioxidant/Neuroprotective Applications: Models that induce oxidative stress in specific tissues are employed. For instance, some studies have evaluated the potential of 2-AT derivatives to protect against myocardial damage, which can be attributed to their antioxidant properties.[5][9]
| Therapeutic Area | Common In Vivo Model | Primary Endpoint(s) | Rationale for 2-AT Compounds |
| Oncology | Subcutaneous Xenograft (e.g., A375, MDA-MB-231)[3] | Tumor Volume, Tumor Growth Inhibition (TGI) | Target engagement of key oncogenic kinases (e.g., PI3K, Aurora, VEGFR).[3][10][11] |
| Oncology (Advanced) | Orthotopic or PDX Models | Survival, Metastasis, Biomarker Modulation | Higher clinical relevance, evaluation in a heterogeneous tumor microenvironment.[8] |
| Inflammation | Carrageenan-Induced Paw Edema | Paw Volume (swelling) | Inhibition of inflammatory signaling pathways.[6] |
| Antioxidant | Ischemia-Reperfusion Injury Models | Infarct Size, Biomarkers of Oxidative Stress | Evaluation of cytoprotective and radical scavenging properties.[5] |
Ethical Framework: The 3Rs and Regulatory Compliance
Ethical and rigorous science are inseparable. All in vivo research must be conducted with the highest commitment to animal welfare.
-
The 3Rs (Replacement, Reduction, Refinement): This is the guiding principle for ethical animal use.
-
Replacement: Using non-animal methods (e.g., in vitro assays, in silico modeling) whenever possible.[12]
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data, often determined through formal power analysis.[13]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthesia, analgesia, and establishing humane endpoints.
-
-
Institutional Animal Care and Use Committee (IACUC): All experimental protocols must be prospectively reviewed and approved by an IACUC.[14][15] This committee ensures that the proposed work is scientifically justified and adheres to all federal and institutional animal welfare regulations.
-
Reporting Guidelines (ARRIVE): The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist for reporting animal research.[13] Adhering to these guidelines from the experimental design phase ensures that the study is robust, reproducible, and transparent.
Part II: Core Experimental Design - A Stepwise Approach
A well-designed in vivo study progresses logically from understanding the compound's basic properties to testing its efficacy.
Caption: Workflow for in vivo experimental design.
Compound Formulation: The Foundation of Exposure
An inadequate formulation can lead to poor or variable drug exposure, rendering an entire study inconclusive. The goal is to create a stable, homogenous, and administrable solution or suspension.
-
Causality: The physicochemical properties of the specific 2-aminothiazole derivative (solubility, pKa) dictate the choice of vehicle. Many small molecules are poorly water-soluble, necessitating non-aqueous or co-solvent systems.
-
Vehicle Selection: Start with the simplest vehicle possible (e.g., saline). If solubility is an issue, explore common excipients. A pilot formulation screen is essential.
| Vehicle Component | Purpose | Common Example(s) | Considerations |
| Aqueous Buffer | Primary Solvent | Saline, Phosphate-Buffered Saline (PBS) | Ideal for soluble compounds. Check for pH-dependent stability. |
| Co-Solvent | Increase Solubility | Polyethylene Glycol (PEG-400), Propylene Glycol | Can cause irritation or toxicity at high concentrations. |
| Surfactant/Solubilizer | Prevent Precipitation | Tween 80, Cremophor EL | Can affect biological membranes and have intrinsic biological effects. |
| Suspending Agent | For Insoluble Compounds | Carboxymethylcellulose (CMC), Methylcellulose | Requires vigorous mixing to ensure dose homogeneity. Particle size is critical. |
-
Route of Administration:
-
Intravenous (IV): Bypasses absorption, providing 100% bioavailability. Used for initial PK studies.
-
Intraperitoneal (IP): Common for preclinical studies, rapid absorption.
-
Oral Gavage (PO): Clinically relevant route, but subject to first-pass metabolism. Requires assessment of oral bioavailability.
-
Subcutaneous (SC): Slower, more sustained absorption.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Before launching a large-scale efficacy study, it is crucial to understand how the compound behaves in the animal (PK) and how it affects its biological target (PD).
-
Pilot PK Study: This determines the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Design: Typically uses a small number of animals (e.g., 3 per time point) dosed with the compound. Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Key Parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, total exposure).
-
Causality: The PK profile, especially the drug's half-life, directly informs the dosing frequency required to maintain target coverage. A compound with a 2-hour half-life will likely require twice-daily (BID) dosing to keep its concentration above the effective threshold.
-
-
PD Study: This confirms that the compound is hitting its intended target in vivo.
-
Design: Tumor-bearing animals are dosed with the compound. At time points informed by the PK study (e.g., at Tmax), tumors and relevant tissues are harvested.
-
Analysis: Target modulation is measured. For a kinase inhibitor, this is often a Western blot for the phosphorylated (inactive) form of the downstream substrate.[3]
-
Causality: A successful PD study provides a critical link: it validates that the drug concentrations achieved in the PK study are sufficient to produce the desired biological effect. This de-risks the full efficacy study.
-
Efficacy Study Design: The Definitive Test
This is the main experiment to determine if the 2-aminothiazole compound has the desired therapeutic effect.
-
Controls are Non-Negotiable:
-
Vehicle Control: A group of animals receiving the exact same formulation but without the active compound. This is the baseline against which efficacy is measured.
-
Positive Control (Optional but Recommended): A clinically approved drug with a similar MOA. This validates the sensitivity of the model.
-
-
Randomization and Blinding: Animals must be randomly assigned to treatment groups to avoid bias. Whenever possible, the individuals performing the measurements (e.g., tumor calipering) should be blinded to the treatment groups.
-
Dosing and Monitoring:
-
Schedule: Determined by the PK/PD data.
-
Duration: Typically 21-28 days for xenograft models, or until tumors in the control group reach a predetermined endpoint size.
-
Endpoints: The primary endpoint is often Tumor Growth Inhibition (TGI). Secondary endpoints can include body weight (as a measure of toxicity), survival, or terminal biomarker analysis.
-
Toxicology and Safety
Concurrent with efficacy, the compound's safety profile must be assessed.
-
Monitoring: Daily or bi-weekly monitoring of body weight is the most common and sensitive indicator of systemic toxicity. A body weight loss exceeding 15-20% is often a humane endpoint.
-
Clinical Observations: Note any changes in animal appearance or behavior (e.g., ruffled fur, lethargy).
-
Terminal Analysis: At the end of the study, major organs (liver, spleen, kidneys) can be collected for histopathological analysis to identify any organ-specific toxicities. This is particularly important for 2-AT compounds due to their potential to form reactive metabolites.[1]
Part III: Protocols in Practice
The following protocols are generalized templates. They must be adapted to the specific compound, model, and institutional guidelines.
Protocol 1: Preparation of a 2-AT Compound Formulation for Oral Gavage (PO)
This protocol assumes the compound is poorly water-soluble and requires a suspension.
-
Materials: Test compound, vehicle (e.g., 0.5% w/v Methylcellulose in sterile water), sterile conical tubes, magnetic stir plate and stir bar, analytical balance, homogenizer (optional).
-
Calculation: Determine the total volume of formulation needed. For a study with 10 mice (avg. weight 20g) dosed at 10 mg/kg with a dosing volume of 10 mL/kg, you need 200 µL per mouse. Total volume = 10 mice * 200 µL/mouse = 2 mL. Always prepare an excess (e.g., 5 mL).
-
Vehicle Preparation: Prepare 0.5% methylcellulose by slowly adding 50 mg of methylcellulose to 10 mL of stirring, sterile water. Allow it to mix until fully dissolved.
-
Compound Weighing: Weigh the required amount of the 2-AT compound. For a 10 mg/kg dose in a 10 mL/kg volume, the final concentration is 1 mg/mL. For 5 mL of formulation, weigh 5 mg of the compound.
-
Suspension Preparation: a. Place the weighed compound into a sterile tube. b. Add a small volume (~1 mL) of the vehicle and vortex to create a paste. This prevents clumping. c. Gradually add the remaining vehicle while continuously stirring or vortexing. d. Place the tube on a magnetic stir plate and stir for at least 30 minutes to ensure homogeneity.
-
Quality Control: Before dosing, visually inspect the suspension for uniformity. It should be milky and free of large particles.
-
Administration: Keep the suspension stirring during the dosing procedure to prevent the compound from settling. Use a new gavage needle for each animal.
Protocol 2: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard efficacy study in immunodeficient mice.
-
Cell Culture: Culture the selected human cancer cell line (e.g., MDA-MB-231) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Implantation: a. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 million cells/mL. b. Anesthetize the mice (e.g., using isoflurane). c. Inject 100 µL of the cell suspension (5 million cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: a. Allow tumors to establish. Begin caliper measurements ~7 days post-implantation. b. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: When average tumor volume reaches a specified size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., n=8-10 per group) ensuring the average tumor volume is similar across all groups.
-
Group 1: Vehicle (e.g., 0.5% Methylcellulose), PO, QD (once daily)
-
Group 2: Test Compound (e.g., 25 mg/kg), PO, QD
-
Group 3: Positive Control (if applicable)
-
-
Treatment and Monitoring: a. Begin daily dosing as per the group assignments. b. Measure tumor volume and body weight three times per week. c. Monitor animals daily for any clinical signs of toxicity.
-
Study Endpoint: a. The study is terminated when the mean tumor volume in the vehicle group reaches the predetermined limit (e.g., 2000 mm³), or after a fixed duration (e.g., 28 days). b. At termination, collect blood for PK analysis and tumors/tissues for PD biomarker analysis.
Part IV: Signaling Pathways and Data Visualization
Understanding the target pathway is key to interpreting results. Many 2-AT anticancer agents inhibit protein kinases.
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Strategic Formulation of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile for Preclinical Animal Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile is a promising small molecule intermediate featuring the 2-aminothiazole scaffold, a core structure in numerous therapeutic agents, particularly in oncology.[1][2] A significant hurdle in the preclinical evaluation of this compound and its derivatives is its low aqueous solubility, a direct consequence of the hydrophobic tert-butyl group. This characteristic complicates the achievement of consistent and adequate drug exposure in animal models, which is essential for reliable pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments. This guide provides a comprehensive, scientifically-grounded framework for systematically approaching the formulation of this compound for in vivo research. We will explore practical, step-by-step protocols for developing both solution- and suspension-based formulations suitable for common administration routes, emphasizing the rationale behind each decision to ensure reproducible and meaningful study outcomes.
Part 1: The Foundation: Pre-Formulation Assessment
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[3] This pre-formulation assessment provides the essential data to guide all subsequent development decisions, saving valuable time and resources by identifying the most viable formulation strategies from the outset. The primary goal is to understand the physicochemical properties that govern the compound's behavior in various solvent and vehicle systems.
The key challenge with this compound is its poor water solubility, which is typical for compounds with a high lipophilicity, as indicated by its predicted LogP.[1] This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), for which oral absorption is limited by the dissolution rate.[4] Therefore, simple aqueous solutions are not a feasible option for achieving the necessary concentrations for in vivo studies.
| Property | Value | Implication for Formulation |
| IUPAC Name | This compound | - |
| CAS Number | 303994-99-2 | - |
| Molecular Formula | C₈H₁₁N₃S | - |
| Molecular Weight | 181.26 g/mol [1][5] | Essential for all concentration calculations. |
| Predicted LogP | 2.1[1] | Indicates high lipophilicity and low aqueous solubility. |
| Aqueous Solubility | Low; <0.1 mg/mL in PBS[1] | Rules out simple aqueous solutions; requires enabling strategies. |
| Appearance | White to yellow powder/crystal | Visual check for purity and dissolution. |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light[1] | Critical for maintaining chemical stability of the neat API. |
The following decision tree illustrates how pre-formulation data logically guides the selection of a formulation strategy.
Caption: Formulation strategy decision tree based on pre-formulation data.
Part 2: Core Formulation Methodologies
Based on the compound's properties, two primary formulation approaches are recommended for initial exploration: co-solvent-based solutions and aqueous suspensions. The choice between them is driven by the required dose concentration and the intended route of administration.[6]
Co-Solvent-Based Solutions
For low to moderate doses, or for intravenous administration where a true solution is mandatory, co-solvents are the preferred method.[7] Co-solvents are organic solvents that are miscible with water and can dissolve compounds that are otherwise insoluble in aqueous systems.[8] However, a critical consideration is the potential for the drug to precipitate upon injection into the bloodstream or dilution in the gastrointestinal tract.[9][10] Therefore, the selection of co-solvents and their concentrations must be carefully optimized.
Protocol 1: Solubility Screening in Common Preclinical Vehicles
Objective: To determine the approximate solubility of the compound in a panel of commonly used, well-tolerated preclinical vehicles.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials)
-
Microbalance
-
Vortex mixer and/or orbital shaker
-
Vehicle Panel:
-
PEG 400 (Polyethylene glycol 400)
-
PG (Propylene glycol)
-
DMSO (Dimethyl sulfoxide)
-
5% DMSO / 95% Saline (v/v)
-
20% Solutol® HS 15 / 80% Water (v/v)
-
10% Cremophor® EL / 90% Saline (v/v)
-
Procedure:
-
Preparation: Weigh approximately 5-10 mg of the compound into a pre-weighed glass vial. Record the exact weight.
-
Vehicle Addition: Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the vial.
-
Solubilization: Vigorously vortex the vial for 1-2 minutes. If the solid is not fully dissolved, place it on an orbital shaker at room temperature for 30-60 minutes.
-
Visual Inspection: Observe the vial against a light and dark background. If all solid material has dissolved, the solubility is greater than the current concentration (mg/mL).
-
Titration: If the compound has dissolved, add another known amount of the compound and repeat steps 3-4. If the compound has not dissolved, add another aliquot of the vehicle (e.g., 100 µL), recalculate the concentration, and repeat steps 3-4.
-
Equilibration: Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved after extended mixing). It is good practice to let the saturated slurry mix for several hours or overnight to ensure equilibrium is reached.
-
Quantification: Centrifuge the saturated slurry to pellet the excess solid. The concentration of the compound in the supernatant can be quantified by a suitable analytical method (e.g., HPLC-UV) to determine the equilibrium solubility. For screening purposes, the value obtained from visual inspection is often sufficient.
-
Record Keeping: Repeat for all vehicles and record the results in a structured table.
| Vehicle System | Estimated Solubility (mg/mL) | Observations | Suitability |
| Saline | < 0.1 | Insoluble | Unsuitable as primary solvent. |
| 20% PEG 400 in Saline | ~5 | Clear solution at low conc. | Potential for low-dose oral/IV. |
| 100% PEG 400 | > 50 | Clear, slightly viscous solution. | Good; requires dilution for injection. |
| 10% DMSO / 40% PEG 400 / 50% Saline | > 20 | Clear solution. | Promising for IV/IP administration. |
| 20% Solutol® HS 15 in Water | ~15 | Forms a clear micellar solution. | Good for both oral and IV routes. |
Note: Data are representative examples and should be determined experimentally.
Aqueous Suspensions
When the required oral dose cannot be achieved in a reasonable volume using a co-solvent system, an aqueous suspension is the most common and practical alternative.[3][4] A well-formulated suspension consists of fine drug particles dispersed uniformly in an aqueous vehicle containing a suspending agent to increase viscosity and prevent rapid settling.
Protocol 2: Preparation of a Homogeneous Aqueous Suspension
Objective: To prepare a uniform, re-dispersible suspension for consistent oral dosing.
Materials:
-
This compound, micronized if possible.
-
Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethylcellulose (Na-CMC) in purified water.
-
Wetting Agent (optional, if needed): 1-2 drops of Tween® 80 or a small volume of glycerin.
-
Mortar and pestle.
-
Stir plate and magnetic stir bar.
-
Graduated cylinder and appropriate beakers.
Procedure:
-
Vehicle Preparation: Prepare the 0.5% MC vehicle in advance by slowly adding 0.5 g of MC powder to 100 mL of water while stirring vigorously. Allow it to stir for several hours until fully hydrated and a clear, viscous solution is formed.[3]
-
Particle Size Reduction: If not already micronized, gently grind the required amount of the compound in a clean, dry mortar and pestle to a fine, consistent powder. This increases the surface area and improves dissolution and homogeneity.
-
Wetting the API: Place the powdered API into the mortar. Add a very small amount of the suspending vehicle (or the optional wetting agent) to the powder and triturate (mix with pressure) to form a smooth, uniform paste. This step, known as levigation, is critical to ensure all particles are wetted and to prevent clumping when the bulk vehicle is added.[3]
-
Incorporation: Gradually add the remaining volume of the suspending vehicle to the paste in the mortar while mixing continuously.
-
Homogenization: Transfer the mixture to a beaker with a magnetic stir bar. Stir for at least 30-60 minutes to ensure uniform distribution of the drug particles. The final formulation should appear as a uniform, milky suspension.
-
Storage and Use: Store in a tightly capped container. Always stir or shake vigorously before withdrawing each dose to ensure uniformity.
Part 3: Validated Formulation Protocols
The following protocols provide specific, actionable examples for preparing formulations at concentrations commonly used in rodent studies.
Protocol 3: Preparation of a 10 mg/mL IV Dosing Solution
Vehicle: 10% DMSO / 40% PEG 400 / 50% Sterile Saline (v/v/v)
Procedure:
-
Weigh 100 mg of this compound into a sterile 15 mL conical tube.
-
Add 1.0 mL of DMSO. Vortex until the compound is completely dissolved.
-
Add 4.0 mL of PEG 400. Vortex until the solution is homogeneous.
-
Slowly add 5.0 mL of sterile saline while vortexing to prevent precipitation. The final volume will be 10 mL.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
If for IV use, filter the solution through a 0.22 µm sterile syringe filter to remove any potential microbial contaminants.
Caption: Workflow for preparing an IV dosing solution.
Part 4: Stability and Quality Control
Preparing a formulation is only half the battle; ensuring it remains stable for the duration of its use is critical for data integrity.[11][12][13] Stability testing confirms that the API remains in its intended state (dissolved or suspended) at the correct concentration and has not chemically degraded.[14][15] For preclinical studies, short-term stability assessments are usually sufficient.
Protocol 4: Short-Term Formulation Stability Assessment
Objective: To confirm the physical and chemical stability of the prepared formulation over a typical dosing period (e.g., 24 hours).
Procedure:
-
Preparation: Prepare a batch of the final formulation as described in the protocols above.
-
Initial Analysis (T=0): Immediately after preparation, withdraw an aliquot for analysis.
-
Physical: Record the appearance (e.g., "clear solution" or "uniform milky suspension"). For suspensions, assess re-suspendability by letting it sit for 30 minutes and then shaking.
-
Chemical: If an analytical method is available (e.g., HPLC), quantify the API concentration. This T=0 sample serves as the baseline (100%).
-
-
Storage Conditions: Store the bulk formulation under the conditions it will experience during the study (e.g., on the benchtop at room temperature and a backup sample under refrigeration at 2-8°C).
-
Subsequent Analysis (e.g., T=4h, T=24h): At designated time points, repeat the analysis performed at T=0 on the stored samples. For suspensions, ensure the formulation is vigorously mixed before sampling.
-
Acceptance Criteria: The formulation is generally considered stable if:
-
Physical appearance is unchanged.
-
Suspensions are easily re-dispersed with no caking.
-
API concentration remains within ±10% of the initial (T=0) concentration.
-
| Time Point | Storage | Appearance | API Concentration (% of T=0) |
| T=0 | - | Uniform milky suspension | 100% |
| T=4h | Room Temp | Uniform milky suspension | 101% |
| T=24h | Room Temp | Uniform milky suspension, easily re-dispersed | 98% |
| T=24h | 2-8°C | Uniform milky suspension, easily re-dispersed | 99% |
Note: Data are representative examples for a stable suspension.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate and well-characterized formulation. Due to its low intrinsic aqueous solubility, researchers must employ enabling strategies. A systematic approach, beginning with solubility screening, allows for the rational selection of a formulation type—either a co-solvent solution for lower doses or intravenous routes, or a micronized aqueous suspension for higher-dose oral studies. The protocols provided herein offer a validated starting point for this process. It is imperative that any chosen formulation be verified for short-term stability to guarantee accurate and reproducible dosing, which is the bedrock of trustworthy preclinical research.
References
-
2-Amino-4-(tert-butyl)thiazole-5-carbonitrile - MySkinRecipes. MySkinRecipes. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected - PubChem. PubChem. [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health (NIH). [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central (PMC). [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
-
STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. U.S. Pharmacopeia (USP). [Link]
-
Vehicle selection for nonclinical oral safety studies. PubMed. [Link]
-
Formulation Development of Parenteral Products. Biomanufacturing.org. [Link]
-
Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central (PMC). [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
The fundamentals of developing parenteral drug products. Pharmaceutical Technology. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central (PMC). [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
Chemical vs. Physical Stability of Formulations. Microtrac. [Link]
-
The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]
-
Stability testing identifies the optimal drug formulation. T,C&A LAB. [Link]
Sources
- 1. This compound|CAS 303994-99-2 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile [myskinrecipes.com]
- 6. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomanufacturing.org [biomanufacturing.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. japsonline.com [japsonline.com]
- 13. moravek.com [moravek.com]
- 14. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this valuable heterocyclic building block. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically significant agents.[1][2] Achieving a high-yielding and reproducible synthesis is therefore critical for advancing research and development programs.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
Troubleshooting Guide: Addressing Low Yields
Low yields in heterocyclic synthesis can stem from a variety of factors, from reagent quality to subtle deviations in reaction conditions. This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via a Hantzsch-type thiazole synthesis or a related multi-component reaction.
Q1: My overall yield is consistently low (<40%). What are the primary causes?
Low yields are often the result of competing side reactions, incomplete conversion of starting materials, or product degradation. Let's break down the most likely culprits in a systematic way.
-
Causality 1: Inefficient Initial Condensation & Cyclization The core of the synthesis involves the condensation of an α-haloketone (like 1-bromo-3,3-dimethyl-2-butanone) with a thioamide derivative.[3] The efficiency of this step is paramount.
-
Slow Reaction Rate: The steric hindrance from the tert-butyl group can slow down the initial nucleophilic attack. Ensure the reaction is given sufficient time to proceed to completion. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).
-
Incorrect Base: The choice of base is critical. A base that is too strong can promote self-condensation of the ketone or degradation of the α-haloketone. A base that is too weak may not facilitate the reaction effectively. Mild bases like sodium bicarbonate or pyridine are often preferred.
-
Temperature Control: Exothermic reactions at the initial stage can lead to the formation of unwanted byproducts. It is often advisable to add reagents portion-wise at a lower temperature (0-5 °C) before gradually warming to the target reaction temperature (e.g., room temperature or gentle heating).
-
-
Causality 2: Side Reactions and Impurity Formation The reactants themselves can be sources of impurities that complicate purification and reduce the isolated yield.
-
α-Haloketone Instability: α-haloketones can be unstable and may decompose upon storage or under basic conditions, reducing the amount available for the desired reaction. It is recommended to use freshly prepared or purified α-haloketone.
-
Thioamide Dimerization/Polymerization: Thioamides can undergo side reactions. Ensure the quality of the thioamide is high and that the reaction stoichiometry is precise.
-
Formation of Bis-thiazole Sulfides: In some cases, a nucleophilic substitution reaction can occur on an already formed 5-halo-2-aminothiazole intermediate, leading to the formation of bis-thiazole sulfides, which can be a significant yield-reducing byproduct.[4]
-
-
Causality 3: Workup and Purification Losses The desired product might be lost during the extraction and purification phases.
-
Product Solubility: this compound has moderate polarity. During aqueous workup, ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate to minimize losses to the aqueous layer. Multiple extractions are recommended.
-
pH Sensitivity: The amino group on the thiazole ring can be protonated in acidic conditions, increasing its aqueous solubility. Ensure the aqueous layer is neutralized or slightly basic (pH 7-8) before extraction.[5]
-
Chromatography Issues: Improper column loading or an unsuitable solvent system for flash chromatography can lead to poor separation and significant product loss.[2]
-
Q2: The reaction appears to stall, with significant starting material remaining on TLC even after extended reaction times. What should I do?
This indicates a problem with reaction kinetics or reagent activity.
-
Verify Reagent Quality: Confirm the purity of your starting materials. The α-haloketone, in particular, should be checked for decomposition.
-
Increase Temperature: If the reaction is being run at room temperature, gentle heating (e.g., 40-50 °C) can often drive it to completion. Monitor carefully by TLC to ensure product degradation does not occur at higher temperatures.
-
Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Protic solvents like ethanol can facilitate the proton transfers involved in the mechanism, while aprotic polar solvents like DMF or acetonitrile can also be effective.[3][4] Consider screening different solvents if yields are poor.
Q3: My final product is highly impure after workup. What are the likely contaminants and how can I remove them?
Common impurities include unreacted starting materials, reaction intermediates, and byproducts from side reactions.
-
Likely Impurities:
-
Unreacted thioamide derivative.
-
Byproducts from the decomposition of the α-haloketone.
-
The uncyclized intermediate resulting from the initial S-alkylation of the thioamide.
-
Oxidized species, such as sulfoxides, if the reaction was exposed to air for prolonged periods at elevated temperatures.[2]
-
-
Purification Strategy:
-
Aqueous Wash: After the initial reaction, a wash with a saturated sodium bicarbonate solution can help remove acidic impurities.
-
Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[3][6]
-
Flash Column Chromatography: This is the most reliable method for removing closely related impurities. A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity is recommended to ensure good separation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis is a classic example of the Hantzsch thiazole synthesis . The mechanism proceeds through several distinct steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl group in an intramolecular condensation reaction.
-
Dehydration: The resulting thiazoline intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Q2: How do I select the optimal solvent and base for this reaction?
The choice of solvent and base is interdependent and crucial for maximizing yield. There is no single "best" combination, as the optimal conditions can depend on the specific substrates. However, the following table provides a general guide based on common laboratory practices.
| Parameter | Options | Rationale & Considerations |
| Solvent | Ethanol, Methanol | Protic solvents can facilitate proton transfers and are good for dissolving the starting materials. Often used at reflux.[3] |
| DMF, Acetonitrile | Polar aprotic solvents can increase the rate of nucleophilic substitution. Use with caution as they can be difficult to remove.[4] | |
| "On-Water" / Green Solvents | Environmentally friendly options are being explored; these may require microwave assistance or specific catalysts.[7] | |
| Base | Pyridine, Triethylamine | Organic bases that can act as both a base and a nucleophilic catalyst. They also serve to neutralize the HBr formed. |
| NaHCO₃, K₂CO₃ | Mild inorganic bases. Effective at neutralizing acid byproducts without causing significant degradation of sensitive substrates.[1][8] | |
| Morpholine, Piperidine | Often used in related Gewald reactions for thiophene synthesis; can be effective but may lead to side reactions if not used carefully.[9] |
Recommendation: Start with ethanol as the solvent and pyridine or sodium bicarbonate as the base. This combination offers a good balance of reactivity and control.
Q3: What is the role of elemental sulfur in related syntheses, and is it relevant here?
Elemental sulfur (S₈) is the defining reagent for the Gewald aminothiophene synthesis , a multi-component reaction that produces 2-aminothiophenes.[10][11] The Gewald reaction typically involves a ketone, an activated nitrile (like malononitrile), and elemental sulfur in the presence of a base.[9]
While the target molecule is a thiazole, not a thiophene, it's important to understand the distinction. In the Gewald reaction, the sulfur atom is incorporated into the ring from elemental sulfur. In the Hantzsch synthesis for our target molecule, the sulfur and the C2-nitrogen atom are provided by the thioamide reagent (e.g., cyanothioacetamide or thiourea). Therefore, elemental sulfur is not typically used in this specific synthesis.
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and cyanothioacetamide (1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the limiting reagent).
-
Reaction Initiation: Stir the mixture at room temperature. Add pyridine (1.2 eq) dropwise over 5 minutes.
-
Reaction Progression: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent), checking for the disappearance of the limiting starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL per 10 mmol of starting material).
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as 9:1 hexanes:ethyl acetate.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving low-yield issues.
Caption: Troubleshooting Workflow for Low Yield.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Kanduti, D., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE, 9(5), e97112. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Le-Graverand, Q., & Le-Gall, E. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Singh, S., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 14(2), 133. [Link]
-
Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
MySkinRecipes. (n.d.). 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gewald reaction in dye chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
ACS Publications. (n.d.). Computational investigations on the mechanism of the Gewald reaction. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound|CAS 303994-99-2 [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. jocpr.com [jocpr.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Hantzsch Thiazole Synthesis: Technical Support Center
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and powerful reaction. Here, we address common challenges and frequently encountered side product formations in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of two isomers that are difficult to separate. What is the likely cause and how can I prevent this?
A1: This is one of the most common issues in the Hantzsch synthesis, particularly when using N-substituted thioamides. The two isomers are likely the desired 2-(N-substituted amino)thiazole and the undesired 3-substituted 2-imino-2,3-dihydrothiazole.[1]
-
The Underlying Chemistry: The formation of these isomers is highly dependent on the reaction's pH. The reaction proceeds through an intermediate formed by the S-alkylation of the thioamide by the α-haloketone. In neutral or slightly basic conditions, the exocyclic nitrogen is more nucleophilic and attacks the carbonyl carbon, leading to the desired 2-aminothiazole after dehydration. However, under strongly acidic conditions, the endocyclic nitrogen can become protonated, and the reaction can proceed through a pathway that leads to the 2-imino-2,3-dihydrothiazole isomer.[1]
-
Troubleshooting and Prevention:
-
pH Control: Carefully control the pH of your reaction mixture. For the synthesis of 2-aminothiazoles, maintaining a neutral or slightly basic medium is generally preferred. If the reaction generates acid (e.g., HBr from an α-bromoketone), consider adding a non-nucleophilic base to neutralize it as it forms.
-
Reaction Conditions: Running the reaction in a solvent like ethanol at reflux is a standard procedure that often favors the formation of the 2-aminothiazole.[2]
-
Work-up: Neutralizing the reaction mixture with a weak base like sodium carbonate at the end of the reaction helps to precipitate the desired 2-aminothiazole, which is often poorly soluble in water.[2][3]
-
-
Experimental Protocol for pH Control:
-
Combine the α-haloketone (1.0 equiv) and the N-substituted thioamide (1.1 equiv) in ethanol.
-
Add a solid, mild base such as sodium bicarbonate or potassium carbonate (1.5 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product, which should now have a significantly reduced amount of the imino isomer.
-
Troubleshooting Guide
Problem 1: Low Yield of the Desired Thiazole Product
A low yield in the Hantzsch synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
Q2: My yield is consistently low, even though my starting materials are pure. What are the likely side reactions consuming my reactants?
A2: Besides the isomer formation discussed above, low yields can result from side reactions involving your starting materials, particularly the α-haloketone.
-
Self-Condensation of the α-Haloketone: α-Haloketones are susceptible to self-condensation, especially in the presence of a base. This can lead to a complex mixture of byproducts and consume your starting material.
-
Hydrolysis of the α-Haloketone: If there is water present in your reaction, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the thiazole formation.
-
Causality and Experimental Choices:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry to minimize hydrolysis of the α-haloketone.
-
Order of Addition: Adding the α-haloketone slowly to a solution of the thioamide can help to ensure it reacts with the thioamide rather than itself.
-
Temperature Control: While the Hantzsch reaction often requires heat, excessive temperatures can promote side reactions. It is advisable to find the optimal temperature for your specific substrates.
-
-
Investigative Workflow:
-
Analyze Starting Materials: Before starting the reaction, check the purity of your α-haloketone by NMR or GC-MS to ensure it has not decomposed.
-
Run a Control Reaction: Set up a small-scale reaction of the α-haloketone under the reaction conditions (solvent, base, temperature) but without the thioamide. Analyze the resulting mixture for signs of self-condensation or decomposition.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the conditions that maximize the yield of the desired product while minimizing byproduct formation.
-
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol, DMF | Protic solvents like ethanol are common and effective.[2] DMF can be used for less reactive substrates. |
| Temperature | 50-80 °C (Reflux in Ethanol) | Provides sufficient energy for the reaction without excessive decomposition.[2] |
| Stoichiometry | Slight excess of thioamide (1.1-1.2 equiv) | Helps to ensure the complete consumption of the more valuable α-haloketone.[2] |
Problem 2: Formation of a High Molecular Weight, Insoluble Byproduct
Q3: I am observing the formation of an insoluble material that is not my desired product. What could this be?
A3: While less common, the formation of a bis-thiazole or other polymeric material is a possibility, especially if the stoichiometry of the reaction is not carefully controlled or if there are impurities in the starting materials.
-
Hypothesized Mechanism of Bis-Thiazole Formation: A potential pathway to a bis-thiazole could involve the reaction of a formed 2-aminothiazole with another molecule of the α-haloketone. The amino group of the thiazole could act as a nucleophile, attacking the α-haloketone, leading to a second thiazole ring formation.
-
Preventative Measures:
-
Strict Stoichiometry: Use a slight excess of the thioamide to ensure that all of the α-haloketone is consumed in the initial reaction.
-
Reaction Monitoring: Monitor the reaction closely by TLC. If the reaction is allowed to proceed for too long after the starting materials are consumed, the likelihood of side reactions involving the product increases.
-
Visualizing Reaction Pathways
To better understand the concepts discussed, the following diagrams illustrate the key reaction pathways.
Caption: Main vs. Side Reaction Pathway in Hantzsch Synthesis.
Sources
Optimizing reaction conditions for 2-aminothiazole synthesis (temperature, solvent, catalyst)
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you with the knowledge to not only execute these syntheses but to intelligently refine them for your specific applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and challenges encountered during the synthesis of 2-aminothiazoles.
Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the first parameters I should investigate?
Low yield in a Hantzsch synthesis, the reaction of an α-haloketone with thiourea, is a frequent issue. The primary factors to scrutinize are:
-
Reagent Purity and Stability: α-Haloketones can be unstable and are often lachrymatory. Ensure you are using a fresh or properly stored reagent. Thiourea should be of high purity.
-
Reaction Temperature: While some reactions proceed at room temperature, many require heating. A common starting point is refluxing in a suitable solvent like ethanol.[1] For instance, some optimized procedures specify a temperature of 80°C.[2] Insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can lead to side product formation and decomposition.
-
Solvent Choice: The polarity of the solvent is critical. Ethanol is a widely used and effective solvent.[1][2] However, for specific substrates, other solvents like methanol, 1-butanol, or even aqueous mixtures (e.g., ethanol/water) might provide better results.[3] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific reactants.
Q2: I am observing a significant amount of an isomeric byproduct in my reaction. What is it and how can I minimize its formation?
In the synthesis of N-substituted 2-aminothiazoles, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer is a known issue, particularly under acidic conditions.[4]
-
Understanding the Cause: The reaction of an α-haloketone with an N-monosubstituted thiourea can proceed through two different cyclization pathways. In neutral solvents, the reaction typically yields the desired 2-(N-substituted amino)thiazole exclusively.[4] However, in the presence of acid, the regioselectivity can change, leading to the formation of the imino isomer.[4]
-
Minimizing Isomer Formation: To favor the formation of the 2-aminothiazole, ensure your reaction is run under neutral or slightly basic conditions. If an acid catalyst was part of your initial protocol, consider omitting it or replacing it with a non-acidic alternative. Careful control of pH during the reaction and workup is crucial.
Q3: Are there greener or safer alternatives to the traditional Hantzsch synthesis?
Yes, the use of toxic and lachrymatory α-haloketones is a significant drawback of the classical Hantzsch synthesis.[5] Several modern alternatives address this and other environmental concerns:
-
One-Pot Syntheses: Many newer methods are one-pot procedures that avoid the isolation of the hazardous α-haloketone intermediate. For example, ketones can be reacted with thiourea in the presence of an in-situ halogenating agent like N-bromosuccinimide (NBS) or iodine.[6][7]
-
Catalytic Approaches: The use of catalysts can improve efficiency and reduce the need for harsh reagents. This includes:
-
Ionic Liquids: These can act as both solvent and catalyst, often leading to higher yields and easier product isolation.[8]
-
Solid-Supported Catalysts: Catalysts like silica-supported tungstosilicic acid offer the advantages of high efficiency and easy recovery and reuse.[3]
-
Organocatalysts: Green organocatalysts, such as asparagine, have been used to promote the reaction under milder conditions.[5]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often improves yields.[9][10]
-
Solvent-Free Reactions: In some cases, the reaction can be performed neat (without a solvent), which simplifies workup and reduces waste.[9]
Q4: My final product is difficult to purify. What are common impurities and effective purification strategies?
Purification of 2-aminothiazoles can be challenging due to their basicity and potential for side product formation.[11]
-
Common Impurities:
-
Unreacted starting materials (α-haloketone, thiourea).
-
Isomeric byproducts (as discussed in Q2).
-
Polymeric materials, especially if using unstable aldehydes like chloroacetaldehyde.[12]
-
Side products from the decomposition of reactants or products.
-
-
Effective Purification Strategies:
-
Neutralization and Extraction: After the reaction, the mixture is often acidic. Neutralizing with a base like sodium bicarbonate or sodium hydroxide solution will precipitate the free base, which can then be filtered.[2][12] Subsequent extraction with an organic solvent like ethyl acetate can be used to separate the product from aqueous impurities.[1]
-
Washing: Washing the crude product with water and ethanol can remove unreacted thiourea and other polar impurities.[2]
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline products. Ethanol is a commonly used solvent for recrystallization.[1][12]
-
Column Chromatography: For removing closely related impurities or for non-crystalline products, column chromatography on silica gel is often necessary.
-
Troubleshooting Guide
This section provides a more detailed, cause-and-effect approach to resolving specific experimental issues.
| Symptom | Potential Cause(s) | Suggested Action(s) | Scientific Rationale |
| No reaction or very low conversion | 1. Insufficient reaction temperature. 2. Inactive catalyst or no catalyst used. 3. Poor quality of starting materials. | 1. Increase the temperature, typically to the reflux temperature of the solvent.[1] 2. Introduce a suitable catalyst. For one-pot syntheses from ketones, an oxidant like iodine or a catalyst like asparagine may be necessary.[5][6] 3. Verify the purity of the α-haloketone and thiourea. Use freshly opened or purified reagents. | 1. The Hantzsch synthesis often has a significant activation energy barrier that requires thermal energy to overcome. 2. Catalysts lower the activation energy of the reaction, increasing the reaction rate. Oxidants are required for in-situ generation of the α-haloketone. 3. Impurities can inhibit the reaction or lead to side reactions, consuming the starting materials. |
| Formation of a dark, tarry substance | 1. Reaction temperature is too high. 2. Use of unstable starting materials (e.g., chloroacetaldehyde). 3. Presence of strong acid or base leading to decomposition. | 1. Reduce the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. If using chloroacetaldehyde, consider using a more stable precursor like its diethyl acetal.[12] 3. Ensure the reaction is run under near-neutral conditions unless a specific acidic or basic catalyst is intentionally used and optimized. | 1. Excessive heat can cause decomposition and polymerization of the reactants and/or the 2-aminothiazole product. 2. Chloroacetaldehyde is prone to polymerization, which can be avoided by using a protected form.[12] 3. The 2-aminothiazole ring can be unstable under harsh pH conditions, leading to degradation. |
| Product precipitates but is an oil or gum | 1. Presence of impurities that depress the melting point. 2. The product itself is low-melting or an oil at room temperature. | 1. Attempt to purify the crude product by washing with a solvent in which the impurities are soluble but the product is not. If this fails, proceed to column chromatography. 2. If the product is inherently an oil, purification will rely on extraction and column chromatography rather than crystallization. | 1. Impurities disrupt the crystal lattice of the product, preventing it from solidifying properly. 2. The physical state of the final product is dependent on its specific chemical structure. |
| Difficulty in isolating the product after workup | 1. The 2-aminothiazole product is soluble in water.[11] 2. Incomplete neutralization of the reaction mixture. | 1. If the product has significant water solubility, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). Salting out by adding brine to the aqueous layer can also reduce the product's solubility. 2. Check the pH of the aqueous layer after neutralization. If it is still acidic, the product may remain in the aqueous layer as its salt. Add more base until the solution is neutral or slightly basic. | 1. The amino group on the thiazole ring can impart some water solubility, especially for low molecular weight derivatives.[13] 2. As a heterocyclic amine, 2-aminothiazole forms a salt in acidic solutions, which is typically highly water-soluble. The free base is required for extraction into an organic solvent. |
Experimental Protocols & Methodologies
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the reaction between α-bromoacetophenone and thiourea.
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (10%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve α-bromoacetophenone (1 equivalent) in ethanol.
-
Add thiourea (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.[1]
-
Neutralize the mixture with a 10% sodium bicarbonate solution until the pH is approximately 7-8.[2]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.[2]
-
Dry the solid. If further purification is needed, recrystallize from ethanol.[1]
Protocol 2: One-Pot Synthesis using a Recyclable Catalyst
This protocol is an example of a greener, one-pot synthesis of a 2-aminothiazole derivative using a solid-supported catalyst.[2]
Materials:
-
Acetophenone
-
Thiourea
-
Trichloroisocyanuric acid (TCCA)
-
Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (or another suitable catalyst)[2]
-
Ethanol
-
Sodium bicarbonate solution (10%)
Procedure:
-
In a round-bottom flask, combine the acetophenone (1.5 mmol), TCCA (0.5 mmol), and the nanocatalyst (e.g., 10% w/w) in ethanol (3 mL).[2]
-
Stir the mixture at 80°C for approximately 25 minutes to form the α-haloketone intermediate. Monitor by TLC.[2]
-
Add thiourea (1.0 mmol) to the reaction mixture.[2]
-
Continue stirring at 80°C until the reaction is complete (monitor by TLC).[2]
-
Cool the reaction mixture and use an external magnet to separate the magnetic nanocatalyst.[2]
-
Add 10% sodium bicarbonate solution to the remaining mixture to neutralize it and precipitate the product.[2]
-
Collect the solid product by filtration, wash with water and ethanol, and dry in an oven.[2]
Visualizing the Synthesis
The Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for a Hantzsch synthesis, from reactants to purified product.
Caption: General workflow for Hantzsch 2-aminothiazole synthesis.
Reaction Mechanism: Hantzsch Thiazole Synthesis
This diagram outlines the key steps in the reaction mechanism.
Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.
References
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9353-9365. [Link]
-
Priya, S., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(4), 1493-1499. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). 2-Aminothiazole. [Link]
-
Tóth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 2047-2049. [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
bepls. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
RSC Publishing. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. bepls.com [bepls.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 11. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 12. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 13. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Welcome to the technical support center for the purification of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven techniques, this resource provides in-depth troubleshooting advice in a practical question-and-answer format to ensure you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is a dark, oily residue. What are the likely impurities and how can I obtain a solid product?
Answer: A dark, oily crude product is a common observation in the synthesis of 2-aminothiazole derivatives, often indicating the presence of unreacted starting materials, side-products, and polymeric materials. The primary synthetic route to this compound is a variation of the Hantzsch thiazole synthesis, which can present several purification challenges.[1][2][3][4]
Underlying Chemistry: The Hantzsch synthesis involves the condensation of an α-haloketone (or its equivalent) with a thioamide (in this case, thiourea).[3][4] Potential impurities include:
-
Unreacted Thiourea: Being highly polar, it can be challenging to remove completely.
-
Oligomeric Byproducts: Self-condensation of starting materials or intermediates can lead to the formation of colored, tar-like substances.[5]
-
Side-Products: The formation of isomers such as 2-imino-2,3-dihydrothiazoles can occur, particularly under acidic conditions.[2]
-
Oxidative Degradation Products: The thiazole ring can be susceptible to over-oxidation, leading to colored impurities.[5]
Recommended Action: The first step is to attempt to isolate a solid by performing a work-up procedure designed to remove highly polar impurities.
Protocol: Aqueous Work-up
-
Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and remove some polar impurities.[5] Be cautious of potential nitrile hydrolysis under strongly basic conditions.[5]
-
Follow with a water wash to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter and concentrate the organic solvent under reduced pressure.
If the product still does not solidify, purification by column chromatography is the recommended next step.
FAQ 2: I am struggling with the purification of my compound by flash column chromatography. What conditions do you recommend?
Answer: Flash column chromatography is an effective method for purifying this compound from less polar and some closely-eluting impurities.[5] The key to a successful separation is selecting the appropriate stationary and mobile phases.
Underlying Chemistry: The polarity of the target molecule, which contains a primary amine, a nitrile, and a thiazole ring, dictates its interaction with the silica gel (a polar stationary phase). A mobile phase of appropriate polarity is required to achieve differential elution of the product from impurities.
Recommended Protocol: Flash Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel, 230-400 mesh | Standard choice for flash chromatography of small organic molecules. |
| Mobile Phase | Ethyl acetate/Petroleum ether (or Hexanes), 3:7 (v/v) | This specific ratio has been reported to provide good separation for this compound.[5] |
| Sample Loading | Dry loading is preferred | Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone, DCM), adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. This technique often results in better resolution compared to wet loading. |
| Elution | Isocratic elution | Start with the recommended 3:7 ethyl acetate/petroleum ether mixture and maintain this ratio throughout the separation. |
| Monitoring | Thin Layer Chromatography (TLC) | Monitor the fractions by TLC to identify those containing the pure product. |
Troubleshooting Flowchart for Flash Chromatography
Caption: Troubleshooting Decision Tree for Flash Chromatography.
FAQ 3: I have purified my compound by column chromatography, but I would like to improve the purity further. Is recrystallization a viable option?
Answer: Yes, recrystallization is an excellent technique to enhance the purity of this compound, especially for removing trace impurities after chromatography. The key is to find a suitable solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Underlying Chemistry: Recrystallization works on the principle of differential solubility. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts will remain in the solution (mother liquor).
Recommended Protocol: Recrystallization
-
Solvent Selection: Based on the polarity of your compound, a mixture of ethanol and water is a good starting point.[5] You can also screen other solvent systems such as isopropanol/water, acetone/hexanes, or ethyl acetate/hexanes.
-
Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to your compound until it completely dissolves.
-
Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few more drops of the primary solvent until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Product does not crystallize | Solution is not saturated; Compound is too soluble in the chosen solvent system. | Reduce the amount of solvent. If that fails, try a different solvent system where the compound is less soluble. |
| Product "oils out" | The boiling point of the solvent is too high, or the cooling is too rapid. | Use a lower boiling point solvent system. Ensure slow cooling. You can also try adding a seed crystal to induce crystallization. |
| Low recovery | Too much solvent was used; The compound is significantly soluble even at low temperatures. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
FAQ 4: How can I monitor the progress of my purification effectively?
Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the reaction and the purification.[1] It allows for a quick assessment of the components in a mixture.
Underlying Chemistry: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on the TLC plate) and a mobile phase (the eluent). The retention factor (Rf) is a measure of how far a compound travels up the plate.
Recommended Protocol: TLC Analysis
-
Plate Preparation: Use silica gel coated plates (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Dissolve a small amount of your sample in a volatile solvent (e.g., DCM or ethyl acetate) and spot it onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 3:7 ethyl acetate/petroleum ether). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: If the compound is UV active (which 2-aminothiazoles generally are), visualize the spots under a UV lamp (254 nm).
-
Staining: If the spots are not clearly visible, you can use a staining agent. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for oxidizing functional groups.
-
Visualizing Purification Progress with TLC
Caption: Idealized TLC plate showing the separation of the crude mixture into pure fractions.
By following these detailed troubleshooting guides and protocols, you will be well-equipped to overcome the common purification challenges associated with this compound and obtain a high-purity product for your research and development needs.
References
-
2-Amino-4-(tert-butyl)thiazole-5-carbonitrile - MySkinRecipes. (n.d.). Retrieved January 23, 2026, from [Link]
- C. Venkata Rao et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved January 23, 2026, from [Link]
-
2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazol-3-ium chloride - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.).
-
Hantzsch thiazole synthesis - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15). Retrieved January 23, 2026, from [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
ORIGINAL ARTICLE: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Thin Layer Chromatography of Amino Acids - cr subscription agency. (n.d.). Retrieved January 23, 2026, from [Link]
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents. (n.d.).
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved January 23, 2026, from [Link]
-
Flash Purification Methodology for Synthetic Peptides. (n.d.). Retrieved January 23, 2026, from [Link]
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Retrieved January 23, 2026, from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. (2023, March 20). Retrieved January 23, 2026, from [Link]
- EP0482607B1 - Process of producing 2-aminothiazole - Google Patents. (n.d.).
-
(PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Evaluation of 2-Aminothiazole Derivative - Universal Print. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hantzsch synthesis: Significance and symbolism. (2024, December 13). Retrieved January 23, 2026, from [Link]
Sources
Technical Support Center: Solubilizing 2-Aminothiazole Derivatives for Biological Assays
Welcome to the technical support center for handling 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, we will troubleshoot common issues and provide robust, field-proven protocols to ensure your compounds are successfully prepared for biological assays, maintaining both solubility and integrity.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive.
Q1: Why are my 2-aminothiazole derivatives poorly soluble in aqueous buffers?
A: The 2-aminothiazole scaffold, while a cornerstone in many drug discovery projects, often contributes to poor aqueous solubility.[1] This is due to a combination of factors: the heterocyclic core can be relatively nonpolar, and substituents added to enhance biological activity are often lipophilic.[2] While the core 2-aminothiazole is soluble in water, its derivatives, especially those with aromatic substitutions, often exhibit significantly lower solubility.[2][3]
Q2: What is the first thing I should try if my compound precipitates in my assay medium?
A: The most common and straightforward first step is to use a co-solvent. Dimethyl sulfoxide (DMSO) is the universal starting point. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute this stock into your aqueous assay buffer. The key is to keep the final concentration of DMSO in the assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly cell-line dependent. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% for minimal impact on cell viability.[5] Many robust cell lines can tolerate up to 0.5%, and some even 1%, but this must be validated for your specific system.[4] Always run a vehicle control with the same final DMSO concentration as your test compounds to account for any solvent effects.[5] Concentrations of 5% or higher are typically cytotoxic to most cell lines.[6]
Q4: Can I use pH modification to improve the solubility of my 2-aminothiazole derivative?
A: Yes, this can be a very effective strategy. The 2-aminothiazole moiety has a basic nitrogen atom in the thiazole ring and an exocyclic amino group. The parent 2-aminothiazole has a pKa of approximately 5.36.[7][8] This means that at pH values below the pKa, the molecule will be protonated and carry a positive charge, which dramatically increases its solubility in water. Therefore, using a slightly acidic buffer (e.g., pH 4.0-6.0) can significantly enhance solubility.[][10] However, you must ensure this pH is compatible with your biological assay.
Q5: What are cyclodextrins and when should I consider using them?
A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, like many 2-aminothiazole derivatives, forming an "inclusion complex."[13] This complex is water-soluble, effectively increasing the apparent solubility of the drug.[14] You should consider using cyclodextrins when co-solvents and pH adjustments are not viable or sufficient, or if you need to deliver a higher concentration of the compound than is achievable with other methods. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and safety profiles.[13]
Troubleshooting Guide: From Precipitation to Solution
This section provides a systematic approach to tackling solubility issues with your 2-aminothiazole derivatives.
Initial Problem: Your compound, dissolved in DMSO and diluted into aqueous assay buffer (e.g., PBS or cell culture medium), forms a visible precipitate.
This indicates that you have exceeded the kinetic or thermodynamic solubility of your compound in the final assay conditions. The goal is to find a formulation that keeps the compound in solution at the desired concentration for the duration of the experiment.
Workflow: A Systematic Approach to Solubilization
The following workflow provides a decision tree for systematically addressing solubility challenges.
Caption: A decision tree for selecting a solubilization strategy.
Experimental Protocols
Here are detailed protocols for the key strategies outlined above.
Protocol 1: Co-Solvent Optimization
Expert Insight: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[15] DMSO is effective, but other options exist. This protocol helps you determine the maximum achievable concentration while minimizing solvent toxicity.
Materials:
-
Your 2-aminothiazole derivative
-
100% DMSO (or other co-solvents like ethanol, PEG 400)
-
Your final aqueous assay buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to make a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming or vortexing can help.
-
Serial Dilution: Prepare a serial dilution of your DMSO stock in your aqueous assay buffer. For example, to test final concentrations from 100 µM down to 1 µM with a final DMSO concentration of 0.5%:
-
Prepare an intermediate dilution of your 50 mM stock to 20 mM in 100% DMSO.
-
In your final buffer, add 0.5 µL of the 20 mM stock to 99.5 µL of buffer for a final concentration of 100 µM (in 0.5% DMSO).
-
Serially dilute this solution in buffer containing 0.5% DMSO.
-
-
Incubate and Observe: Incubate the dilutions at the assay temperature (e.g., 37°C) for a period relevant to your experiment's duration (e.g., 1-2 hours).
-
Assess Solubility: Visually inspect each dilution for any sign of precipitation (cloudiness, crystals). For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working limit for that co-solvent percentage.
| Co-Solvent | Typical Final Concentration Range | Notes |
| DMSO | 0.1% - 1.0% | Gold standard. Check cell line tolerance.[5] |
| Ethanol | 0.1% - 1.0% | Can be less toxic than DMSO for some cells, but also less potent as a solvent. |
| PEG 400 | 1% - 5% | Polyethylene glycol 400 is often used in formulations. Generally low toxicity. |
| NMP | < 0.5% | N-methyl-2-pyrrolidone is a powerful solvent but can have higher toxicity. |
Self-Validation: Always include a vehicle control (the same final concentration of co-solvent without the compound) in your biological assay to ensure the solvent itself is not causing an effect.[5]
Protocol 2: pH Modification for Solubility Enhancement
Expert Insight: This method leverages the basicity of the 2-aminothiazole core. By lowering the pH, you protonate the molecule, creating a salt form in situ which is vastly more soluble than the neutral form.[16] This is a powerful technique if your assay can tolerate a non-physiological pH.[]
Materials:
-
Your 2-aminothiazole derivative
-
100% DMSO
-
A series of buffers with different pH values (e.g., 50 mM Citrate buffer pH 4.0, 5.0; 50 mM MES buffer pH 6.0; 50 mM HEPES buffer pH 7.0)
Procedure:
-
Prepare a DMSO Stock: As in Protocol 1, create a concentrated stock (e.g., 10 mM) in 100% DMSO.
-
Test Dilution in Buffers: Add a small volume of the DMSO stock to each of the different pH buffers to achieve your desired final compound concentration (e.g., add 1 µL of 10 mM stock to 99 µL of buffer for a final concentration of 100 µM). Keep the final DMSO percentage constant and low (e.g., 1%).
-
Equilibrate and Observe: Mix well and let the solutions equilibrate for at least 30 minutes at room temperature.
-
Assess Solubility: Visually inspect for precipitation. The lowest pH at which the compound remains completely dissolved is your optimal pH for solubilization.
-
Assay Compatibility Check: Before proceeding, you must confirm that the required acidic pH does not negatively impact your assay's components (e.g., protein activity, cell viability, detection reagents).
Protocol 3: Using Cyclodextrins
Expert Insight: Cyclodextrins act as molecular hosts, encapsulating the hydrophobic guest molecule. This is not a co-solvent effect but a true complexation that shields the drug from the aqueous environment.[11][12] This method is excellent for increasing the solubility of highly lipophilic compounds.[14]
Materials:
-
Your 2-aminothiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer. A 10-20% (w/v) solution is a good starting point. This may require gentle warming to fully dissolve.
-
Method A (Direct Addition):
-
Weigh your solid compound directly into a tube.
-
Add the HP-β-CD solution.
-
Vortex or sonicate the mixture vigorously for an extended period (30 minutes to several hours) to facilitate complex formation.
-
-
Method B (Solvent Evaporation):
-
Dissolve your compound in a minimal amount of a volatile organic solvent (e.g., methanol, acetone).
-
Add this solution to the aqueous HP-β-CD stock solution while vortexing.
-
Use a rotary evaporator or a stream of nitrogen to remove the organic solvent, leaving the aqueous drug-cyclodextrin complex.
-
-
Clarify and Sterilize: Centrifuge the final solution at high speed (e.g., >10,000 x g) to pellet any un-dissolved material. Filter the supernatant through a 0.22 µm filter for sterilization and to remove any remaining particulates.
-
Quantify: Use a validated analytical method (e.g., HPLC-UV) to determine the final concentration of your compound in the cyclodextrin solution.
References
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
U.S. National Library of Medicine. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
-
U.S. National Library of Medicine. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Center for Biotechnology Information. [Link]
-
U.S. National Library of Medicine. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
U.S. National Library of Medicine. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem. [Link]
-
U.S. National Library of Medicine. (n.d.). Combined effect of complexation and pH on solubilization. PubMed. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Aminothiazole (HMDB0245029). HMDB. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
This guide is designed for researchers, chemists, and process development professionals navigating the challenges of synthesizing 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, a key intermediate in medicinal chemistry.[1][2] The 2-aminothiazole scaffold is a privileged structure in numerous therapeutic agents, making robust and scalable synthetic routes essential for drug development programs.[3][4] This document moves beyond standard procedures to provide in-depth troubleshooting, address common scale-up bottlenecks, and explain the chemical principles behind our recommended solutions.
The primary focus will be on the Gewald three-component reaction, a convergent and widely adopted method for preparing 2-aminothiophenes and related heterocycles like our target thiazole.[5] This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, often with a base catalyst.[6] However, for the synthesis of 2-aminothiazoles, a variation employing thiourea is common.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound is most effectively achieved via a Hantzsch-type thiazole synthesis, which is mechanistically related to the Gewald reaction. This one-pot condensation involves three key components: an α-haloketone and a thioamide.[7] A modern and efficient approach generates the α-haloketone in situ from a ketone, avoiding the handling of lachrymatory halo-ketones.
The core reaction involves:
-
Pivaloylacetonitrile (3,3-dimethyl-2-oxobutanenitrile) : Provides the tert-butyl group and the C4-C5 backbone.
-
A Halogenating Agent (e.g., N-Bromosuccinimide - NBS) : To form the α-haloketone intermediate.
-
Thiourea : Acts as the nucleophile to form the 2-amino-thiazole ring.
The reaction proceeds through the formation of an α-haloketone, which then undergoes condensation and cyclization with thiourea. Understanding this pathway is critical for diagnosing and resolving issues during synthesis.
Figure 1: Simplified reaction mechanism for the synthesis of the target 2-aminothiazole.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis and scale-up in a practical question-and-answer format.
Question 1: My reaction has stalled, showing low conversion of starting materials by TLC/LCMS. What are the likely causes and solutions?
Answer: Low or incomplete conversion is a frequent issue, often pointing to problems with reaction kinetics or reagent activity.
-
Causality: The initial halogenation step or the subsequent nucleophilic attack by thiourea are often the rate-limiting steps. The basicity and nucleophilicity of thiourea can be influenced by the solvent and temperature. Harsh reaction conditions can sometimes lead to degradation of starting materials or intermediates.[8]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents are pure and dry. Pivaloylacetonitrile can be prone to degradation. Thiourea should be a fine, dry powder.
-
Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents like ethanol or isopropanol are generally effective as they can facilitate proton transfer during the cyclization and dehydration steps. For sluggish reactions, switching to a higher-boiling solvent like n-butanol may increase the reaction rate.[9]
-
Temperature Control: While higher temperatures can increase the rate, they can also promote side reactions. If the reaction is slow at room temperature, gradually increase the heat to 50-65°C and monitor the progress closely.[9] A temperature optimization study is highly recommended.
-
Catalyst/Base: While this specific reaction doesn't always require an additional base, some Hantzsch syntheses benefit from a non-nucleophilic base to neutralize liberated HBr, driving the reaction to completion. However, adding a strong base can also promote unwanted side reactions. If you choose to explore this, use a weak base like sodium acetate.
-
Question 2: I'm observing a significant amount of a dark, tarry byproduct and multiple spots on my TLC plate. How can I improve the reaction's selectivity?
Answer: The formation of tars and multiple byproducts indicates competing side reactions, which become more pronounced during scale-up due to challenges in heat and mass transfer.
-
Causality: The primary cause is often poor temperature control or incorrect stoichiometry. The α-bromo intermediate is highly reactive and can self-condense or react with other species if not quickly trapped by thiourea. Over-halogenation is also a potential issue.
-
Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding all reagents at once, adopt a semi-batch process. Add the halogenating agent (NBS) slowly and portion-wise to a solution of the pivaloylacetonitrile at a controlled temperature (e.g., 0-10°C) to allow for the controlled formation of the α-bromo intermediate.
-
Temperature Management: Run the initial halogenation at a lower temperature before adding thiourea and slowly warming the reaction mixture. On a larger scale, this requires a reactor with efficient cooling.
-
Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure the rapid consumption of the electrophilic α-bromo intermediate, minimizing its opportunity to engage in side reactions.
-
Figure 2: Competing reaction pathways for the α-bromo intermediate.
Question 3: My product is difficult to purify. Chromatography is not efficient at scale, and I'm struggling to get a clean crystallization. What should I do?
Answer: Purification is a major hurdle in scaling up. The goal is to replace chromatography with a robust crystallization procedure.
-
Causality: Impurities with similar polarity to the product make purification challenging. Residual elemental sulfur (if using a Gewald variant) or colored byproducts can get trapped in the crystal lattice.
-
Systematic Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench it with a weak base solution (e.g., aqueous sodium bicarbonate) to neutralize any acid.
-
Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Decolorization: If the crude product is highly colored, treat the organic solution with activated carbon and filter through a pad of celite. This step is crucial for obtaining a clean final product.
-
Crystallization Development:
-
Solvent Screening: The ideal solvent system will dissolve the product when hot but provide low solubility when cold. The impurities should remain in the mother liquor.
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent. If the product crashes out too quickly upon cooling, add a co-solvent (anti-solvent) in which the product is less soluble, dropwise, until turbidity is observed, then allow it to cool slowly. Seeding with a pure crystal can aid in initiating crystallization.
-
-
| Solvent System | Boiling Point (°C) | Observations & Recommendations |
| Isopropanol (IPA) / Water | ~82°C (IPA) | Good for initial crystallization. Dissolve in hot IPA, add water dropwise as an anti-solvent. |
| Toluene | 111°C | Excellent for removing polar impurities. Can result in high-purity material. |
| Ethyl Acetate / Heptane | ~77°C (EtOAc) | A common, effective system. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. |
| Acetonitrile | 82°C | Can be effective for final polishing crystallization due to its high polarity. |
Section 3: Frequently Asked Questions (FAQs) for Scale-Up
Q1: The reaction generates a significant exotherm on a 100g scale. How can I manage this safely in a larger reactor?
A1: Thermal management is the most critical safety and quality consideration in scaling up. A runaway reaction can lead to pressure buildup and product degradation.
-
Engineering Controls: Use a jacketed reactor with an efficient heat transfer fluid and overhead stirrer to ensure uniform temperature distribution.
-
Process Controls:
-
Slow Addition: Add the halogenating agent via a syringe pump or addition funnel below the surface of the reaction mixture over several hours.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this impacts throughput. A balance must be found.
-
Reverse Addition: Consider adding the ketone/substrate solution to the thiourea slurry, which can sometimes help control the initial reaction rate.
-
Q2: What are the key analytical checkpoints I should implement for process control?
A2: Robust in-process controls (IPCs) are essential for a reproducible process.
-
IPC 1 (Completion of Halogenation): After adding the halogenating agent, take a sample and analyze by TLC or LCMS to ensure the starting ketone is consumed before proceeding.
-
IPC 2 (Reaction Completion): Monitor the disappearance of the α-bromo intermediate and the formation of the product. The reaction is complete when the intermediate is no longer detectable.
-
Final Product Analysis: Use HPLC for purity analysis, NMR for structural confirmation, and melting point as a quick indicator of purity.
Section 4: Recommended Scalable Bench Protocol
This protocol is designed for a 50g scale and incorporates the troubleshooting and scale-up principles discussed above.
Materials:
-
Pivaloylacetonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Thiourea (1.1 eq)
-
Ethanol (10 volumes, e.g., 500 mL)
Procedure:
-
Setup: Equip a 1 L jacketed reactor with an overhead stirrer, temperature probe, and addition funnel. Set the jacket temperature to 10°C.
-
Charge Reagents: Charge the reactor with pivaloylacetonitrile and 7 volumes of ethanol. Stir to dissolve.
-
Halogenation: In a separate flask, dissolve the NBS in the remaining 3 volumes of ethanol. Add this solution to the addition funnel and add it dropwise to the reactor over 1-2 hours, maintaining an internal temperature below 15°C.
-
IPC-1: After the addition is complete, stir for 30 minutes and take a sample for TLC/LCMS analysis to confirm the consumption of the starting ketone.
-
Thiazole Formation: Add the thiourea to the reactor in one portion. The mixture may exotherm slightly.
-
Heating: Slowly warm the reaction mixture to 60-65°C and hold for 4-6 hours.
-
IPC-2: Monitor the reaction progress every hour by TLC/LCMS. The reaction is complete when the intermediate is consumed.
-
Work-up: Cool the reaction to room temperature. Slowly add the mixture to a stirred solution of 5% aqueous sodium bicarbonate (500 mL).
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then filter the solid. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.
-
Purification: Perform a recrystallization from a suitable solvent system identified in the table above (e.g., isopropanol/water) to yield the pure product.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry.
- Bansal, R. K. (2018). Heterocyclic Chemistry.
- C. Venkata Rao et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Benchchem. (n.d.). This compound.
- MySkinRecipes. (n.d.). 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile.
- Lombardino, J. G., & Mange, K. C. (1990). The chemistry and preliminary pharmacology of a novel 2-aminothiazole. Drug Development Research.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of new 2-aminothiazole derivatives. Journal of Sciences, Islamic Republic of Iran.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2023).
- Kamali, M. (2016). Synthesis of some new 5-substituted of -amino-containing 2-amino-4-phenylthiazole. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.
- Semantic Scholar. (2021).
- Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- EXCLI Journal. (2025).
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- ResearchGate. (2022).
- Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 988-994.
Sources
- 1. This compound|CAS 303994-99-2 [benchchem.com]
- 2. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile [myskinrecipes.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. d-nb.info [d-nb.info]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. jocpr.com [jocpr.com]
- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Navigating the Purification Maze: A Technical Support Guide for Polar 2-Aminothiazole Compounds
Welcome to the technical support center for the purification of polar 2-aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky molecules. The inherent basicity of the 2-amino group and the overall polarity of many derivatives can lead to frustrating results with standard purification techniques like silica gel chromatography. This resource provides in-depth troubleshooting, alternative methods, and the scientific rationale to empower you to develop robust and effective purification strategies.
Troubleshooting and FAQs: Overcoming Common Purification Hurdles
Here, we address the most frequently encountered issues during the purification of polar 2-aminothiazole compounds in a question-and-answer format.
Question 1: My 2-aminothiazole compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. What's happening and what can I do?
Answer:
Streaking and poor separation of basic compounds like 2-aminothiazoles on silica gel are classic problems. The root cause lies in the acidic nature of the silica surface. The lone pair of electrons on the amino group of your compound interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, often irreversible, binding leads to tailing, streaking, and low recovery.
Troubleshooting Flowchart:
Caption: Decision-making flowchart for troubleshooting streaking of 2-aminothiazoles on silica gel.
In-Depth Solutions:
-
Mobile Phase Modification: A common and effective strategy is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for binding to the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent.
-
Ammonia Solution: Use a mobile phase containing a small percentage of a methanolic ammonia solution.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is non-polar (like C18-functionalized silica) and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). This technique separates compounds based on their hydrophobicity.[1]
-
Question 2: My polar 2-aminothiazole has very poor retention on a C18 reverse-phase column and elutes in the void volume. How can I improve its retention?
Answer:
This is a common issue when dealing with highly polar compounds in reverse-phase chromatography. The weak interaction between the polar analyte and the non-polar stationary phase results in little to no retention.
Alternative Chromatographic Techniques:
| Technique | Principle | Best For |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. Water acts as the strong eluting solvent. | Highly polar and hydrophilic compounds that are poorly retained in reverse-phase. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge by utilizing a charged stationary phase. | Charged molecules, including protonated basic compounds like 2-aminothiazoles. |
| Supercritical Fluid Chromatography (SFC) | Employs a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar co-solvent. | A wide range of compounds, including polar and chiral molecules. It is a "green" chromatography technique.[2] |
Detailed Protocols:
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol:
HILIC is a powerful technique for separating very polar compounds.[3] The retention mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.
-
Stationary Phase: Use a HILIC column (e.g., amide, cyano, or bare silica).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate, pH 3.0)
-
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B.
-
Detection: UV or Mass Spectrometry (MS).
Ion-Exchange Chromatography (IEX) Protocol:
IEX is ideal for separating charged molecules. Since 2-aminothiazoles are basic, they will be protonated and positively charged at a pH below their pKa. This allows them to bind to a cation-exchange resin.
Caption: Workflow for purifying a 2-aminothiazole using cation-exchange chromatography.
-
Stationary Phase: A strong or weak cation-exchange resin.
-
Method:
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where your compound is positively charged.
-
Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute your compound by increasing the ionic strength of the buffer (e.g., with a linear gradient of NaCl) or by increasing the pH.[4]
-
Question 3: I am working with a crude reaction mixture containing my polar 2-aminothiazole and several acidic and neutral byproducts. Is there a non-chromatographic method to quickly remove these impurities?
Answer:
Yes, an acid-base extraction is a highly effective and straightforward technique for separating acidic, basic, and neutral compounds from each other.[5] This method leverages the different solubilities of the ionized and neutral forms of your compounds in aqueous and organic solvents.
Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Removal of Acidic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate).
-
Shake the funnel and allow the layers to separate. The acidic impurities will be deprotonated and dissolve in the aqueous layer.
-
Drain the aqueous layer. Repeat this wash if necessary.
-
-
Isolation of the 2-Aminothiazole:
-
To the remaining organic layer, add an aqueous solution of a weak acid (e.g., 1 M HCl).
-
Shake the funnel. Your basic 2-aminothiazole will be protonated and move into the aqueous layer.
-
Separate the aqueous layer containing your protonated product. The neutral impurities will remain in the organic layer.
-
-
Recovery of the 2-Aminothiazole:
-
To the aqueous layer containing your product, add a base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate your 2-aminothiazole, causing it to precipitate or become extractable back into an organic solvent.
-
Extract the neutral 2-aminothiazole with an organic solvent, dry the organic layer, and evaporate the solvent to obtain your purified product.[6]
-
Question 4: My 2-aminothiazole derivative is a solid. Can I use recrystallization for purification?
Answer:
Recrystallization is an excellent and often preferred method for purifying solid compounds, provided a suitable solvent system can be found. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should either be soluble in the cold solvent or insoluble in the hot solvent.
General Recrystallization Protocol for 2-Aminothiazole Derivatives:
Several studies on 2-aminothiazole derivatives report purification by recrystallization from solvents like ethanol.[7]
-
Solvent Selection: Experiment with different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or solvent mixtures) to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
A specific patent describes a unique method for purifying 2-aminothiazole by reacting it with sulfur dioxide to form a relatively insoluble bisulfite adduct, which can be precipitated from water. This adduct can then be filtered and the pure 2-aminothiazole regenerated.
References
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
- Kuh, E., & Neier, W. B. (n.d.). Purification of 2-aminothiazole. Google Patents.
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
-
Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
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Synthesis of 2-aminothiazole derivatives. (2015). ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Ion-exchange Chromatography Protocol. (2019, June 26). Conduct Science. [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9357-9370. [Link]
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Jablonski, J.-A. M., et al. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters Corporation. [Link]
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Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2015). ResearchGate. [Link]
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Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
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How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [Link]
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Acid-Base Extraction Tutorial. (2020, March 21). YouTube. [Link]
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Separation of 2-Aminothiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]
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Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). UJPS. [Link]
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Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). [Link]
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Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017, December 1). Agilent. [Link]
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Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. (2022, May 27). Diva-Portal.org. [Link]
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Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. [Link]
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Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]
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Technical Support Center: A Guide to the Stable Storage of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Welcome to the technical support center for 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical building block. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth technical guidance, troubleshooting advice, and best practices to prevent the degradation of this compound during storage, ensuring its purity and reactivity are maintained over time.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What is this compound and why is its stability so important?
This compound is a heterocyclic compound featuring a 2-aminothiazole scaffold.[1] This structural motif is of significant interest in medicinal chemistry as it forms the core of numerous bioactive molecules, including potent anticancer agents.[1][2][3] Its role as a key synthetic intermediate means that its purity is directly correlated with the yield and purity of the final target molecules in drug discovery and development pipelines.[2] Degradation can introduce impurities that may alter biological activity or complicate purification processes, making stable storage essential for reliable and reproducible research.
Q2: What are the primary environmental factors that can cause this compound to degrade?
The chemical structure of this compound contains several functional groups susceptible to environmental conditions. The primary factors leading to its degradation are:
-
Atmospheric Oxygen: The electron-rich thiazole ring and the exocyclic amino group are susceptible to oxidation.[1][4]
-
Moisture (Water): The nitrile group (-CN) is prone to hydrolysis, which can convert it into a carboxylic acid, especially under acidic or basic conditions.[1]
-
Light (UV Radiation): Like many complex organic molecules, thiazole derivatives can be sensitive to light, which can catalyze degradation reactions.[1][5]
-
Elevated Temperatures: Heat can accelerate the rates of all potential degradation reactions.[6]
Q3: What are the ideal, long-term storage conditions for this compound?
To maximize the shelf-life and maintain the integrity of the compound, a multi-faceted approach to storage is required. The following table summarizes the optimal conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Slows down the rate of all potential chemical degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the thiazole ring and amino group.[1] |
| Light | Amber/Opaque Vial in Darkness | Protects against light-induced (photolytic) degradation.[1][7] |
| Moisture | Tightly Sealed Container, Desiccated | Prevents hydrolysis of the nitrile functional group.[8][9] |
Q4: How significant is the risk of oxidation from atmospheric oxygen?
The risk is significant over long-term storage. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.[1] Additionally, the 2-amino group can be a site for oxidative reactions, potentially leading to dimerization or polymerization, which would manifest as discoloration and the appearance of insoluble matter.[4][10] Storing under an inert atmosphere is the most effective preventative measure.[1]
Q5: Why is moisture a specific concern for a compound that appears to be a stable solid?
While the compound is a solid, it can be hygroscopic, meaning it can absorb moisture from the air. This absorbed water can then act as a reagent. The primary concern is the hydrolysis of the nitrile group to a carboxylic acid.[1][11] This introduces a significant impurity that can be difficult to remove and will alter the reactivity of the compound in subsequent synthetic steps. Always use a tightly sealed container and consider storage in a desiccator.[8]
Q6: Is the compound sensitive to ambient laboratory light?
Yes, prolonged exposure to ambient light, especially sources with a UV component, should be avoided. Thiazole-containing compounds can absorb UV radiation, which can lead to the formation of reactive excited states and trigger degradation pathways.[5][12] The recommended practice is to store the material in an amber glass vial or an opaque container and keep it in a cabinet or refrigerator to exclude light.[1][7]
Section 2: Troubleshooting Guide for Storage Issues
Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting common problems observed during storage.
Problem: My previously off-white powder has developed a yellow or brownish tint. What is the likely cause?
-
Probable Cause: Discoloration is a classic indicator of chemical degradation, most commonly due to oxidation or photodegradation. Exposure to atmospheric oxygen or light can generate chromophoric (color-producing) byproducts.
-
Troubleshooting Steps:
-
Review Storage Protocol: Confirm that the container was properly sealed and stored in the dark. Was the container flushed with inert gas after the last use?
-
Check Inert Gas Seal: If stored under an inert atmosphere, verify the integrity of the container's seal. Parafilm or a high-quality cap liner is crucial.
-
Analytical Verification: Perform a simple purity check (e.g., TLC or HPLC-UV) to correlate the color change with a change in the purity profile.
-
Corrective Action: If degradation is confirmed, the material may need to be repurified (e.g., by recrystallization or column chromatography) before use. Ensure all future handling minimizes exposure to air and light.
-
Problem: Recent analytical data (HPLC, NMR) shows a significant decrease in purity and the appearance of new signals. What are these new impurities?
-
Probable Cause: The identity of the impurities provides clues to the degradation pathway.
-
Hydrolysis Product: The appearance of a more polar impurity, often with a different retention time in reverse-phase HPLC, may indicate the formation of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carboxylic acid. This can be confirmed by LC-MS, looking for a mass increase corresponding to the conversion of -CN to -COOH.
-
Oxidation Products: The formation of sulfoxides or sulfones will result in impurities with an increased mass of +16 or +32 amu, respectively. These can also be identified by LC-MS.
-
-
Troubleshooting Steps:
-
Correlate with Storage Conditions: Was the compound exposed to moisture? This points to hydrolysis. Was the inert atmosphere compromised? This suggests oxidation.
-
Characterize Impurities: Use analytical techniques like LC-MS and NMR to confirm the structure of the major degradation products.
-
Assess Usability: Depending on the level and nature of the impurity, the batch may be unusable for sensitive applications without repurification.
-
Problem: The solid material appears clumpy and is difficult to handle. What does this indicate?
-
Probable Cause: Clumping or caking is a strong indication of moisture absorption. The compound is likely hygroscopic.
-
Troubleshooting Steps:
-
Improve Storage Environment: Immediately transfer the compound to a desiccator containing a fresh desiccant (e.g., silica gel or Drierite).
-
Container Integrity: Ensure the container lid is sealing properly. For screw-cap vials, ensure the liner is intact and providing a tight seal.
-
Handling Protocol: When dispensing the material, do so in a low-humidity environment (like a glove box or under a stream of dry nitrogen) and for the shortest time possible. Avoid leaving the main stock container open to the ambient atmosphere.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical flow for diagnosing and addressing storage-related issues.
Caption: A logical workflow for troubleshooting common storage issues.
Section 3: Protocols for Optimal Storage and Handling
Following standardized protocols is the best way to ensure the long-term stability of the compound.
Experimental Protocol 1: Initial Receipt and Storage
-
Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage.
-
Verify Container Seal: Before opening the outer package, check the primary container for an intact seal. If the seal is compromised, do not use the material and contact the supplier.
-
Prepare Storage Environment: Label a clean, dry amber glass vial with the compound name, CAS number, date of receipt, and responsible personnel. Place the vial in a desiccator to ensure it is completely dry.
-
Transfer Compound (in a controlled environment): In a glove box or a fume hood with low humidity, quickly transfer the compound from the shipping container to the pre-prepared storage vial.
-
Inert Gas Purge: Backfill the vial with a gentle stream of dry argon or nitrogen for 30-60 seconds to displace all atmospheric oxygen.
-
Seal Tightly: Immediately seal the vial with a high-quality, chemically resistant cap. For added protection, wrap the cap-vial interface with Parafilm.
-
Store Appropriately: Place the sealed vial inside a secondary container and store it in a refrigerator at 2–8°C, away from any light sources.
Experimental Protocol 2: Routine Handling and Dispensing
-
Equilibrate to Room Temperature: Before opening, remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator (approx. 30-60 minutes). This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Work in a Controlled Environment: Perform all dispensing inside a glove box or under a positive pressure of inert gas.
-
Dispense Quickly: Weigh the required amount of material rapidly. Minimize the time the stock container is open.
-
Re-Purge and Reseal: Before returning the stock vial to storage, flush the headspace with dry argon or nitrogen again, and reseal it tightly as described in Protocol 1.
-
Return to Storage: Promptly return the stock vial to the refrigerator at 2–8°C.
Section 4: The Chemistry of Degradation
Understanding the potential chemical transformations is key to preventing them.
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Key degradation pathways: hydrolysis of the nitrile and oxidation of the sulfur atom.
-
Oxidative Degradation: The sulfur atom of the thiazole ring is nucleophilic and can be attacked by atmospheric oxygen, especially in the presence of light or trace metal catalysts, to form a sulfoxide and subsequently a sulfone. The amino group can also undergo oxidation, leading to complex colored byproducts.[1]
-
Hydrolytic Degradation: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by water. This reaction is typically slow at neutral pH but is accelerated by acidic or basic contaminants. It proceeds through an amide intermediate to the final carboxylic acid product.[1]
-
Photodegradation: Absorption of UV light can promote the molecule to an excited state, making it more susceptible to reaction with oxygen or other molecules, or enabling intramolecular rearrangements that lead to decomposition.[5]
By understanding these mechanisms and implementing the rigorous storage and handling protocols outlined in this guide, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific outcomes.
References
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
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Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. Retrieved from [Link]
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2-Amino-4-(tert-butyl)thiazole-5-carbonitrile. MySkinRecipes. Retrieved from [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Retrieved from [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Retrieved from [Link]
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2-Aminothiazole. Wikipedia. Retrieved from [Link]
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The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health. Retrieved from [Link]
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The Ultimate Guide to Properly Storing Nitrile Gloves. (2023). Eastwest Medico. Retrieved from [Link]
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Visible-light-induced synthesis of thiazoles. ResearchGate. Retrieved from [Link]
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Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. ResearchGate. Retrieved from [Link]
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Synthesis of 2-aminothiazole derivatives. ResearchGate. Retrieved from [Link]
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Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. ResearchGate. Retrieved from [Link]
-
Safe Storage of Hazardous Chemicals. University of California, Davis. Retrieved from [Link]
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Effect of Thiophene-Hydrazinyl-Thiazole derivative as an efficient dye sensitizer and performance enhancer of TiO2 toward rhodamine B photodegradation. PubMed. Retrieved from [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Retrieved from [Link]
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From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. PubMed Central. Retrieved from [Link]
-
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Retrieved from [Link]
-
Synthetic utility of enaminonitrile moiety in heterocyclic synthesis. ResearchGate. Retrieved from [Link]
-
Chemical Storage Guidelines. Louisiana State University. Retrieved from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Retrieved from [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. Retrieved from [Link]
-
Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. PubMed. Retrieved from [Link]
-
Practices for Proper Chemical Storage. Cleveland State University. Retrieved from [Link]
-
How to Store Nitrile Gloves Properly. S&G Gloves. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Kinase Inhibitor Potential of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals
This guide provides a comparative analysis of the potential efficacy of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile as a kinase inhibitor. While specific inhibitory data for this exact molecule is not extensively available in the public domain, its structural backbone, the 2-aminothiazole scaffold, is a well-established pharmacophore in numerous potent kinase inhibitors.[1] This document will, therefore, extrapolate the potential of the title compound by examining the activity of structurally related 2-aminothiazole derivatives and comparing them with established kinase inhibitors targeting similar pathways. The primary aim is to offer a framework for researchers to design and execute their own comparative efficacy studies.
The 2-Aminothiazole Scaffold: A Privileged Structure in Kinase Inhibition
The 2-aminothiazole motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding pocket of a wide range of protein kinases.[1] Derivatives of this core structure have demonstrated significant inhibitory activity against key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[1] this compound serves as a key building block for the synthesis of such targeted therapeutics.[1][2]
Comparative Kinase Targets and Inhibitors
Based on the known targets of the 2-aminothiazole scaffold, this guide will focus on two critical classes of kinases: VEGFR-2 and Aurora kinases.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[3] Several FDA-approved drugs target this kinase.[3][4]
Featured Comparator Inhibitors:
-
Fruquintinib: A selective inhibitor of VEGFR-1, -2, and -3.[5]
-
Cabozantinib: A potent inhibitor of VEGFR-2, c-Met, and other tyrosine kinases.[6]
Aurora Kinase Inhibition
Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers.[7] Several Aurora kinase inhibitors are in various stages of clinical development.[7][8]
Featured Comparator Inhibitors:
-
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.[9]
-
Barasertib (AZD1152): A potent and selective inhibitor of Aurora B kinase.[7]
Quantitative Efficacy Comparison (Hypothetical Framework)
The following table presents a hypothetical framework for comparing the efficacy of a 2-aminothiazole derivative (hypothetically derived from this compound) with established inhibitors. The values for the 2-aminothiazole derivative are illustrative and based on the nanomolar inhibitory activities reported for analogs.[1]
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| 2-Aminothiazole Derivative (Hypothetical) | VEGFR-2 | 10 - 100 | 50 - 500 |
| Fruquintinib | VEGFR-2 | 35 | Not specified |
| Cabozantinib | VEGFR-2 | 0.035 | Not specified |
| 2-Aminothiazole Derivative (Hypothetical) | Aurora A/B | 5 - 50 | 20 - 200 |
| Alisertib | Aurora A | Not specified | Not specified |
| Barasertib | Aurora B | Sub-nanomolar (Ki) | Not specified |
Experimental Protocols for Comparative Efficacy Assessment
To facilitate a direct and robust comparison, the following detailed experimental protocols are provided.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds (2-aminothiazole derivative and comparators) in 1% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of each compound dilution.
-
Add 5 µL of the respective kinase (e.g., VEGFR-2, Aurora A/B) and substrate solution. Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate for 1-2 hours at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to no-enzyme and vehicle controls. Calculate IC50 values using a non-linear regression curve fit.
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific downstream substrate within a cellular context.[11]
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., HUVECs for VEGFR-2, a cancer cell line with high Aurora kinase expression) in 96-well plates until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 2 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of Phosphorylation:
-
Use a phospho-specific antibody-based detection method, such as a sandwich ELISA or a TR-FRET assay, to quantify the phosphorylation of the target substrate.
-
-
Data Analysis: Determine the IC50 values by plotting the inhibition of substrate phosphorylation against the compound concentration.
Western Blotting for Target Phosphorylation
Western blotting provides a qualitative and semi-quantitative assessment of the inhibition of target kinase phosphorylation in treated cells.[12]
Protocol:
-
Sample Preparation: Prepare cell lysates from cells treated with test compounds as described in the cell-based assay protocol.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-VEGFR-2, phospho-Aurora A/B) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target kinase.
-
Signaling Pathways and Experimental Workflow Diagrams
Simplified VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition.
Simplified Aurora Kinase Signaling in Mitosis
Caption: Role of Aurora kinases in mitosis and point of inhibition.
Experimental Workflow for Comparative Efficacy
Caption: Workflow for comparing kinase inhibitor efficacy.
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory activity of this compound is pending, its structural features and the well-documented activity of the broader 2-aminothiazole class suggest significant potential as a kinase inhibitor, particularly against targets like VEGFR-2 and Aurora kinases. This guide provides a comprehensive framework for researchers to conduct their own comparative studies against established inhibitors. The provided protocols and workflows are designed to ensure robust and reproducible data, enabling a thorough evaluation of the efficacy and potential of novel 2-aminothiazole derivatives in the landscape of targeted cancer therapy.
References
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
-
MySkinRecipes. (n.d.). 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
PubMed Central. (n.d.). Aurora B Inhibitors as Cancer Therapeutics. Retrieved from [Link]
-
DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Patsnap Synapse. (2025). What Aurora B inhibitors are in clinical trials currently? Retrieved from [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
National Institutes of Health. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
OncLive. (2024). AURKA Pathway Gains Ground as Targetable Option in Metastatic Breast Cancer. Retrieved from [Link]
-
AACR Journals. (n.d.). Phase I/II Study of the Aurora Kinase A Inhibitor Alisertib and Pembrolizumab in Refractory, Rb-Deficient Head and Neck Squamous Cell Carcinomas. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]
-
PubMed. (n.d.). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Retrieved from [Link]
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A Comparative Guide to BCR-ABL Inhibition: Imatinib versus Novel 2-Aminothiazole-Based Compounds
Introduction: The Central Role of BCR-ABL in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by a specific genetic anomaly: the Philadelphia chromosome.[1] This chromosome results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[2] The product of this oncogene is the BCR-ABL protein, a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[2]
The relentless activity of BCR-ABL triggers a cascade of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[3] The development of tyrosine kinase inhibitors (TKIs) that specifically target the ATP-binding site of the ABL kinase domain has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.[4]
This guide provides a detailed comparison between the first-generation TKI, imatinib, and the drug discovery potential of novel inhibitors derived from the 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile scaffold. While imatinib serves as the established benchmark, this thiazole compound represents a key chemical starting point for developing next-generation inhibitors, leveraging a "privileged scaffold" known to be effective in kinase inhibition. We will explore the mechanisms of action, present established performance data for imatinib, and provide detailed experimental workflows for synthesizing and evaluating novel thiazole-based compounds against this critical oncology target.
The Benchmark Inhibitor: Imatinib
Imatinib (marketed as Gleevec) was the first TKI to receive FDA approval for CML and remains a cornerstone of first-line therapy.[5] Its success validated the principle of targeted cancer therapy.
Mechanism of Action
Imatinib functions as an ATP-competitive inhibitor.[6] It specifically stabilizes the inactive "DFG-out" conformation of the ABL kinase domain.[5] By binding to this inactive state, imatinib physically blocks the enzyme from adopting its active conformation, thereby preventing ATP binding and subsequent phosphorylation of its downstream substrates.[5][7] This selective inhibition shuts down the aberrant signaling that drives leukemic cell growth and survival.
Performance and Limitations
The efficacy of imatinib is well-documented. However, its clinical utility can be hampered by the development of resistance. Mechanisms of resistance are broadly categorized as BCR-ABL dependent or independent. The most common dependent mechanism involves point mutations within the ABL kinase domain that either disrupt imatinib binding directly or destabilize the inactive conformation required for high-affinity drug binding.[1] The "gatekeeper" T315I mutation, for instance, confers resistance to imatinib and some second-generation TKIs.[8]
The Challenger: The 2-Aminothiazole Scaffold
The compound This compound is not itself a characterized BCR-ABL inhibitor. Instead, it is a valuable chemical building block. Its core structure, the 2-aminothiazole ring, is recognized as a privileged scaffold in medicinal chemistry.[9] This means it is a molecular framework that frequently appears in successful drugs and is known to bind to important biological targets, particularly protein kinases.
The rationale for exploring derivatives of this compound is compelling: the highly potent second-generation TKI, Dasatinib, is itself a 2-aminothiazole derivative, highlighting the scaffold's proven utility for inhibiting ABL kinase.[9] The goal for a researcher, therefore, is to use this starting material to synthesize a library of novel compounds and identify candidates that outperform imatinib, particularly against resistant mutants.
Quantitative Performance Metrics: A Baseline for Comparison
Any new inhibitor candidate must be evaluated against the benchmark. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%. This is measured both in cell-free biochemical assays and in cell-based assays.
| Inhibitor | Assay Type | Target/Cell Line | Reported IC50 Value (µM) | Reference |
| Imatinib | Biochemical Kinase Assay | c-ABL Kinase | ~0.40 | [10] |
| Imatinib | Cell Proliferation Assay | K562 Cells | ~0.08 - 0.75 | [7][11][12] |
| Novel Thiazole Derivative | To Be Determined | c-ABL Kinase | Experimental Goal | |
| Novel Thiazole Derivative | To Be Determined | K562 Cells | Experimental Goal | |
| Note: The reported IC50 values for imatinib vary between studies, which is expected due to differences in experimental conditions such as ATP concentration, substrate used, and cell passage number. It is crucial to run imatinib as a control in every experiment to ensure a valid comparison. |
Experimental Guide: From Synthesis to Cellular Validation
This section provides a logical workflow and detailed protocols for a research program aimed at developing and validating novel BCR-ABL inhibitors from a 2-aminothiazole starting material.
Logical Workflow for Inhibitor Discovery and Validation
The process begins with chemical synthesis, moves to initial screening against the purified enzyme, and progresses to testing in a relevant cancer cell line to confirm potency and cellular effects.
Caption: Workflow for developing novel BCR-ABL inhibitors.
Part 1: Synthesis of Novel Thiazole-Based Inhibitors
The foundational step is to create a library of diverse compounds from the starting material. The Hantzsch thiazole synthesis is a classic and effective method for forming the core ring structure.[2][13] Further diversity can be introduced by modifying the amine group, a common strategy for tuning kinase selectivity and potency.
Protocol: Generalized Hantzsch Thiazole Synthesis and N-Arylation
Causality: This two-stage process first builds the core heterocyclic scaffold and then attaches various aromatic groups. The nature of the attached group is critical for interacting with specific amino acid residues within the kinase's ATP-binding pocket, dictating the inhibitor's potency and selectivity.
-
Step 1: Hantzsch Thiazole Synthesis.
-
Combine an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea) in a suitable solvent like methanol or ethanol.[2]
-
Heat the mixture with stirring (e.g., at 100°C) for 30-60 minutes.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Neutralize the mixture with a weak base, such as a 5% sodium carbonate solution, to precipitate the thiazole product.[2]
-
Filter the solid product, wash with water, and dry. Purify as needed via recrystallization or column chromatography.
-
-
Step 2: N-Arylation/N-Acylation (Example: Buchwald-Hartwig Coupling).
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine the synthesized 2-aminothiazole, an aryl halide (to introduce diversity), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Add an anhydrous solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture (e.g., 80-110°C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the final compound using column chromatography.
-
Confirm the structure and purity of all final compounds using NMR spectroscopy and mass spectrometry.
-
Part 2: Biochemical Potency Assessment
This step determines the direct inhibitory effect of the newly synthesized compounds on the enzymatic activity of the BCR-ABL kinase, free from cellular complexities like membrane transport.
Protocol: In Vitro BCR-ABL Kinase Assay
Causality: This assay directly measures the ability of a compound to block the kinase's primary function: phosphorylating a substrate. By using purified, recombinant enzyme and a specific peptide substrate, we can confidently attribute any observed inhibition to a direct interaction between the compound and the kinase.
Caption: Workflow for an in vitro BCR-ABL kinase assay.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute recombinant active BCR-ABL kinase enzyme in kinase buffer to the desired concentration.
-
Prepare a stock solution of a suitable peptide substrate (e.g., a biotinylated peptide containing the Abl recognition sequence).
-
Prepare a stock solution of ATP (e.g., 10 mM). The final concentration in the assay should be close to the Km value for ATP, if known, for competitive inhibitors.
-
Prepare serial dilutions of test compounds and the imatinib control in 100% DMSO. Then, dilute further into the kinase buffer.
-
-
Assay Execution (96-well plate format):
-
Add kinase, substrate, and test compound (or imatinib/DMSO control) to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 37°C for 60 minutes.[14]
-
Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the reaction.[15] This involves adding a reagent to deplete unused ATP, followed by a second reagent that converts the generated ADP back to ATP, which is then used to produce a luminescent signal via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Plot the percent inhibition (relative to DMSO controls) against the log of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Part 3: Cellular Activity and Target Engagement
A potent biochemical inhibitor must also be effective in a living cell. This requires the compound to be cell-permeable and to inhibit BCR-ABL in the complex intracellular environment. The K562 cell line, derived from a CML patient in blast crisis, is the standard model as it endogenously expresses the BCR-ABL protein.[16]
Protocol 3a: K562 Cell Proliferation (Viability) Assay
Causality: Since K562 cells are dependent on BCR-ABL signaling for their proliferation and survival, an effective inhibitor will cause growth arrest and/or cell death. This assay measures the overall cytotoxic or cytostatic effect of the compound on the cancer cells.
-
Cell Culture and Plating:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[17]
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of the test compounds or imatinib control to the wells. Ensure a final DMSO concentration of <0.5%.
-
Incubate the plate for 72 hours.[1]
-
-
Viability Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[18] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability against the log of inhibitor concentration and determine the cellular IC50 value using non-linear regression.
-
Protocol 3b: Western Blot for Cellular Target Engagement
Causality: To confirm that the observed loss of cell viability is due to the inhibition of BCR-ABL, we must measure the phosphorylation status of a direct downstream substrate. CRKL (Crk-like protein) is an adaptor protein that is prominently and constitutively phosphorylated by BCR-ABL in CML cells.[19] A reduction in phosphorylated CRKL (p-CrkL) is a direct biomarker of BCR-ABL inhibition in the cell.
-
Cell Treatment and Lysis:
-
Seed K562 cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with various concentrations of the test compound or imatinib (centered around the determined cellular IC50) for 2-4 hours.
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[20] Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phospho-CrkL (p-CrkL Tyr207) overnight at 4°C with gentle shaking.[19]
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[21]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CRKL or a housekeeping protein like β-actin.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the p-CrkL signal relative to the total CRKL or β-actin signal confirms that the compound is engaging and inhibiting BCR-ABL within the cell.[22]
-
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically-grounded strategy for the discovery and validation of novel BCR-ABL inhibitors. While imatinib set a revolutionary standard in targeted therapy, the persistent challenge of drug resistance necessitates the continued development of new chemical entities. The 2-aminothiazole scaffold, found in successful kinase inhibitors like Dasatinib, represents a fertile ground for this endeavor.
By leveraging the synthetic accessibility of building blocks like This compound and applying a rigorous, multi-faceted evaluation workflow—spanning from biochemical assays to cellular mechanism-of-action studies—researchers can systematically identify and characterize next-generation inhibitors. The ultimate goal is to develop compounds with superior potency, improved selectivity, and, crucially, robust activity against clinically relevant resistance mutations that limit the efficacy of current therapies. This structured approach provides a clear and validated pathway toward achieving that objective.
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A Senior Application Scientist's Guide to the In Vivo Validation of Anticancer 2-Aminothiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its significance is underscored by its integration into clinically approved anticancer drugs such as Dasatinib, a multi-targeted kinase inhibitor, and Alpelisib, a PI3K inhibitor.[4] This structural motif's versatility allows for interaction with a wide array of biological targets, making it a fertile ground for the discovery of novel anticancer agents.[5][6][7][8]
However, the journey from a promising hit in an in vitro assay to a viable clinical candidate is fraught with challenges. While cell-based assays are invaluable for initial screening and mechanism-of-action studies, they cannot replicate the complex, dynamic environment of a living organism.[9] The true test of an anticancer compound's potential lies in its in vivo validation. This guide provides a comparative framework and detailed protocols for navigating the critical preclinical in vivo studies essential for evaluating 2-aminothiazole-based drug candidates.
The Imperative of In Vivo Testing: Beyond the Petri Dish
Transitioning from in vitro to in vivo models is a crucial step driven by the need to understand a compound's behavior within a complete biological system.[10] An animal model introduces layers of complexity that are absent in cell culture, including:
-
Pharmacokinetics (PK) and Bioavailability: How is the compound absorbed, distributed, metabolized, and excreted (ADME)? A potent compound is useless if it cannot reach the tumor at a sufficient concentration and for an adequate duration.
-
Tumor Microenvironment (TME): Tumors are not just masses of cancer cells; they are complex organs comprising stromal cells, blood vessels, and immune cells. The TME can significantly influence drug efficacy, a factor that is poorly replicated in vitro.
-
Systemic Toxicity: A compound may be selectively toxic to cancer cells in a dish but cause unacceptable damage to healthy organs in vivo. Assessing systemic effects, such as weight loss and organ-specific toxicities, is a primary goal of in vivo studies.[11]
Selecting the Appropriate In Vivo Cancer Model: A Critical Decision
The choice of animal model is arguably the most critical decision in designing an in vivo study, as it dictates the questions that can be answered. The two most prevalent types of models for anticancer drug screening are xenografts and syngeneic models.[12]
-
Cell Line-Derived Xenograft (CDX) Models: These are the workhorses of preclinical oncology. Human cancer cell lines are implanted, typically subcutaneously, into immunodeficient mice (e.g., athymic nude or SCID mice).[11][13][14]
-
Rationale: CDX models are relatively inexpensive, reproducible, and allow for the testing of compounds against human cancers.[15] They are excellent for evaluating agents that directly target tumor cells.
-
Limitation: The host mice lack a functional adaptive immune system, making these models unsuitable for evaluating immunotherapies.
-
-
Syngeneic Models: In this system, murine tumor cells are implanted into immunocompetent mice of the same inbred strain.[16][17][18]
-
Rationale: The key advantage is the presence of a fully functional immune system.[18] This is essential for studying immuno-oncology agents (e.g., checkpoint inhibitors) and understanding the interplay between a compound, the tumor, and the host immune response.[17][19]
-
Limitation: The tumors are of mouse origin and may not perfectly recapitulate the genetic or molecular complexities of human cancers.[20]
-
Comparative In Vivo Performance of 2-Aminothiazole Derivatives
The broad applicability of the 2-aminothiazole scaffold has led to the development of numerous derivatives targeting various cancers. The table below summarizes representative data that should be collected during in vivo validation studies, comparing investigational compounds to a standard-of-care alternative.
| Compound Class/Target | Representative Compound | Cancer Model | In Vivo Model Type | Comparator Drug | Key Efficacy Endpoint | Reference |
| β-catenin Inhibitor | 2-aminothiazole-4-carboxylate derivative (e.g., 5a) | Colorectal Cancer (HCT 116) | Subcutaneous Xenograft | Methotrexate | Tumor Growth Inhibition (TGI) %; Change in β-catenin levels | [21] |
| Hec1/Nek2 Interaction Inhibitor | TH-39 | Chronic Myeloid Leukemia (K562) | Subcutaneous Xenograft | Dasatinib | TGI %; Increased survival; Apoptosis markers (Bax/Bcl-2) | [4] |
| Aurora Kinase Inhibitor | 2-aminophenyl-5-halothiazole derivative | Various (e.g., solid tumors) | Subcutaneous or Orthotopic Xenograft | Paclitaxel | TGI %; Decreased Histone H3 phosphorylation | [7] |
| Multi-Kinase Inhibitor (Src/Abl) | Dasatinib (Clinical Drug) | Leukemia, Solid Tumors | Xenograft & Syngeneic | Imatinib | TGI %; Complete Response Rate | [1][4] |
| PI3K Inhibitor | Alpelisib (Clinical Drug) | Breast Cancer | Patient-Derived Xenograft (PDX) | Vehicle Control | TGI %; Downstream pathway inhibition (p-Akt) | [4] |
This table is illustrative. Specific quantitative results must be generated from controlled, well-powered experiments.
Core Experimental Protocols for In Vivo Validation
Rigorous and reproducible protocols are the bedrock of trustworthy preclinical data. The following sections detail the essential workflows for validating a novel 2-aminothiazole compound.
Workflow Overview: From Candidate to In Vivo Proof-of-Concept
Protocol 1: Maximum Tolerated Dose (MTD) Study
Causality: Before testing for efficacy, you must establish a safe and tolerable dose.[11] The MTD is typically defined as the highest dose that does not induce more than 10-20% body weight loss or other severe signs of toxicity.[22] This ensures that any antitumor activity observed in the efficacy study is due to the compound's specific effects, not non-specific toxicity.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy study (e.g., athymic nude mice for a future xenograft).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 dose level groups of the 2-aminothiazole compound. Doses should be selected based on in vitro potency and any available literature on similar compounds.
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., ruffled fur, lethargy, hunched posture).
-
Use a scoring sheet to maintain objectivity.
-
-
Endpoint: At the end of the study, euthanize animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for optional histopathological analysis.
-
Data Analysis: Determine the MTD based on body weight change and clinical observation scores.
Protocol 2: Subcutaneous Xenograft Efficacy Study
Causality: This protocol directly assesses the compound's ability to inhibit the growth of a human tumor in a living system.[13][23] Comparing the treated group to a vehicle control group validates that the compound itself is responsible for the effect. Including a standard-of-care chemotherapy agent provides a crucial benchmark for the compound's relative potency.[22]
Methodology:
-
Cell Preparation: Culture the chosen human cancer cell line (e.g., HCT 116) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumors 2-3 times per week with digital calipers once they are palpable. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Randomization & Grouping: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group) to ensure an equal average tumor volume across all groups at the start of treatment.
-
Group 1: Vehicle Control
-
Group 2: 2-Aminothiazole Compound (at MTD)
-
Group 3: Standard-of-Care Drug (e.g., Paclitaxel)
-
-
Treatment: Administer treatments according to the schedule determined by the MTD study and literature for the standard-of-care drug.
-
In-Life Monitoring: Continue to measure tumor volume 2-3 times per week and body weight at least twice a week. Monitor for any signs of toxicity.
-
Study Endpoint: The study can be terminated when:
-
Tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
A predetermined time point is reached (e.g., 21-28 days of treatment).
-
An animal shows signs of excessive toxicity or tumor ulceration.
-
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group relative to the vehicle control.
-
Plot mean tumor volume ± SEM over time for each group.
-
Plot mean percent body weight change over time to assess toxicity.
-
Visualizing the Mechanism: Targeting Kinase Signaling
Many 2-aminothiazole derivatives function as kinase inhibitors.[1][6] For instance, the PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and it is frequently dysregulated in cancer. Alpelisib, which contains a 2-aminothiazole core, is a known inhibitor of PI3K.[4]
Conclusion and Future Outlook
The 2-aminothiazole scaffold remains a highly valuable starting point for the development of novel anticancer therapeutics. While in vitro data can build an initial hypothesis, rigorous in vivo validation is the non-negotiable crucible in which true therapeutic potential is forged. By carefully selecting the appropriate animal model, establishing a safe therapeutic window through MTD studies, and executing well-controlled efficacy experiments, researchers can generate the robust, reliable data needed to justify further development. The ultimate goal is to identify compounds that not only inhibit tumor growth but do so with an acceptable safety profile, paving the way for future clinical investigation and, ultimately, improved patient outcomes.
References
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Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central URL: [Link]
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Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: National Institutes of Health (NIH) URL: [Link]
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Title: 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents Source: ResearchGate URL: [Link]
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Title: Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents Source: PubMed URL: [Link]
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Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
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Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: ResearchGate URL: [Link]
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Title: Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives Source: ResearchGate URL: [Link]
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Title: Development of 2-aminothiazole core in anticancer therapeutic areas Source: ResearchGate URL: [Link]
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Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL: [Link]
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Title: Biological and medicinal significance of 2-aminothiazoles Source: Scholars Research Library URL: [Link]
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Title: Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines Source: PubMed Central URL: [Link]
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Title: A Multi-Centre Randomized Study Comparing Two Standard of Care Chemotherapy Regimens for Lower-Risk HER2-Positive Breast Cancer Source: National Institutes of Health (NIH) URL: [Link]
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Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PubMed Central URL: [Link]
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Title: Comparing different types of chemotherapy for treatment of older people with advanced lung cancer Source: Cochrane URL: [Link]
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Title: 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing Source: Altogen Labs URL: [Link]
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Title: The Role of Syngeneic Models in Cancer Research Source: LIDE Biotech URL: [Link]
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Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing Source: BioChain URL: [Link]
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Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute URL: [Link]
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Title: Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies Source: BioChain URL: [Link]
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Title: Comparison of Two Combination Chemotherapy Regimens in Treating Women With Breast Cancer Source: ClinicalTrials.gov URL: [Link]
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Title: In vivo screening models of anticancer drugs Source: ResearchGate URL: [Link]
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Title: Comparison of chemotherapy to chemo-immunotherapy as first-line treatment in patients with advanced large cell neuroendocrine carcinomas (LCNECs) of mixed histology Source: ResearchGate URL: [Link]
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Title: The Problem with Syngeneic Mouse Tumor Models Source: PubMed URL: [Link]
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Title: In Vivo Oncology Source: Pharmacology Discovery Services URL: [Link]
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Title: A Brief Guide to Performing Pharmacological Studies In Vitro Source: Anticancer Research URL: [Link]
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Title: The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research Source: Proprevia URL: [Link]
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Title: Comparative efficacy and safety for different chemotherapy regimens used concurrently with thoracic radiation for locally advanced non-small cell lung cancer Source: PubMed Central URL: [Link]
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Title: Syngeneic Mouse Models Source: Charles River Laboratories URL: [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, the protein kinase family has emerged as a pivotal target class. The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within this pursuit, certain chemical scaffolds have been identified as "privileged structures" due to their inherent ability to bind to the ATP-binding site of kinases. The 2-aminothiazole moiety is a prime example of such a scaffold.[1][2][3]
This guide provides an in-depth analysis of the kinase cross-reactivity profile of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile , a representative compound featuring this key scaffold. The 2-aminothiazole core is present in clinically approved drugs like Dasatinib, a multi-targeted inhibitor of BCR-ABL and Src family kinases, and Alpelisib, a PI3Kα inhibitor.[2][3] Understanding the selectivity of new chemical entities built upon this framework is paramount for predicting therapeutic efficacy and potential off-target effects.
Here, we present a comparative analysis of this compound (herein referred to as Cmpd-A ) against a panel of 25 diverse kinases. For contextual comparison, we include data for two reference compounds:
-
Dasatinib: A well-characterized, potent multi-kinase inhibitor known for its broad activity profile.[4][5]
-
Cmpd-B (Hypothetical): A structurally related 2-aminothiazole analog designed for high selectivity towards Aurora Kinase A, representing a more targeted inhibitor profile.
This guide will elucidate the experimental rationale, present a detailed screening protocol, analyze the comparative data, and discuss the implications for drug development professionals.
Experimental Design & Rationale: Profiling Kinase Inhibitor Selectivity
The primary objective of a kinase panel screen is to ascertain the potency and selectivity of a compound across a wide section of the kinome.[6] A compound's selectivity profile is a critical determinant of its therapeutic window; highly selective inhibitors may offer a better safety profile, while multi-targeted inhibitors can be advantageous in complex diseases driven by multiple signaling pathways.
Our experimental approach utilizes a widely adopted in vitro kinase assay platform, the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7] Inhibition of the kinase results in a decreased ADP production and a lower luminescent signal. This method is robust, sensitive, and amenable to high-throughput screening.
Causality Behind Experimental Choices:
-
Choice of Kinase Panel: The selected 25-kinase panel includes representatives from major kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases) and kinases known to be targets of 2-aminothiazole-based inhibitors, such as VEGFR, CDKs, and Src family kinases.[2][8][9] This allows for a comprehensive assessment of both intended and unintended interactions.
-
ATP Concentration: Assays are conducted at a fixed ATP concentration approximating the Michaelis-Menten constant (Km) for each kinase. This standardized condition ensures that the measured IC50 values are comparable across different kinases and reflect the compound's competitive affinity for the ATP-binding site.[10]
-
Compound Concentration: A single high concentration (1 µM) screen is first performed to identify initial "hits." For those kinases showing significant inhibition (>50%), a full 10-point dose-response curve is generated to determine the precise IC50 value. This two-step process is efficient for large-scale profiling.
Experimental Workflow Diagram
The following diagram illustrates the high-level workflow for screening a compound against the kinase panel.
Caption: High-level workflow for kinase cross-reactivity profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes the steps for determining the IC50 value of a test compound against a single kinase. The process is multiplexed for panel screening.
Materials:
-
Test Compounds (Cmpd-A, Dasatinib, Cmpd-B) dissolved in 100% DMSO.
-
Kinase Panel enzymes, substrates, and reaction buffers (e.g., Promega Kinase Selectivity Profiling Systems).[7]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handlers.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 100 µM stock. b. Transfer 1 µL of each compound dilution into the appropriate wells of a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "background" controls.
-
Kinase Reaction Setup: a. Prepare a 2X Kinase/Substrate master mix in the appropriate reaction buffer for the specific kinase being tested. b. Dispense 10 µL of the 2X Kinase/Substrate mix into each well containing the test compounds and controls. c. Incubate the plate at room temperature for 10 minutes to allow for compound-kinase interaction.
-
Initiation of Kinase Reaction: a. Prepare a 2X ATP solution in the reaction buffer at a concentration equal to 2x the final desired concentration (e.g., 2x Km). b. Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL. c. Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection: a. Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature. b. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. c. Incubate the plate at room temperature for 40 minutes. d. Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. e. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Results: Comparative Kinase Inhibition Profiles
The table below summarizes the inhibitory activity (% Inhibition at 1 µM) and IC50 values (nM) for Cmpd-A, Dasatinib, and the hypothetical Cmpd-B against the 25-kinase panel.
| Kinase Target | Kinase Family | Cmpd-A (% Inhib @ 1µM) | Cmpd-A IC50 (nM) | Dasatinib (% Inhib @ 1µM) | Dasatinib IC50 (nM) | Cmpd-B (% Inhib @ 1µM) | Cmpd-B IC50 (nM) |
| VEGFR2 | TK | 98 | 25 | 99 | 5 | 15 | >10000 |
| PDGFRβ | TK | 95 | 45 | 99 | 8 | 12 | >10000 |
| c-KIT | TK | 88 | 110 | 98 | 12 | 8 | >10000 |
| SRC | TK | 92 | 75 | 100 | <1 | 25 | >10000 |
| LCK | TK | 85 | 150 | 100 | <1 | 20 | >10000 |
| ABL1 | TK | 70 | 300 | 100 | <1 | 5 | >10000 |
| EGFR | TK | 15 | >10000 | 65 | 450 | 2 | >10000 |
| FGFR1 | TK | 65 | 400 | 95 | 30 | 18 | >10000 |
| FLT3 | TK | 75 | 250 | 97 | 15 | 10 | >10000 |
| Aurora A | STK | 89 | 90 | 70 | 350 | 99 | 15 |
| Aurora B | STK | 82 | 180 | 68 | 400 | 95 | 50 |
| CDK2/CycA | STK | 55 | 800 | 85 | 150 | 30 | >10000 |
| CDK5/p25 | STK | 45 | >1000 | 80 | 200 | 28 | >10000 |
| GSK3β | STK | 12 | >10000 | 25 | >10000 | 3 | >10000 |
| PIM1 | STK | 30 | >5000 | 60 | 600 | 11 | >10000 |
| ROCK1 | STK | 22 | >10000 | 45 | >1000 | 9 | >10000 |
| p38α | STK | 18 | >10000 | 75 | 280 | 4 | >10000 |
| AKT1 | STK | 8 | >10000 | 15 | >10000 | 1 | >10000 |
| PI3Kα | Lipid | 5 | >10000 | 10 | >10000 | 2 | >10000 |
| mTOR | Lipid | 6 | >10000 | 12 | >10000 | 3 | >10000 |
| CHK1 | STK | 25 | >8000 | 55 | 900 | 15 | >10000 |
| MAPK1 | STK | 4 | >10000 | 8 | >10000 | 1 | >10000 |
| MEK1 | STK | 2 | >10000 | 5 | >10000 | 0 | >10000 |
| PKCα | STK | 9 | >10000 | 20 | >10000 | 2 | >10000 |
| PKA | STK | 3 | >10000 | 10 | >10000 | 1 | >10000 |
| TK: Tyrosine Kinase; STK: Serine/Threonine Kinase. Data is hypothetical and for illustrative purposes. |
Analysis and Comparative Discussion
The data reveals distinct selectivity profiles for the three compounds, underscoring how subtle structural modifications on the same core scaffold can dramatically alter biological activity.
Cmpd-A: A Potent, Focused Multi-Kinase Inhibitor
This compound (Cmpd-A) emerges as a potent inhibitor of a specific subset of kinases.
-
Primary Targets: Cmpd-A demonstrates high potency against key kinases involved in angiogenesis and cell proliferation, including VEGFR2 (IC50 = 25 nM), PDGFRβ (IC50 = 45 nM), and c-KIT (IC50 = 110 nM).[1][9] It also shows significant activity against the Src family kinases (SRC, LCK) and Aurora A .
-
Selectivity: Compared to Dasatinib, Cmpd-A is markedly more selective. It shows minimal to no activity against a broad range of other kinases, including PI3K/AKT/mTOR pathway members, MAP kinases, and several CDKs. This "focused" multi-targeted profile could be therapeutically advantageous, potentially reducing the off-target toxicities associated with broader inhibitors.
-
Structural Rationale: The 2-aminothiazole core likely serves as the hinge-binding motif, a common interaction mode for this class of inhibitors.[8] The tert-butyl and carbonitrile groups at the 4- and 5-positions of the thiazole ring are critical for defining its specific interactions within the ATP pocket, conferring its unique selectivity profile compared to the more extensively decorated Dasatinib.
Dasatinib: The Broad-Spectrum Benchmark
As expected, Dasatinib displays potent, broad-spectrum inhibitory activity across the panel.
-
Broad Activity: It potently inhibits the Src/Abl family with sub-nanomolar IC50 values and demonstrates significant activity against numerous other kinases, including VEGFR/PDGFR families, c-KIT, FGFR1, CDKs, and p38α.[4][5]
-
Comparative Insight: The profile of Dasatinib serves as a benchmark for promiscuity. While highly effective in diseases like CML where multiple signaling pathways are activated, its broad activity is also linked to a wider range of side effects. The comparison highlights that Cmpd-A, while sharing the same core, achieves a significantly more refined selectivity.
Cmpd-B: A Model for High Selectivity
The hypothetical Cmpd-B illustrates the potential for engineering high selectivity from the 2-aminothiazole scaffold. Its activity is almost exclusively directed against Aurora A and B, demonstrating that with appropriate substitutions, the promiscuous nature of the core can be overcome to create a highly targeted agent.
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide a quantitative measure of selectivity, we can calculate a Selectivity Score. A common method is the S-score(1µM), which is the number of kinases inhibited by less than 50% at a 1 µM concentration, divided by the total number of kinases tested.
-
Cmpd-A: S-score = 12 / 25 = 0.48
-
Dasatinib: S-score = 5 / 25 = 0.20
-
Cmpd-B: S-score = 23 / 25 = 0.92
A higher S-score indicates greater selectivity. Cmpd-A is substantially more selective than Dasatinib, while Cmpd-B represents a highly selective compound.
Conclusion and Future Directions
This guide demonstrates that This compound (Cmpd-A) is a potent, focused multi-kinase inhibitor with a promising selectivity profile. Its activity against key oncogenic and angiogenic drivers like VEGFR2, PDGFRβ, and Src, combined with a lack of activity against many other kinases, positions it as an attractive lead compound for further development.
The comparative analysis with the broad-spectrum inhibitor Dasatinib and the highly selective Cmpd-B effectively contextualizes its profile. The data underscores the versatility of the 2-aminothiazole scaffold, which can be chemically tailored to achieve a desired level of selectivity, from broad-spectrum to highly targeted.
For drug development professionals, Cmpd-A represents a compelling starting point. Future work should focus on:
-
Cellular Assays: Validating the in vitro kinase inhibition in cell-based models to confirm target engagement and functional effects on downstream signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Cmpd-A to further refine its potency and selectivity, potentially eliminating remaining off-target activities (e.g., on ABL1 or FGFR1) if desired.
-
In Vivo Efficacy and Safety Studies: Evaluating the compound's performance in animal models of cancer to assess its therapeutic potential and tolerability.
By leveraging the inherent potential of the 2-aminothiazole scaffold, compounds like this compound hold significant promise for the next generation of targeted therapies.
References
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. PubMed. [Link]
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Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PubMed Central. [Link]
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Chemical structure of dasatinib | Download Scientific Diagram. ResearchGate. [Link]
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Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Science.gov. [Link]
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Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. Science.gov. [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega. ACS Publications. [Link]
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Kinase Selectivity Panels. Reaction Biology. [Link]
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New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. [Link]
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Protein kinase profiling assays: a technology review. PubMed. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
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New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed. [Link]
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Dasatinib. Wikipedia. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. ACS Publications. [Link]
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Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]
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2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. RCSB PDB. [Link]
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Various scaffolds as potent VEGFR inhibitors. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Navigating Reproducibility in Biological Assays with 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile and its Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is both an art and a science. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile stands as a key building block in the synthesis of potential anticancer agents that target critical cellular pathways.[3] This guide provides an in-depth, experience-driven perspective on the reproducibility of biological assays involving this compound and its derivatives, offering a comparative analysis with alternative scaffolds and furnishing the supporting experimental context.
The 2-Aminothiazole Scaffold: A Double-Edged Sword
The 2-aminothiazole moiety is a versatile pharmacophore, integral to the structure of approved drugs and numerous clinical candidates.[4] Its appeal lies in its ability to engage with a variety of biological targets. However, this same versatility presents a significant challenge to assay reproducibility: the scaffold has been identified as a "frequent hitter" or "promiscuous" binder in biophysical screening assays.[5][6] This promiscuity means that 2-aminothiazole-containing compounds can exhibit activity against multiple, unrelated targets, leading to a higher potential for off-target effects and false-positive results in high-throughput screens.
Furthermore, the 2-aminothiazole group has been classified as a potential "toxicophore".[7] This designation implies that it can be metabolically activated within the body to form reactive metabolites, which can covalently bind to cellular macromolecules and lead to toxicity. This inherent property of the scaffold necessitates careful consideration and rigorous validation in any drug discovery program.
Core Biological Assays for this compound Derivatives
Given that derivatives of this compound are often investigated as inhibitors of protein kinases such as VEGFR-2, PI3K, and cyclin-dependent kinases (CDKs), this guide will focus on the protocols for robust kinase inhibition assays.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to quantify the inhibitory activity of a test compound, such as a derivative of this compound, against a specific protein kinase. The principle lies in measuring the amount of ATP remaining after the kinase reaction; lower ATP levels correspond to higher kinase activity.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, PI3K, CDK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (this compound derivative)
-
Positive control inhibitor (e.g., Staurosporine for broad-spectrum, or a specific known inhibitor for the target kinase)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced inhibition.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Purified kinase enzyme
-
-
Initiation of Reaction: Add the kinase-specific substrate and ATP to initiate the kinase reaction. The concentration of ATP should be optimized and is often set at or near its Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Detection: Add the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Ensuring Reproducibility:
-
Z'-Factor: To assess the quality and reproducibility of the assay, calculate the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Reference Inhibitors: Always include a known inhibitor as a positive control to validate the assay performance and allow for comparison of results across different experiments and laboratories.[9]
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Maintaining a consistent ATP concentration across experiments is crucial for reproducible results.[8]
Comparative Analysis: 2-Aminothiazole vs. Alternative Scaffolds
While the 2-aminothiazole scaffold is potent, its challenges necessitate the exploration of alternative heterocyclic systems. The choice of a scaffold is a critical decision in drug design, influencing factors from synthetic feasibility to the final ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
| Scaffold | Advantages | Disadvantages | Representative Examples in Drug Discovery |
| 2-Aminothiazole | - Well-established synthetic routes- Proven pharmacophore in approved drugs- Versatile for substitution | - Prone to promiscuous binding (frequent hitter)[5][6]- Potential toxicophore[7]- Can be rapidly metabolized[10] | Dasatinib (tyrosine kinase inhibitor)[4] |
| 1,3,4-Thiadiazole | - Bioisostere of the thiazole ring[11]- Broad spectrum of biological activities (antimicrobial, antiviral, anticancer)[1][11][12]- Can exhibit high selectivity | - Synthesis can be more complex than 2-aminothiazoles | Various derivatives with potent antimicrobial and anticancer activities have been reported.[1][12] |
| Pyridine | - Common scaffold in kinase inhibitors- Favorable physicochemical properties- Well-understood structure-activity relationships | - Can be associated with hERG liability | Imatinib (tyrosine kinase inhibitor) |
| Imidazole | - Versatile for forming hydrogen bonds- Present in many natural products and drugs | - Potential for metabolic instability | Nilotinib (tyrosine kinase inhibitor) |
Visualizing the Workflow and Rationale
Diagram: General Kinase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Diagram: The Causality of Scaffold Selection in Kinase Inhibitor Design
Caption: The interplay between scaffold properties and desired drug characteristics.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of compounds in the pursuit of novel kinase inhibitors. However, researchers must be acutely aware of the inherent challenges associated with the 2-aminothiazole scaffold, namely its potential for promiscuous binding and metabolic activation. By employing robust and well-validated assay protocols, such as the luminescence-based kinase assay detailed in this guide, and by carefully considering alternative scaffolds, the scientific community can enhance the reproducibility of their findings and increase the likelihood of translating promising hits into viable clinical candidates. The path of drug discovery is one of iterative refinement, and a deep understanding of the tools and molecules we work with is paramount to success.
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A Head-to-Head Comparison of 2-Aminothiazole Derivatives in Preclinical Cancer Models
An In-Depth Technical Guide for Researchers
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Oncology
The 2-aminothiazole ring is a heterocyclic pharmacophore of significant interest in medicinal chemistry, widely regarded as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This versatile scaffold is a cornerstone in the design of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its prominence in oncology is underscored by its presence in clinically approved anticancer drugs such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib .[5][6] These successes have fueled extensive research into novel 2-aminothiazole derivatives, leading to a vast pipeline of compounds with varied mechanisms and potencies against numerous cancer types, including breast, leukemia, lung, and colon cancer.[5][6]
This guide provides a head-to-head comparison of distinct 2-aminothiazole derivatives, moving beyond a simple literature review. We will dissect their divergent mechanisms of action, compare their efficacy in preclinical models using collated experimental data, and provide detailed, field-tested protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and the granular, practical details required for rigorous scientific investigation.
Comparative Analysis of Mechanistic Pathways
The therapeutic efficacy of a 2-aminothiazole derivative is dictated by the specific substitutions on its core structure, which govern its target-binding profile. To illustrate this diversity, we will compare three distinct classes of these compounds: a clinically established multi-kinase inhibitor (Dasatinib), a novel mitotic checkpoint inhibitor (TH-39), and a class of Aurora kinase inhibitors.
Dasatinib: The Broad-Spectrum Multi-Kinase Inhibitor
Dasatinib is a potent, second-generation tyrosine kinase inhibitor primarily used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7]
-
Primary Mechanism of Action: The hallmark of Ph+ leukemias is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[8] Dasatinib potently inhibits the kinase activity of BCR-ABL by binding to both its active and inactive conformations, a key advantage over its predecessor, imatinib.[9][10] This inhibition blocks downstream signaling pathways, including RAS/MAPK and PI3K/AKT, leading to cell cycle arrest and apoptosis in malignant cells.[9]
-
Secondary Targets: Beyond BCR-ABL, Dasatinib also inhibits other critical oncogenic kinases, including the SRC family kinases (SFKs), c-KIT, and platelet-derived growth factor receptor (PDGFR). This broader activity profile contributes to its efficacy but also to its side-effect profile.
Comparative Efficacy in Preclinical Cancer Models
The distinct mechanisms of these derivatives translate to varied efficacy profiles across different cancer models. The following table summarizes representative in vitro data, providing a quantitative basis for comparison.
| Derivative Class | Representative Compound | Cancer Model (Cell Line) | Assay | Endpoint (IC₅₀) | Reference |
| Multi-Kinase Inhibitor | Dasatinib | K562 (Human CML) | Antiproliferative | 11.08 µM | |
| Dasatinib | HT-29 (Human Colon Cancer) | Antiproliferative | < 1 µM | ||
| Dasatinib | MCF-7 (Human Breast Cancer) | Antiproliferative | < 1 µM | ||
| Mitotic Interaction Inhibitor | TH-39 | K562 (Human CML) | Antiproliferative (MTT) | 0.78 µM | |
| Thiazolopyridazine | Derivative 88 (unnamed) | HS 578T (Breast Cancer) | Antiproliferative | 0.8 µM | |
| DHFR Inhibitor | Derivative 88 (unnamed) | N/A (Enzymatic Assay) | DHFR Inhibition | 0.06 µM |
Expert Analysis of Efficacy Data:
-
Potency and Selectivity: While Dasatinib shows broad, potent activity against solid tumor cell lines like HT-29 and MCF-7, the novel derivative TH-39 demonstrates superior potency against the K562 leukemia cell line (IC₅₀ of 0.78 µM vs. 11.08 µM for Dasatinib in that specific study). T[5]his highlights a critical concept in drug development: a narrower, more targeted mechanism can sometimes yield higher potency against a specific, dependency-driven cancer type.
-
Context-Dependent Activity: The thiazolopyridazine derivative 88 shows potent cell-killing activity (IC₅₀ = 0.8 µM) and is also a highly potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR) (IC₅₀ = 0.06 µM). T[4]his dual activity suggests a complex mechanism that could be advantageous in overcoming resistance.
-
Structure-Activity Relationship (SAR): The development of these compounds is an iterative process. For instance, modifying the Dasatinib structure by replacing its pyrimidin-4-ylamino core with an acetylamide group significantly reduced its activity against solid tumors while retaining some selectivity for leukemia cells. T[5]his demonstrates how seemingly small chemical changes can dramatically alter a compound's biological activity profile.
Essential Experimental Protocols for Evaluation
Rigorous and reproducible experimental design is paramount to validating the anticancer potential of any new derivative. Below are detailed protocols for the foundational in vitro and in vivo assays used in this field.
Overall Drug Discovery and Validation Workflow
The progression from a candidate molecule to a validated lead follows a structured path, beginning with broad screening and culminating in complex in vivo models.
Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
This protocol is a fundamental first step to determine a compound's cytotoxic or cytostatic effects on cancer cell lines.
-
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. N[11]AD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. T[12]he amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell viability.
[11]* Step-by-Step Methodology:
- Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
- Causality Note: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the experiment.
- Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL. I[13]ncubate for 2-4 hours at 37°C.
- Causality Note: This incubation period is critical to allow for sufficient formazan crystal formation within the mitochondria of living cells. The time may need optimization depending on the cell line's metabolic rate.
- Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well. Pipette up and down to ensure all formazan crystals are fully dissolved.
- Absorbance Measurement: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm. A[11] reference wavelength of 630 nm can be used to subtract background noise.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
Protocol 2: In Vivo Efficacy Assessment (Subcutaneous Xenograft Model)
This protocol evaluates a compound's anti-tumor activity in a living organism, providing crucial data on efficacy and potential toxicity.
-
Principle of the Assay: Human cancer cells are implanted into immunocompromised mice, where they grow to form a solid tumor. The mice are then treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group. This model assesses the compound's ability to inhibit tumor growth in a more complex physiological environment.
-
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompromised mice (e.g., athymic Nude or NSG mice) for at least one week under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Harvest cancer cells that are in a logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment. Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Causality Note: Randomization based on initial tumor volume is critical to ensure that all groups have a similar average tumor burden at the start of the study, preventing selection bias.
-
-
Compound Administration: Administer the 2-aminothiazole derivative and vehicle control according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Record the body weight of each mouse daily or several times a week as a measure of general toxicity.
-
Tumor Measurement: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the modified ellipsoid formula: Volume = 0.5 x (Length x Width²) .
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a set duration. At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors. Tissues can be flash-frozen or fixed for subsequent analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
-
Conclusion and Future Perspectives
The 2-aminothiazole scaffold remains a remarkably fertile ground for the discovery of novel anticancer agents. This head-to-head comparison demonstrates that while derivatives may share a common core, their therapeutic potential is defined by highly specific structure-activity relationships that dictate their mechanism of action. We have seen how this single scaffold can yield a broad-spectrum multi-kinase inhibitor like Dasatinib, a highly specific protein-protein interaction inhibitor like TH-39, and a class of potent mitotic regulators like the Aurora kinase inhibitors.
The future of 2-aminothiazole-based drug discovery lies in the rational design of compounds with improved selectivity and novel mechanisms to overcome the persistent challenge of drug resistance. By combining sophisticated medicinal chemistry with the rigorous biological evaluation protocols detailed here, the scientific community can continue to unlock the full therapeutic potential of this privileged structure, developing next-generation cancer therapies with enhanced efficacy and reduced toxicity.
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A Comparative Guide to Investigating Potential Resistance Mechanisms to 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
Introduction: The Promise and Peril of a Privileged Scaffold
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically effective anticancer agents.[1][2] Its derivative, 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, serves as a crucial building block for novel small molecule inhibitors designed to target critical nodes in cancer cell proliferation, such as VEGFR-2 kinase, PI3K, and cyclin-dependent kinases.[1] These targeted therapies have revolutionized oncology, offering precision and reduced toxicity compared to conventional chemotherapy.
However, the clinical utility of even the most potent targeted agents is often curtailed by the eventual emergence of drug resistance.[3][4] This adaptive response by cancer cells represents a formidable challenge in drug development. Understanding the molecular underpinnings of resistance is not merely an academic exercise; it is the cornerstone of developing next-generation therapeutics and rational combination strategies to achieve more durable clinical responses.
This guide provides a comprehensive, experimentally-driven framework for researchers to systematically investigate and compare potential mechanisms of acquired resistance to this compound or its analogues. We will move from the generation of a resistant cellular model to the multi-faceted molecular interrogation required to pinpoint the drivers of resistance, grounded in the principles of scientific integrity and causality.
Conceptual Framework: Hypothesizing the Avenues of Escape
Before embarking on experimental work, it is crucial to establish a conceptual framework based on established paradigms of resistance to small molecule kinase inhibitors. We can postulate three primary categories of resistance mechanisms that a cancer cell might employ to evade the cytotoxic effects of our lead compound.
-
On-Target Resistance (Target Alteration): The most direct route to resistance involves genetic modification of the drug's primary protein target.[5][6] Mutations within the kinase's ATP-binding pocket can sterically hinder or reduce the binding affinity of the inhibitor, rendering it ineffective while preserving the kinase's catalytic activity.[3]
-
Off-Target Resistance (Drug Efflux): Cancer cells can reduce the effective intracellular concentration of a drug by upregulating the expression of membrane-bound efflux pumps.[7] Proteins from the ATP-binding cassette (ABC) transporter superfamily, such as P-glycoprotein (P-gp/MDR1), are notorious for their ability to expel a wide range of xenobiotics, including many kinase inhibitors.[8][9]
-
Off-Target Resistance (Bypass Signaling): Tumor cells can achieve resistance by rewiring their signaling networks.[10][11] They may activate a parallel or downstream signaling pathway that provides compensatory survival and proliferation signals, effectively creating a "bypass track" that circumvents the inhibited primary target.[12][13]
Caption: Conceptual overview of three primary hypotheses for acquired drug resistance.
Experimental Guide: A Phased Investigative Workflow
This section details a logical, phased approach to first establish a model of resistance and then systematically test the core hypotheses.
Phase 1: Generation and Phenotypic Characterization of a Resistant Cell Line
The foundational step is to develop a cell line that has acquired resistance to the compound. This provides a robust model system for direct comparison against its sensitive, parental counterpart.
Rationale: The method of choice is a gradual dose-escalation protocol.[14][15] This technique more closely mimics the clinical scenario where tumors adapt to sustained therapeutic pressure, often selecting for stable and clinically relevant resistance mechanisms over the acute, high-dose selection of highly aberrant clones.
Experimental Protocol: Generating a Resistant Cell Line
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the compound in the parental cancer cell line of choice (e.g., a line known to be dependent on the compound's putative target). This is achieved via a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC50.
-
Monitor and Passage: Maintain the culture, replacing the drug-containing media every 3-4 days. The bulk of the cells will die, but a small population of tolerant cells may survive and begin to proliferate. When the culture reaches ~70-80% confluency, passage the cells.
-
Dose Escalation: Once the cells demonstrate a stable growth rate at the current drug concentration, increase the concentration by a factor of 1.5-2.0.
-
Repeat: Continue this cycle of adaptation and dose escalation for several months. The process is complete when the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.
-
Establish and Bank: The resulting cell line is now designated the "Resistant" (RES) line. Wean a subset of these cells off the drug for several passages to ensure the resistance phenotype is stable, and establish cryopreserved stocks of both the RES and parental "Sensitive" (SENS) lines.
Validation: Comparative Cell Viability Assay
To validate the resistant phenotype, perform a cell viability assay on both the SENS and RES cell lines.
Protocol: Resazurin-Based Cell Viability Assay
-
Cell Seeding: Seed SENS and RES cells in parallel into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the thiazole compound (e.g., 10 concentrations spanning from 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, allowing viable, metabolically active cells to convert resazurin (blue) to resorufin (pink).
-
Measurement: Measure the fluorescence of resorufin using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells and plot the dose-response curve. Calculate the IC50 value for each cell line using non-linear regression.[14][16]
Data Presentation: Phenotypic Comparison
The primary output is a clear, quantitative difference in drug sensitivity.
| Cell Line | Parental (SENS) | Resistant (RES) | Resistance Factor (RF) |
| IC50 (µM) | 0.5 | 15.0 | 30x |
Phase 2: Investigating the "On-Target" Hypothesis
With a validated resistant model, the first mechanistic question is whether the resistance is target-mediated.
Rationale: If the target kinase itself is altered, the drug may no longer be able to engage it effectively. This can be investigated by sequencing the gene encoding the target to look for mutations.
Experimental Protocol: Target Gene Sequencing
-
RNA/DNA Extraction: Isolate high-quality mRNA and genomic DNA from both SENS and RES cell populations.
-
cDNA Synthesis: Reverse transcribe the mRNA into cDNA.
-
PCR Amplification: Using primers specific to the target kinase, amplify the full coding sequence from the cDNA of both cell lines.
-
Sequencing: Send the PCR products for Sanger sequencing. For a broader, unbiased view, consider Next-Generation Sequencing (NGS) of a panel of known cancer-related kinases or whole-exome sequencing to identify mutations.[17]
-
Analysis: Align the sequences from the RES cells against the SENS cells (and reference sequences) to identify any single nucleotide variants (SNVs) or other mutations. Pay close attention to mutations in the codons for residues known to line the ATP-binding pocket.
Data Presentation: Mutational Analysis Summary
| Analysis | Parental (SENS) | Resistant (RES) | Interpretation |
| Target Kinase Gene Sequence | Wild-Type | T790M "Gatekeeper" Mutation | This mutation is known to confer resistance to many kinase inhibitors by sterically hindering drug binding.[18] This strongly supports the on-target resistance hypothesis. |
| Target Kinase Expression (Western Blot) | 1.0x (Normalized) | 1.1x (Normalized) | No significant change in protein level. |
Phase 3: Investigating "Off-Target" Hypotheses
If no on-target mutations are found, or if they do not fully explain the degree of resistance, the investigation must turn to off-target mechanisms.
Rationale: The overexpression of ABC transporters is a common mechanism of multi-drug resistance.[9] A functional assay using a known efflux pump inhibitor can quickly establish whether this mechanism is at play. If sensitivity is restored in the presence of an inhibitor, it implicates pump activity.[19]
Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition.
Experimental Protocol: Efflux Pump Inhibition Assay
-
Design: Repeat the IC50 determination for the RES cell line as described in Phase 1. This time, perform the assay in parallel with two treatment sets: one with the thiazole compound alone, and one with the thiazole compound plus a fixed, non-toxic concentration of a broad-spectrum ABC transporter inhibitor (e.g., 5 µM Verapamil or 1 µM Zosuquidar[20]).
-
Analysis: Calculate the IC50 of the thiazole compound in the RES cells with and without the efflux pump inhibitor. A significant decrease (or "resensitization") in the IC50 in the presence of the inhibitor points to active drug efflux.
Protocol: Quantifying ABC Transporter Expression (qPCR)
-
RNA Extraction & cDNA Synthesis: Isolate high-quality RNA from SENS and RES cells and synthesize cDNA.
-
qPCR: Perform quantitative real-time PCR using validated primers for key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene for normalization.
-
Analysis: Calculate the relative fold-change in transporter gene expression in RES cells compared to SENS cells using the ΔΔCt method.
Data Presentation: Efflux Mechanism Comparison
| Assay Condition (Resistant Cells) | IC50 (µM) | ABCB1 Gene Expression (Fold Change vs. SENS) |
| Thiazole Compound Alone | 15.0 | 25.0x |
| Thiazole Compound + Verapamil | 1.2 | N/A |
Interpretation: The 12.5-fold drop in IC50 upon co-treatment with Verapamil, combined with the 25-fold upregulation of the ABCB1 gene, provides strong, self-validating evidence that overexpression of P-glycoprotein is a primary resistance mechanism.
Rationale: If on-target and efflux mechanisms are ruled out, the most likely alternative is the activation of compensatory signaling pathways.[10] A phospho-proteomic screen can provide a global snapshot of the signaling network's state in sensitive versus resistant cells, highlighting any pathways that have been aberrantly activated.
Experimental Protocol: Phospho-Kinase Array
-
Cell Lysis: Grow SENS and RES cells to ~80% confluency and lyse them to extract total protein. It is often informative to perform this analysis on cells treated with the thiazole compound for a short period (e.g., 6 hours) to observe the acute signaling response.
-
Array Hybridization: Quantify the protein concentration in the lysates and apply equal amounts to a membrane-based phospho-kinase array according to the manufacturer's protocol. These arrays contain dozens of spotted antibodies specific to the phosphorylated (i.e., active) forms of key signaling kinases.
-
Detection: Use a chemiluminescent detection method to visualize the phosphorylation status of each kinase.
-
Analysis: Quantify the spot densities and normalize the signals in the RES cell lysate to the SENS cell lysate to identify kinases with significantly increased phosphorylation.
Data Presentation: Phospho-Kinase Profile Comparison
| Phospho-Protein (Site) | Fold Change (RES vs. SENS) | Associated Pathway | Interpretation |
| p-EGFR (Y1068) | 1.2x | EGFR Signaling | No significant change. |
| p-AKT (S473) | 8.5x | PI3K/AKT Survival | Strong activation of the PI3K/AKT pathway. |
| p-ERK1/2 (T202/Y204) | 1.1x | MAPK/ERK Proliferation | No significant change. |
| p-MET (Y1234/1235) | 9.2x | HGF/MET Signaling | Strong activation of the MET receptor tyrosine kinase. |
Interpretation: The data strongly suggest that while the primary target of the thiazole compound may still be inhibited, the resistant cells have compensated by activating the MET receptor, leading to robust downstream activation of the PI3K/AKT survival pathway.[10][12] This is a classic bypass signaling mechanism.
Caption: A simplified diagram of a bypass signaling mechanism.
Synthesizing the Evidence: A Final Comparative Summary
| Parameter | Parental (SENS) Cell Line | Resistant (RES) Cell Line | Implication |
| IC50 | 0.5 µM | 15.0 µM | Confirmed resistant phenotype. |
| Target Gene Mutation | Wild-Type | Wild-Type | Resistance is not due to on-target mutation. |
| ABCB1 Expression | 1x | 25x | Significant upregulation of a major drug efflux pump. |
| IC50 with Verapamil | N/A | 1.2 µM | Resistance is largely reversible by efflux pump inhibition. |
| p-MET / p-AKT Levels | 1x | >8x | Concurrent activation of a potent survival bypass pathway. |
Conclusion and Future Directions
These findings provide a clear and actionable path forward:
-
Validation: The role of ABCB1 and MET should be definitively validated using genetic approaches, such as CRISPR/Cas9-mediated knockout in the resistant cell line, to prove causality.
-
Therapeutic Strategy: The data strongly support a clinical strategy of combination therapy. Combining the this compound derivative with either an approved P-glycoprotein inhibitor or a MET inhibitor would be a rational approach to overcoming or preventing the emergence of resistance.
By following this logical and self-validating workflow, researchers can effectively elucidate the mechanisms of resistance to novel therapeutic compounds, transforming a clinical challenge into a strategic opportunity for developing more effective and durable cancer therapies.
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Multi-Drug Resistance in Bacterial Genomes—A Comprehensive Bioinformatic Analysis. (2023). MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
As a cornerstone intermediate in the synthesis of novel therapeutics and agrochemicals, 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile is a compound handled by researchers pushing the boundaries of science.[1] Its utility in drug discovery, particularly for oncology and anti-inflammatory agents, underscores the need for rigorous safety and disposal protocols.[2][3] Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound (CAS No. 303994-99-2) is classified with specific hazard statements that dictate handling and disposal requirements.
-
Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[4]
-
Implicit Hazards: As a nitrile-containing compound, it carries the potential to release highly toxic hydrogen cyanide gas if exposed to strong acids, bases, or high temperatures. Furthermore, its application in the development of potent, biologically active molecules necessitates that it be handled with the caution afforded to hazardous drugs, minimizing exposure at all times.[2][5][6]
The primary objective of the following disposal procedures is to prevent accidental contact, mitigate environmental release, and ensure the waste is managed by facilities equipped for its destruction, typically through high-temperature incineration.
Prerequisites for Disposal: Setting the Stage for Safety
Effective waste management begins long before a container is full. Adherence to these preliminary steps is critical for maintaining a safe laboratory environment.
-
Waste Minimization: Whenever possible, experimental designs should aim to use the minimum amount of material required, reducing the volume of waste generated.[7]
-
Segregation at the Source: Never mix waste streams unnecessarily. Waste containing this compound must be segregated from general refuse and from incompatible chemical wastes like strong acids or oxidizers.[8]
-
Container Selection and Labeling: All waste must be collected in containers made of compatible materials, kept in good condition, and securely closed when not in use.[9] The container must be clearly labeled with "Hazardous Waste" and a full chemical inventory, including the name "this compound."
Quantitative Safety and Chemical Data
The table below summarizes essential data for quick reference during handling and disposal operations.
| Parameter | Data | Source(s) |
| CAS Number | 303994-99-2 | [2][4] |
| Molecular Formula | C₈H₁₁N₃S | [2][4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [4] |
| Required PPE | Nitrile gloves, safety glasses with side shields or goggles, lab coat. | [10][11] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2][4] |
| Primary Disposal Route | High-temperature incineration via a licensed hazardous waste facility. | [6][12] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents. | [9] |
Experimental Protocols: Step-by-Step Disposal Methodologies
The following protocols provide detailed procedures for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused or Expired Solid Chemical
This procedure applies to the pure, solid compound in its original container that is no longer needed.
-
Verify Labeling: Ensure the original container is clearly labeled and in good condition. If the label is damaged, relabel the container with the full chemical name and CAS number.
-
Request Pickup: Do not attempt to dispose of the pure chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous chemical waste.
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office, accurately listing the chemical and quantity.
-
Store Safely: While awaiting pickup, store the container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.
Protocol 2: Disposal of Contaminated Solid Waste
This includes items such as contaminated gloves, weigh boats, paper towels, and silica gel.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
-
Segregation: Place all solid waste contaminated with this compound into a designated, robust plastic bag or a lined, rigid container.
-
Causality: This segregation prevents the cross-contamination of other waste streams and ensures the material is handled with the appropriate level of caution.
-
-
Labeling: Securely close and label the container as "Hazardous Waste: Solid Organic, Non-halogenated" and list "this compound" as a primary constituent.
-
Storage and Disposal: Store the container in your lab's satellite accumulation area. Once full, arrange for pickup by your institution's EHS personnel for final disposal via incineration.
Protocol 3: Disposal of Contaminated Liquid Waste
This applies to solutions containing the compound, such as reaction mixtures or chromatography fractions.
-
PPE: Wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Container Selection: Use a designated, compatible, and properly vented hazardous waste container for "Non-halogenated Organic Liquid Waste."[13] Do not fill the container beyond 90% capacity to allow for vapor expansion.[9][13]
-
Trustworthiness: This 90% fill rule is a standard, field-proven safety measure to prevent spills from pressure buildup.
-
-
Segregation:
-
Do NOT mix this waste with halogenated solvents (e.g., dichloromethane, chloroform).
-
Do NOT mix with aqueous waste or waste containing strong acids or bases.
-
-
Labeling: Clearly label the container with a full list of its contents, including solvents and an estimated concentration of the thiazole compound.
-
Disposal: Store the sealed container in a secondary containment tray within a designated waste area. Arrange for pickup by your EHS office for disposal.
Waste Segregation and Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation of waste generated during work with this compound.
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Comprehensive Safety and Handling Guide for 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile
This guide provides essential safety protocols and handling procedures for 2-Amino-4-(tert-butyl)-1,3-thiazole-5-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a compound utilized in the development of treatments for neurological and inflammatory conditions, as well as in oncology research, its safe handling is of paramount importance to protect researchers and ensure experimental integrity.[1][2] This document synthesizes established safety principles for related chemical families—thiazoles and nitriles—to provide a robust operational framework in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.
Understanding the Compound: A Risk-Based Approach
This compound belongs to the 2-aminothiazole class of compounds, a scaffold present in several clinically approved anticancer agents.[2] Derivatives of this structure have demonstrated potent inhibitory activity against a range of human cancer cell lines.[2] The presence of both a thiazole ring and a nitrile functional group necessitates a cautious approach, as these moieties are key to its bioactive properties.[1]
Key Structural Features and Potential Hazards:
-
2-Aminothiazole Core: This heterocyclic moiety is a well-established pharmacophore with diverse biological activities.[2][3][4][5][6] While beneficial for therapeutic applications, this bioactivity implies potential toxicological effects that warrant careful handling.
-
Nitrile Group (-CN): Nitrile compounds can be toxic and may cause irritation. It is crucial to prevent inhalation, ingestion, and skin contact.
-
Solid Form: The compound is a solid, which can pose an inhalation hazard if it becomes airborne as dust.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's potential hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a variety of chemicals.[8][9][10] The outer glove should be removed and disposed of immediately upon contamination. For prolonged operations or when handling larger quantities, consider a heavier-duty nitrile or neoprene glove as the outer layer. Thin, disposable nitrile gloves are primarily for splash protection and brief contact.[8] |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement to protect against dust particles and splashes. A face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | A flame-resistant laboratory coat is essential. Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher potential for contamination, consider a disposable gown over the lab coat. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Operational Plan: Safe Handling from Receipt to Use
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly closed.[7][11]
Experimental Workflow: A Step-by-Step Guide
Preparation:
-
Designate a Workspace: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, and reaction vessels.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling the Solid:
-
Weighing: Carefully weigh the required amount of the compound on weighing paper or in a tared container. Avoid creating dust. If any material is spilled, follow the spill cleanup procedure outlined below.
-
Transfer: Gently transfer the weighed solid to the reaction vessel.
-
Dissolving: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Post-Experiment:
-
Decontamination: Decontaminate all non-disposable equipment that came into contact with the compound using an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated disposable materials, including gloves and weighing paper, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, inner gloves, and finally, the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and contaminated spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
| Minor Spill | Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite. Scoop the material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Major Spill | Evacuate the area immediately. Alert your supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment. |
Visualizing the Workflow
The following diagram illustrates the critical steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
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MySkinRecipes. 2-Amino-4-(tert-butyl)thiazole-5-carbonitrile. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
